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  • Product: Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid
  • CAS: 500789-07-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

CAS Number: 500789-07-1 A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propi...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 500789-07-1

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a chiral non-natural β-amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. This document delves into the compound's chemical properties, synthesis, purification, and analytical characterization. Furthermore, it explores its critical applications as a versatile building block in the design and synthesis of novel therapeutics, particularly in the fields of oncology and neurology.[1] Detailed experimental protocols, safety information, and data visualization are included to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Strategic Value of a Chiral Building Block

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a synthetic amino acid derivative that has emerged as a valuable tool for drug discovery and development. Its structure incorporates three key features that confer its utility:

  • A Chiral Center: The (R)-configuration at the β-carbon is crucial for creating enantiomerically pure drug candidates. Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.[2][]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the amine functionality is a widely used protecting group in organic synthesis.[4] Its stability under a range of reaction conditions and its facile removal under mild acidic conditions allow for controlled, sequential chemical transformations, which is essential in the multi-step synthesis of complex molecules.[5][6]

  • A Brominated Phenyl Ring: The 2-bromo-phenyl substituent serves as a versatile synthetic handle. The bromine atom can be readily functionalized through various cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to explore structure-activity relationships (SAR).

This unique combination of features makes Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid a sought-after intermediate for the synthesis of peptidomimetics, small molecule inhibitors, and other bioactive compounds.[1] Its incorporation into molecular scaffolds can influence binding affinity to biological targets, modulate pharmacokinetic properties, and ultimately lead to the development of novel therapeutic agents.[7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 500789-07-1Internal Data
Molecular Formula C₁₄H₁₈BrNO₄Internal Data
Molecular Weight 344.20 g/mol Internal Data
Appearance White to off-white powderInternal Data
Purity ≥98% (by HPLC)[1]
Solubility Soluble in methanol, ethanol, and other common organic solvents.[1]

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route would involve the asymmetric synthesis of the β-amino acid core followed by the introduction of the Boc protecting group.

Synthesis_Workflow A 2-Bromobenzaldehyde B Chiral Auxiliary Mediated Reaction (e.g., Evans Aldol or equivalent) A->B 1. Reaction with a chiral auxiliary-derived enolate C (R)-3-Amino-3-(2-bromophenyl) propionic acid B->C 2. Hydrolysis and removal of chiral auxiliary D Boc Protection C->D 3. Reaction with Di-tert-butyl dicarbonate (Boc)₂O E Boc-(R)-3-Amino-3-(2-bromo-phenyl) -propionic acid (Final Product) D->E Purification

Caption: Generalized synthetic workflow for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Experimental Protocol: Boc Protection of a β-Amino Acid

This protocol provides a general procedure for the Boc protection of a 3-amino-3-arylpropionic acid, which is the final step in the synthesis of the target compound.

Materials:

  • (R)-3-Amino-3-(2-bromophenyl)propionic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dioxane and Water (1:1 v/v)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (R)-3-Amino-3-(2-bromophenyl)propionic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[6]

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature with stirring.

  • Continue stirring the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as ethyl acetate/hexane or toluene.

  • Allow the solution to cool slowly to room temperature, which should induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the purified Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) signals:

  • δ 9.0-11.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.2-7.8 ppm (m, 4H): Aromatic protons of the 2-bromophenyl ring.

  • δ 5.0-5.5 ppm (m, 1H): Methine proton (-CH(NHBoc)-).

  • δ 2.8-3.2 ppm (m, 2H): Methylene protons (-CH₂COOH).

  • δ 1.4 ppm (s, 9H): tert-butyl protons of the Boc group (-C(CH₃)₃).

Expected ¹³C NMR (CDCl₃, 101 MHz) signals:

  • δ 170-175 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ 155-157 ppm: Carbamate carbonyl carbon of the Boc group (-NHCOO-).

  • δ 120-140 ppm: Aromatic carbons of the 2-bromophenyl ring.

  • δ 80-82 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

  • δ 45-55 ppm: Methine carbon (-CH(NHBoc)-).

  • δ 35-45 ppm: Methylene carbon (-CH₂COOH).

  • δ 28-29 ppm: tert-butyl carbons of the Boc group (-C(CH₃)₃).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The development of a suitable method is crucial for quality control.

HPLC_Workflow A Sample Preparation: Dissolve in mobile phase B Injection into HPLC System A->B C Chiral Stationary Phase (e.g., polysaccharide-based) B->C D Separation of Enantiomers C->D E Detection (UV) D->E F Data Analysis: Determine enantiomeric excess E->F

Caption: General workflow for chiral HPLC analysis.

Illustrative Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of amino acid derivatives.[9][10] Columns like Chiralcel® OD-H or Chiralpak® AD-H are good starting points.[9]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.[9]

  • Optimization: The separation can be optimized by adjusting the ratio of the hexane/alcohol mobile phase components and the concentration of the acidic modifier. Flow rate and column temperature can also be varied to fine-tune the separation.

Applications in Drug Discovery and Development

The utility of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1]

Peptide Synthesis

This compound is a valuable building block for the synthesis of peptides and peptidomimetics.[1] The incorporation of this non-natural amino acid can confer unique structural properties and enhanced metabolic stability to the resulting peptides. The Boc group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols.

Synthesis of Small Molecule Therapeutics

The 2-bromophenyl group is a key feature that enables the diversification of molecular scaffolds through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Cross_Coupling A Boc-(R)-3-Amino-3- (2-bromo-phenyl)-propionic acid B Suzuki Coupling (with Boronic Acid) A->B Pd catalyst, base C Sonogashira Coupling (with Terminal Alkyne) A->C Pd/Cu catalyst, base D Buchwald-Hartwig Amination (with Amine) A->D Pd catalyst, base E Diverse Array of Functionalized Analogues B->E C->E D->E

Caption: Cross-coupling reactions for the derivatization of the 2-bromophenyl group.

These reactions allow for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. This approach is particularly relevant in the development of targeted therapies in areas such as oncology and neurology.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a strategically important building block for modern drug discovery. Its unique combination of a chiral center, a versatile protecting group, and a functionalizable aromatic ring provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecules with therapeutic potential. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of empowering researchers to effectively utilize this valuable compound in their pursuit of new medicines.

References

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boc-(R)-3-Amino-3-(3-bromophenyl)propionic Acid: A Key Player in Neurotherapeutic Drug Development. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Boc-(R)-3-Amino-3-(3-bromophenyl)propionic Acid in Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Royal Society of Chemistry. Experimental Procedures. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • AAPPTec. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

  • BuyersGuideChem. Boc-DL-3-Amino-3-(2-bromo)propanoic acid. [Link]

  • Fisher Scientific. (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid, 95%. [Link]

  • Der Pharma Chemica. Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boc-(R)-3-Amino-3-(3-methyl-phenyl)-propionic Acid: A Versatile Intermediate for Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Chiral Amino Acid Derivatives in Pharmaceutical Research. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • PMC. The Significance of Chirality in Drug Design and Development. [Link]

  • NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • PMC. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • RSC Publishing. Natural products targeting the metabolism of amino acids: from discovery to synthetic development. [Link]

Sources

Exploratory

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid molecular weight

An In-Depth Technical Guide to Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid For Researchers, Scientists, and Drug Development Professionals Abstract Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a non-natural...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a non-natural, protected β-amino acid that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique trifecta of structural features—a stereochemically defined center, an acid-labile Boc protecting group, and a synthetically versatile bromophenyl moiety—makes it an invaluable intermediate for the synthesis of complex peptides and small molecule therapeutics. This guide provides a comprehensive overview of its physicochemical properties, strategic applications, and the analytical methodologies required for its quality control, offering field-proven insights for its effective utilization in research and development pipelines.

Core Physicochemical & Structural Characteristics

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a chiral molecule whose properties are defined by its precise atomic arrangement and composition. It is typically supplied as a stable, white to off-white powder, ensuring ease of handling and storage under recommended conditions.[1] The quantitative data essential for its use in synthesis and analysis are summarized below.

PropertyValueSource
Molecular Weight 344.2 g/mol [1][2]
Molecular Formula C₁₄H₁₈BrNO₄[1][2]
CAS Number 500789-07-1[1]
Appearance White to off-white powder[1]
Purity (Typical) ≥ 98% (by HPLC)[1]
Optical Rotation [α]D25 = -20 ± 2º (c=1 in EtOH)[1]
Storage 0–8 °C, protect from moisture[1]
Synonyms Boc-D-β-Phe(2-Br)-OH, (R)-Boc-2-bromo-β-phenylalanine[1]

The Strategic Importance of Key Structural Features

The utility of this compound in advanced chemical synthesis is not accidental; it is a direct result of its deliberately designed architecture. Each component of the molecule serves a distinct and critical purpose.

The Tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[3][] Its strategic importance is rooted in several key advantages:

  • Stability and Compatibility : The Boc group is robust and stable under a wide range of reaction conditions, including basic hydrolysis, hydrazinolysis, and many coupling reactions, preventing the highly reactive amine from engaging in unwanted side reactions.[3][]

  • Mild and Orthogonal Deprotection : Its primary advantage is its lability under mild acidic conditions (e.g., using trifluoroacetic acid, TFA), which typically do not affect other common protecting groups.[] This orthogonality is fundamental to complex, multi-step syntheses where sequential deprotection is required.[5]

The general workflow for utilizing the Boc group in synthesis is a two-stage process of protection and deprotection, enabling precise control over the reactivity of the amino functional group.

Boc_Workflow cluster_protection Protection Step cluster_synthesis Synthetic Manipulations cluster_deprotection Deprotection Step FreeAmine Free Amino Acid (H₂N-R) BocProtected Boc-Protected Amino Acid (Boc-HN-R) FreeAmine->BocProtected BocAnhydride Boc Anhydride ((Boc)₂O) BocAnhydride->BocProtected Base (e.g., TEA, NaOH) Synthesis Coupling Reactions Modifications at other sites BocProtected->Synthesis Proceed with Synthesis DeprotectedAmine Deprotected Amine (H₂N-R') BocProtected->DeprotectedAmine Synthesis->BocProtected Intermediate for Deprotection Acid Acid (e.g., TFA) Acid->DeprotectedAmine

Caption: General workflow for Boc protection and deprotection in synthesis.

The 2-Bromophenyl Moiety: A Handle for Molecular Diversity

The bromine atom on the phenyl ring is a critical functional handle for introducing molecular complexity. It makes the compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability is fundamental to Structure-Activity Relationship (SAR) studies in drug discovery.[5] By systematically replacing the bromine with different functional groups, researchers can fine-tune the molecule's steric, electronic, and hydrophobic properties to optimize its interaction with a biological target, such as a receptor or enzyme.[1][5][6]

(R)-Stereochemistry: The Basis of Biological Specificity

Biological systems are inherently chiral, and the therapeutic activity of a drug is often dependent on the specific stereochemistry of its active components. The defined (R)-configuration at the C3 position is therefore crucial. Utilizing an enantiomerically pure starting material like this one prevents the formation of diastereomeric products later in the synthesis, which can be difficult and costly to separate. More importantly, it ensures that the final compound has the correct three-dimensional shape to bind to its intended biological target, maximizing efficacy and minimizing potential off-target effects associated with the other enantiomer.[7]

Core Applications in Research & Development

The unique structural attributes of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid make it a versatile tool across several R&D domains.

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of novel small molecule drugs, particularly those targeting neurological disorders.[1][6] The bromophenyl group can influence binding affinity to neural receptors, and the β-amino acid backbone is a common motif in pharmacologically active compounds.[6]

  • Peptide Synthesis : As a non-natural amino acid, it is used in solid-phase peptide synthesis (SPPS) to create peptides with unique functionalities.[1] Incorporating such building blocks can enhance peptide stability against enzymatic degradation, modulate conformation, and introduce new interactive moieties.

  • Bioconjugation : The compound can be employed in bioconjugation processes, facilitating the attachment of drugs, probes, or imaging agents to macromolecules like antibodies, thereby aiding in the development of targeted drug delivery systems.[1][2]

Analytical & Quality Control Protocols

Ensuring the identity, purity, and enantiomeric integrity of the material is paramount before its inclusion in a synthetic workflow. The following are standard, validated protocols for its characterization.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method separates the compound from potential impurities based on hydrophobicity.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient :

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 220 nm and 254 nm.

  • Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

  • Analysis : Inject 10 µL. The purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity of ≥98% is standard.[1]

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol is essential to confirm the compound's stereochemical integrity. Direct separation on a chiral stationary phase (CSP) is the preferred method.[][9]

  • Instrumentation : HPLC system with a UV detector.

  • Column : A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).

  • Mobile Phase : Typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive (e.g., TFA or diethylamine) to improve peak shape. A typical starting point is 90:10 hexane:isopropanol + 0.1% TFA.

  • Flow Rate : 0.5 - 1.0 mL/min (isocratic).

  • Detection : UV at 220 nm.

  • Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Analysis : Inject 10 µL. The enantiomeric excess (e.e.) is determined by comparing the peak area of the major (R)-enantiomer to that of the minor (S)-enantiomer. The goal is to see only the peak corresponding to the (R)-enantiomer.

Protocol 3: Identity Confirmation by LC-MS

This technique confirms the molecular weight of the compound.

  • Instrumentation : A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-MS).

  • Chromatography : Use the same conditions as the RP-HPLC purity assessment (Protocol 1) to ensure the analyzed peak is the main component.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI), in both positive and negative modes.

    • Scan Range : m/z 100-500.

  • Expected Results :

    • Positive Mode : Expect to observe the protonated molecule [M+H]⁺ at m/z 345.05, the sodium adduct [M+Na]⁺ at m/z 367.03, and potentially the fragment corresponding to the loss of the Boc group [M-Boc+H]⁺ at m/z 245.00. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be visible for all bromine-containing ions.

    • Negative Mode : Expect to observe the deprotonated molecule [M-H]⁻ at m/z 343.04.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample Boc-(R)-3-Amino-3- (2-bromo-phenyl)-propionic acid HPLC Protocol 1: RP-HPLC Sample->HPLC Chiral Protocol 2: Chiral HPLC Sample->Chiral LCMS Protocol 3: LC-MS Sample->LCMS Purity Chemical Purity ≥ 98% HPLC->Purity EE Enantiomeric Purity (e.e.) Chiral->EE Identity Molecular Weight Confirmation LCMS->Identity Final Material Qualified for Synthesis Purity->Final EE->Final Identity->Final

Caption: A comprehensive analytical workflow for quality control.

Conclusion

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is more than just a chemical intermediate; it is a strategically designed tool for innovation in drug discovery and peptide science. Its combination of a stable protecting group, a versatile synthetic handle, and fixed chirality provides researchers with a reliable and powerful building block for constructing novel molecules with therapeutic potential. Adherence to rigorous analytical protocols is essential to leverage its full potential, ensuring that the integrity of the starting material translates to the success of the final synthetic endeavor.

References

  • Ferreira, A., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5737. [Link]

  • Li, H., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 945-965. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of Boc-(R)-3-Amino-3-(3-bromophenyl)propionic Acid in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-(R)-3-Amino-3-(3-bromophenyl)propionic Acid: A Key Player in Neurotherapeutic Drug Development. Retrieved January 14, 2026, from [Link]

  • Chiralblock. (n.d.). 501015-16-3 | Boc-(R)- 3-Amino-3-(3-bromophenyl)-propionic acid. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved January 14, 2026, from [Link]

  • Protheragen. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 14, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid: Properties and Applications

Introduction In the landscape of modern pharmaceutical research and peptide chemistry, the use of non-natural, chirally pure amino acids is fundamental to the design of novel therapeutics with enhanced efficacy, stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical research and peptide chemistry, the use of non-natural, chirally pure amino acids is fundamental to the design of novel therapeutics with enhanced efficacy, stability, and target specificity. Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a derivative of β-phenylalanine, represents a key building block in this arena. Its unique structural features—a Boc-protected amine for controlled reactivity, a bromine-substituted phenyl ring for synthetic diversification, and a specific stereochemistry—make it a valuable intermediate in the synthesis of complex organic molecules and peptidomimetics.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols relevant to its application, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality and reproducibility of experimental outcomes.

General and Physical Characteristics

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is typically supplied as a white to off-white powder.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueSource
Synonyms Boc-D-β-Phe(2-Br)-OH, (R)-Boc-2-bromo-β-phenylalanine[1]
CAS Number 500789-07-1[1]
Molecular Formula C₁₄H₁₈BrNO₄[1]
Molecular Weight 344.2 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 98% (by HPLC)[1]
Melting Point Not experimentally determined. For the analogous Boc-(R)-3-amino-3-(2-trifluoromethylphenyl)propionic acid, the melting point is 46-52 °C, suggesting a relatively low melting point for the title compound.
Boiling Point Data not available; likely to decompose upon heating at atmospheric pressure.
Optical Rotation [α]D25 = -20 ± 2º (c=1 in EtOH)[1]
Solubility Profile

A qualitative assessment of solubility is crucial for selecting appropriate reaction and purification solvents. The following protocol outlines a general method for determining the solubility of a compound like Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid in various solvents.

Protocol 1: Determination of Qualitative Solubility

Objective: To determine the solubility of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid in a range of common laboratory solvents.

Materials:

  • Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

  • Small test tubes or vials

  • Vortex mixer

  • Solvents: Water, Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Hexanes, 5% aq. NaOH, 5% aq. HCl, 5% aq. NaHCO₃

Procedure:

  • Place approximately 10 mg of the compound into a series of labeled test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect for dissolution. If the solid has dissolved, it is considered "soluble". If some solid remains, it is "partially soluble". If the solid appears unchanged, it is "insoluble".

  • For the aqueous solutions (NaOH, HCl, NaHCO₃), observe for any reaction (e.g., effervescence with NaHCO₃) in addition to solubility. The formation of a salt will significantly increase aqueous solubility.

Expected Outcome:

  • Soluble: Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Methanol, Ethanol, 5% aq. NaOH.

  • Partially Soluble/Insoluble: Water, Hexanes.

  • Soluble with reaction: 5% aq. NaHCO₃ (due to deprotonation of the carboxylic acid).

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing the compound's reactivity and its behavior in different pH environments, such as in extraction procedures or chromatographic separations. While an experimental pKa for this specific molecule is not published, it is expected to be in the typical range for carboxylic acids, around 4-5. The electron-withdrawing effect of the nearby bromophenyl group may slightly lower this value.

Protocol 2: pKa Determination by Titration

Objective: To determine the pKa of the carboxylic acid group of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Materials:

  • Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

  • Standardized 0.1 M NaOH solution

  • pH meter, calibrated

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the expected equivalence point.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[2][3]

Chemical Structure and Reactivity

The chemical behavior of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is dictated by its three key functional components: the Boc-protected amine, the carboxylic acid, and the bromophenyl ring.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic Acid for Pharmaceutical Research and Development

This guide provides a comprehensive technical overview of the solubility characteristics of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a key building block in contemporary drug discovery and peptide synthesis.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a key building block in contemporary drug discovery and peptide synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and detailed experimental protocols to empower your research.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. It directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy. For intermediates like Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, understanding solubility is paramount for optimizing reaction conditions, purification processes, and ensuring consistent quality in the synthesis of active pharmaceutical ingredients (APIs). This compound, with its protective tert-butyloxycarbonyl (Boc) group and a bromophenyl moiety, presents a unique solubility profile that warrants careful consideration.[1]

Compound Profile:

PropertyValueSource
Chemical Name Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acidChem-Impex
Synonyms Boc-D-β-Phe(2-Br)-OH, (R)-Boc-2-bromo-β-phenylalanineChem-Impex
CAS Number 500789-07-1Chem-Impex
Molecular Formula C₁₄H₁₈BrNO₄Chem-Impex
Molecular Weight 344.2 g/mol Chem-Impex
Appearance White to off-white powderChem-Impex
Storage 0-8°CChem-Impex

Understanding the Molecular Structure and its Influence on Solubility

The solubility of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is governed by the interplay of its distinct structural features:

  • Boc Protecting Group: The bulky and lipophilic tert-butyloxycarbonyl (Boc) group significantly influences the molecule's overall polarity.[2][3] While it protects the amino group during synthesis, it also tends to increase solubility in nonpolar organic solvents and decrease solubility in aqueous media.

  • Carboxylic Acid Moiety: The presence of the carboxylic acid group introduces a potential for ionization. In its protonated form (at low pH), the molecule is less polar. As the pH increases above its pKa, the carboxylic acid deprotonates to form a carboxylate, increasing its polarity and enhancing its solubility in aqueous solutions.

  • Bromophenyl Group: The 2-bromophenyl substituent adds to the molecule's hydrophobicity and molecular weight, generally decreasing aqueous solubility. The position of the bromine atom can also subtly influence crystal packing and, consequently, the energy required to dissolve the solid.

The logical relationship between these functional groups and the compound's solubility can be visualized as follows:

G cluster_molecule Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid cluster_solubility Solubility Profile Boc_Group Boc Group (Lipophilic) Organic_Solubility Higher Organic Solvent Solubility Boc_Group->Organic_Solubility Increases Aqueous_Solubility Lower Aqueous Solubility (pH dependent) Boc_Group->Aqueous_Solubility Decreases Carboxylic_Acid Carboxylic Acid (Ionizable, Polar) Carboxylic_Acid->Aqueous_Solubility Increases with pH Bromophenyl_Group Bromophenyl Group (Hydrophobic) Bromophenyl_Group->Organic_Solubility Increases Bromophenyl_Group->Aqueous_Solubility Decreases G Start Start Excess_Solid Add Excess Solid to Solvent Start->Excess_Solid Equilibration Agitate at Constant Temp (24-72h) Excess_Solid->Equilibration Phase_Separation Centrifuge or Sediment to Separate Phases Equilibration->Phase_Separation Sampling Withdraw Aliquot of Clear Supernatant Phase_Separation->Sampling Dilution Dilute Sample for Analysis Sampling->Dilution Analysis Quantify Concentration (e.g., HPLC-UV) Dilution->Analysis End End Analysis->End

Sources

Foundational

An In-Depth Technical Guide to the Asymmetric Synthesis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic Acid

Introduction: The Strategic Importance of Chiral β-Amino Acids in Modern Drug Discovery In the landscape of contemporary pharmaceutical research and development, chiral β-amino acids and their derivatives stand as critic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral β-Amino Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, chiral β-amino acids and their derivatives stand as critical building blocks for a new generation of therapeutics. Their incorporation into peptide-based drugs and other complex organic molecules can significantly enhance metabolic stability, potency, and receptor-binding affinity. Among these valuable synthons, Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid has emerged as a particularly versatile intermediate.[1] Its unique trifecta of a stereochemically defined center, an ortho-brominated phenyl ring, and a Boc-protected amine group offers a rich platform for synthetic diversification, especially in the fields of oncology and neurology.[1][2]

The ortho-bromo substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities to probe structure-activity relationships (SAR). The (R)-stereochemistry is often crucial for specific biological interactions, and the tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity in multi-step syntheses.[3] This guide provides a comprehensive overview of a robust and reliable pathway for the asymmetric synthesis of this key intermediate, focusing on the underlying principles, detailed experimental protocols, and analytical validation.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule suggests several viable synthetic strategies. The core challenge lies in the stereoselective installation of the amine group at the β-position. After careful consideration of established methodologies, including Mannich-type reactions[4][5][6], asymmetric hydrogenation[7][8][9], and chemoenzymatic approaches[10][11][12][13], the Arndt-Eistert homologation of a readily available α-amino acid precursor presents a highly attractive and reliable route.[14][15][16][17]

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, and it is particularly advantageous for the synthesis of β-amino acids from their α-amino acid counterparts as it proceeds with retention of stereochemistry.[16][17] This strategy allows for the leveraging of the vast chiral pool of commercially available α-amino acids.

Proposed Synthetic Pathway: Arndt-Eistert Homologation

The proposed synthetic pathway commences with the commercially available (R)-2-amino-2-(2-bromophenyl)acetic acid, which possesses the desired stereochemistry and the ortho-bromophenyl moiety. The synthesis can be dissected into three key stages:

  • N-Terminal Protection: Introduction of the Boc protecting group to the α-amino acid.

  • Arndt-Eistert Homologation: Conversion of the N-Boc-α-amino acid to its corresponding β-amino acid derivative.

  • Purification and Characterization: Isolation and analytical validation of the final product.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Arndt-Eistert Homologation cluster_step3 Step 3: Hydrolysis A (R)-2-amino-2- (2-bromophenyl)acetic acid B Boc-(R)-2-amino-2- (2-bromophenyl)acetic acid A->B (Boc)2O, Base C Intermediate α-diazoketone B->C 1. SOCl2 or (COCl)2 2. CH2N2 D Wolff Rearrangement -> Ketene C->D Ag2O, H2O (Wolff Rearrangement) E Boc-(R)-3-Amino-3- (2-bromo-phenyl)-propionic acid D->E

Figure 1: Proposed synthetic pathway via Arndt-Eistert homologation.

Detailed Experimental Protocols

Part 1: N-Terminal Protection of (R)-2-amino-2-(2-bromophenyl)acetic acid

Principle: The protection of the amino group is essential to prevent side reactions during the subsequent activation of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the Arndt-Eistert reaction and its facile removal under mild acidic conditions.[10] The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[18][19]

Protocol:

  • Dissolution: Dissolve (R)-2-amino-2-(2-bromophenyl)acetic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Basification: Add triethylamine (1.5 eq.) to the solution and stir until the amino acid is fully dissolved.

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

    • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.

Expected Outcome: Boc-(R)-2-amino-2-(2-bromophenyl)acetic acid is typically obtained as a white solid or a thick oil. The crude product is often of sufficient purity for the next step, but can be further purified by crystallization if necessary.[20]

Part 2: Arndt-Eistert Homologation

Principle: This two-step sequence first converts the carboxylic acid to an α-diazoketone, which then undergoes a Wolff rearrangement to form a ketene. The ketene is subsequently trapped by a nucleophile (in this case, water) to yield the homologated carboxylic acid.[15][21]

Protocol:

  • Acid Chloride Formation:

    • Dissolve the Boc-(R)-2-amino-2-(2-bromophenyl)acetic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Diazoketone Formation and Wolff Rearrangement:

    • Caution: Diazomethane is toxic and potentially explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

    • Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed, indicating a slight excess.

    • Stir the reaction at 0 °C for 1-2 hours.

    • To the solution of the α-diazoketone, add a suspension of silver(I) oxide (Ag₂O, 0.1 eq.) in water.

    • Stir the reaction mixture at room temperature overnight. The progress of the Wolff rearrangement can be monitored by the disappearance of the diazoketone (yellow color) and the formation of the carboxylic acid (TLC analysis).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the silver catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

    • Acidify the aqueous layer to pH 2-3 with cold 1M HCl and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Part 3: Purification and Characterization

Principle: The final product is purified to remove any remaining starting materials, reagents, or byproducts. A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of the target molecule.

Purification Protocol:

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes as the eluent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective method of purification.

Characterization Data:

Analysis Expected Results
Appearance White to off-white solid or thick paste.[3]
Molecular Formula C₁₄H₁₈BrNO₄
Molecular Weight 344.20 g/mol
¹H NMR Characteristic peaks for the Boc group (singlet around 1.4 ppm), the aliphatic protons of the propionic acid backbone, the aromatic protons, and the amine proton.
¹³C NMR Resonances corresponding to the carbonyl carbons, the aromatic carbons (including the carbon attached to bromine), the chiral center, the aliphatic carbons, and the carbons of the Boc group.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass.
Optical Rotation A specific optical rotation value confirming the (R)-enantiomer. For the analogous 3-bromophenyl compound, a value of [a]D20 = 41.2 ± 2º (c=1 in EtOH) has been reported.[3]
Purity (HPLC) ≥98%[3]

Visualization of Key Processes

Wolff_Rearrangement Diazoketone α-Diazoketone R-C(=O)-CHN₂ TransitionState {Transition State | [Rearrangement]} Diazoketone->TransitionState Ag₂O (catalyst) Ketene Ketene R-CH=C=O TransitionState->Ketene - N₂ CarboxylicAcid Carboxylic Acid R-CH₂-COOH Ketene->CarboxylicAcid + H₂O

Figure 2: Mechanism of the Wolff Rearrangement.

Boc_Protection_Workflow Start Start: (R)-2-amino-2-(2-bromophenyl) acetic acid Dissolve Dissolve in Dioxane/Water with Triethylamine Start->Dissolve React Add (Boc)₂O Stir at RT Dissolve->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Product Crude Boc-protected α-amino acid Workup->Product Purify Purify by Crystallization (if necessary) Product->Purify

Figure 3: Experimental workflow for Boc protection.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide, centered around the Arndt-Eistert homologation, offers a reliable and stereoconservative method for the preparation of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid. The choice of this method is underpinned by its proven track record in the synthesis of β-amino acids and its compatibility with the required functional groups. The provided protocols are designed to be robust and scalable, making them suitable for both academic research and industrial drug development settings.

Further optimization of this synthesis could involve exploring alternative, safer diazomethane precursors or investigating continuous flow technologies to enhance safety and efficiency. Chemoenzymatic methods, such as those employing Rhodococcus species, also present an exciting avenue for future research, potentially offering even greater enantioselectivity and milder reaction conditions. The continued development of efficient synthetic routes to valuable chiral building blocks like Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid will undoubtedly accelerate the discovery of novel and more effective therapeutics.

References

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF - ResearchGate. [Link]

  • CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl)
  • EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]

  • The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed. [Link]

  • Arndt-Eistert Reaction. [Link]

  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, - Quick Company. [Link]

  • Arndt-Eistert Synthesis - Organic Chemistry Portal. [Link]

  • Arndt-Eister reaction - Chemistry LibreTexts. [Link]

  • Arndt–Eistert reaction - Wikipedia. [Link]

  • 71-74.pdf. [Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts - MDPI. [Link]

  • Highly Efficient Synthesis of Heterocyclic and Alicyclic β2-amino Acid Derivatives by Catalytic Asymmetric Hydrogenation - PubMed. [Link]

  • Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations - Research Collection. [Link]

  • Three-component radical homo Mannich reaction - PMC - NIH. [Link]

  • Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins - PubMed. [Link]

  • threecomponentmannichtype-reactions-by-bromotriphenylphosphonium-bromide-catalyst.pdf - TSI Journals. [Link]

  • (PDF) Chemoenzymatic synthesis - ResearchGate. [Link]

  • Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. - University of Arizona. [Link]

  • Chemoenzymatic synthesis - PMC - PubMed Central - NIH. [Link]

  • Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester - ResearchGate. [Link]

  • Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - NIH. [Link]

  • Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. [Link]

Sources

Exploratory

A Researcher's Guide to Sourcing and Quality Control of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic Acid

Introduction: A Versatile Building Block in Modern Drug Discovery Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a non-natural amino acid derivative, has emerged as a critical building block in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a non-natural amino acid derivative, has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a brominated phenyl ring, offers chemists a versatile scaffold for synthesizing complex molecules. The Boc group provides a stable yet easily removable protection for the amine, essential for controlled, stepwise peptide synthesis and other organic reactions.[][2][] The presence of the 2-bromophenyl moiety introduces a site for further chemical modification through cross-coupling reactions, allowing for the creation of diverse molecular libraries and the optimization of drug candidates.[4][5] This compound is particularly valuable in the synthesis of bioactive peptides and small molecule inhibitors targeting a range of diseases, including neurological disorders and oncology.[4]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this crucial reagent, establishing a robust quality control workflow, and ensuring its suitability for downstream applications.

Part 1: Commercial Supplier Landscape

The selection of a reliable supplier is the foundational step in any research endeavor. For a specialized reagent like Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, factors such as purity, batch-to-batch consistency, and the availability of comprehensive analytical data are paramount. Below is a comparative analysis of prominent commercial suppliers.

SupplierPurity SpecificationAnalytical Methods CitedCAS NumberKey Differentiators
Chem-Impex ≥ 99% (HPLC)HPLC765263-36-3Provides detailed application notes and highlights its use in peptide synthesis and drug development.[4][5]
Sigma-Aldrich 99%Not specified in detail765263-36-3Offers a broad range of chemical products and is a well-established supplier with a global distribution network.
ChemicalBook Varies by supplierVaries by supplier101555-61-7 (for the non-brominated analog)An aggregator platform that lists multiple suppliers, allowing for price and availability comparisons.[6]
ECHEMI Industrial GradeNot specified in detail101555-61-7 (for the non-brominated analog)A B2B platform that connects buyers with chemical manufacturers, often for bulk quantities.[7]
J&K Scientific Not specified for this exact compoundNot specified for this exact compound501015-23-2 (for the 2-nitrophenyl analog)A supplier of a wide range of research chemicals, including related amino acid derivatives.[8]

Expert Insight: While purity is a key metric, the method of analysis is equally important. HPLC is a standard technique for assessing the purity of non-volatile compounds like this one.[] Researchers should prioritize suppliers who provide a detailed Certificate of Analysis (CoA) with each batch, including the HPLC chromatogram, NMR spectra, and mass spectrometry data.

Part 2: In-House Quality Control Protocol - A Self-Validating System

Upon receiving a shipment of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, it is imperative to perform in-house quality control to verify its identity, purity, and integrity. This not only ensures the reliability of your experimental results but also helps in troubleshooting any unexpected outcomes.

Experimental Workflow for Quality Control

QC_Workflow start Receive Compound visual_inspection Visual Inspection (Color, Form) start->visual_inspection solubility_test Solubility Test (e.g., DMSO, MeOH) visual_inspection->solubility_test nmr ¹H and ¹³C NMR Spectroscopy solubility_test->nmr Structural Verification hplc HPLC Analysis solubility_test->hplc Purity Assessment ms Mass Spectrometry (LC-MS) solubility_test->ms Molecular Weight Confirmation pass_qc Compound Passes QC nmr->pass_qc Correct Structure fail_qc Compound Fails QC (Contact Supplier) nmr->fail_qc Incorrect Structure hplc->pass_qc Purity ≥ 98% hplc->fail_qc Low Purity ms->pass_qc Correct Mass ms->fail_qc Incorrect Mass storage Store Appropriately (0-8 °C) pass_qc->storage

Caption: Quality Control Workflow for Incoming Reagents.

Step-by-Step Methodologies

1. Visual Inspection and Solubility Test:

  • Objective: To perform a preliminary check of the material's physical properties.

  • Procedure:

    • Visually inspect the compound. It should be a white to off-white solid.[5][9]

    • Assess its solubility in a small amount of a common organic solvent like DMSO or methanol. This will be useful for preparing samples for subsequent analyses.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of the compound.

  • Procedure:

    • Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Features: Look for characteristic peaks corresponding to the Boc group (a singlet around 1.4 ppm), the aromatic protons of the 2-bromophenyl group (in the aromatic region, ~7.2-7.7 ppm), and the aliphatic protons of the propionic acid backbone.

    • Expected ¹³C NMR Features: Identify the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the aromatic ring.

3. High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with a mobile phase consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • The purity is calculated based on the relative area of the main peak. A purity of ≥98% is generally acceptable for most applications.

4. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the compound.

  • Procedure:

    • Use an LC-MS system, which couples the separation power of HPLC with the detection capabilities of mass spectrometry.

    • In the positive ion mode, expect to see the [M+H]⁺ or [M+Na]⁺ adducts. For Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (Molecular Formula: C₁₄H₁₈BrNO₄, Molecular Weight: 344.20 g/mol ), the expected m/z values would be around 345.05 (for [M+H]⁺) and 367.03 (for [M+Na]⁺), considering the isotopic pattern of bromine.

Part 3: The Chemistry in Context - Understanding the Functional Groups

Functional_Groups compound Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid boc_group Boc Group (tert-butyloxycarbonyl) compound->boc_group Functionality 1 bromophenyl_group 2-Bromophenyl Group compound->bromophenyl_group Functionality 2 carboxylic_acid Carboxylic Acid compound->carboxylic_acid Functionality 3 amine_protection Amine Protection boc_group->amine_protection acid_lability Acid-Labile Removal (e.g., TFA) boc_group->acid_lability cross_coupling Site for Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) bromophenyl_group->cross_coupling peptide_coupling Peptide Bond Formation (Coupling Reagents) carboxylic_acid->peptide_coupling

Caption: Key Functional Groups and Their Roles.

The utility of this molecule stems from the strategic placement of its functional groups.

  • The Boc Protecting Group: The tert-butyloxycarbonyl group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[2][] It effectively masks the nucleophilicity of the amine under a wide range of reaction conditions.[] Its key advantage is its lability under acidic conditions (e.g., using trifluoroacetic acid), which allows for deprotection without affecting other acid-sensitive functional groups.[][] This orthogonal deprotection strategy is fundamental to solid-phase peptide synthesis (SPPS).

  • The 2-Bromophenyl Group: The bromine atom on the phenyl ring is not merely a steric substituent; it is a versatile chemical handle. It serves as an electrophilic site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of a wide array of substituents at this position, facilitating the generation of analog libraries for structure-activity relationship (SAR) studies in drug discovery.[4][5]

  • The Carboxylic Acid: This functional group is the point of attachment for subsequent synthetic steps, most commonly the formation of an amide bond. In peptide synthesis, the carboxylic acid is activated using coupling reagents (e.g., HBTU, HATU) to facilitate the formation of a peptide bond with the free amine of another amino acid.

Conclusion

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a high-value reagent for researchers in the pharmaceutical and biotechnology sectors. A successful research outcome depends not only on the innovative application of this molecule but also on the rigor of its initial sourcing and quality control. By carefully selecting suppliers, performing thorough in-house validation, and understanding the chemical nuances of the molecule, scientists can ensure the integrity and reproducibility of their work, ultimately accelerating the pace of drug discovery and development.

References

  • J&K Scientific. Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid | 501015-23-2. [Link]

  • Metadiagnostics. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

  • BuyersGuideChem. Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)propionic acid | C16H23NO6. [Link]

Sources

Foundational

A Technical Guide to the Purity and Analysis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Introduction Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a chiral non-natural β-amino acid, is a critical building block in modern pharmaceutical research and development.[1][2] Its unique structure, featuring a b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a chiral non-natural β-amino acid, is a critical building block in modern pharmaceutical research and development.[1][2] Its unique structure, featuring a bromine-substituted phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex peptides and novel therapeutic agents, particularly those targeting neurological disorders and oncological conditions.[1] The Boc group enhances stability and facilitates controlled incorporation into peptide chains, while the bromophenyl moiety allows for specific biological interactions and further synthetic modifications.[1][2]

Given its integral role in drug discovery, ensuring the high purity of this compound is paramount. The presence of impurities, including enantiomeric variants and process-related substances, can significantly impact the efficacy, safety, and regulatory approval of the final drug product. This in-depth technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurity profiles for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Purity Specifications

A thorough understanding of the physicochemical properties of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is fundamental for its analysis and handling. The following table summarizes its key characteristics and typical purity specifications based on commercially available information.

Parameter Specification Significance
Appearance White to off-white powderA visual inspection is the first indicator of potential contamination or degradation.
Molecular Formula C₁₄H₁₈BrNO₄Confirms the elemental composition of the molecule.
Molecular Weight 344.20 g/mol Essential for accurate molar concentration calculations and mass spectrometry analysis.
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.Informs the selection of appropriate solvents for sample preparation and chromatographic analysis.
Melting Point Not consistently reported; will vary with purity.Can be a useful indicator of purity; impurities typically lower and broaden the melting range.
Optical Rotation Specific rotation ([α]D) is a key identifier of the (R)-enantiomer.A critical parameter for confirming the stereochemical identity and purity of the compound.
Chromatographic Purity (HPLC) ≥98%Quantifies the percentage of the main compound and detects the presence of non-chiral impurities.[1]
Enantiomeric Purity (Chiral HPLC) ≥99%Determines the percentage of the desired (R)-enantiomer relative to the undesired (S)-enantiomer.
Water Content (Karl Fischer) Typically ≤0.5%Water can affect the stability and reactivity of the compound and can interfere with certain analytical methods.
Residue on Ignition Typically ≤0.1%Measures the amount of inorganic impurities that are not volatilized upon ignition.

Comprehensive Purity Analysis: Methodologies and Protocols

A multi-faceted analytical approach is necessary to fully characterize the purity of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid. This involves a combination of chromatographic and spectroscopic techniques to assess both chemical and stereochemical purity.

Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the chemical purity of the compound and quantifying any non-chiral impurities.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A typical gradient could be: 10-90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the compound in a mixture of the initial mobile phase composition (e.g., 90:10 A:B). Filter the sample through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices: The C18 stationary phase provides excellent separation for moderately polar compounds like the target molecule. The gradient elution with acetonitrile and water allows for the separation of impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape and resolution for the acidic analyte. UV detection at 220 nm is suitable for aromatic compounds.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The determination of enantiomeric purity is critical for any chiral compound intended for pharmaceutical use. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for N-protected amino acids. Columns such as Chiralpak® IA, IC, or AD-H are good starting points.[4] Macrocyclic glycopeptide-based CSPs like CHIROBIOTIC® T or R are also excellent choices for t-BOC amino acids.[5]

  • Mobile Phase (Normal Phase): A mixture of n-hexane and a polar organic solvent like isopropanol (IPA) or ethanol. A typical starting point would be 90:10 (v/v) n-hexane:IPA. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often necessary to improve peak shape.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the compound in the mobile phase. Ensure complete dissolution.

Causality Behind Experimental Choices: Chiral stationary phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs often provide good enantioselectivity for a wide range of compounds through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. The choice of mobile phase is crucial for achieving optimal separation; the ratio of the non-polar and polar components is adjusted to control the retention and resolution of the enantiomers.

Impurity Profiling: Identification and Control of Potential Impurities

A thorough understanding of the potential impurities is essential for developing a robust manufacturing process and ensuring the safety of the final drug substance. Impurities can be classified as organic, inorganic, or residual solvents.

Potential Organic Impurities

Organic impurities can arise from starting materials, by-products of the synthesis, intermediates, and degradation products.[6] A common synthetic route to β-amino acids involves the asymmetric synthesis from corresponding precursors.[7]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Deprotected Impurity: 3-Amino-3-(2-bromo-phenyl)-propionic acid (loss of the Boc group).

  • Racemic Mixture: The presence of the (S)-enantiomer.

Potential Degradation Products:

Forced degradation studies are used to identify potential degradation products that may form under stress conditions such as heat, light, acid, base, and oxidation.[4]

  • Hydrolysis Products: Under acidic or basic conditions, the Boc group can be cleaved, and the amide bond in a peptide chain could be hydrolyzed.

  • Oxidation Products: The aromatic ring and other functional groups may be susceptible to oxidation.

  • Photodegradation Products: Exposure to light may lead to the formation of various degradation products.

Inorganic Impurities and Residual Solvents
  • Inorganic Impurities: These can include reagents, catalysts, and inorganic salts used in the manufacturing process.[6]

  • Residual Solvents: Organic solvents used during synthesis and purification must be controlled according to ICH Q3C guidelines.[6]

Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for confirming the structure of the main compound and identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation.[8]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the aliphatic protons of the propionic acid backbone, and the aromatic protons of the bromophenyl group.[9] The chemical shifts and coupling patterns of the aromatic protons can confirm the ortho-substitution pattern of the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the Boc group, the aliphatic carbons, and the aromatic carbons.[10] The number and chemical shifts of the aromatic carbon signals can further confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information through fragmentation patterns.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[11]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation. Common fragmentation pathways for Boc-protected amino acids include the loss of the Boc group or parts of it.[12]

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity cluster_2 Spectroscopic Confirmation cluster_3 Other Tests cluster_4 Final Purity Assessment Appearance Appearance Solubility Solubility Appearance->Solubility MeltingPoint Melting Point Solubility->MeltingPoint HPLC HPLC Purity MeltingPoint->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC NMR NMR (1H, 13C) Chiral_HPLC->NMR MS Mass Spectrometry (ESI, MS/MS) NMR->MS WaterContent Water Content (Karl Fischer) MS->WaterContent ROI Residue on Ignition WaterContent->ROI FinalReport Certificate of Analysis ROI->FinalReport RawMaterial Raw Material RawMaterial->Appearance

Caption: Workflow for the comprehensive purity assessment of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Conclusion

The stringent control of purity for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a non-negotiable aspect of its use in pharmaceutical research and development. A comprehensive analytical strategy, employing a combination of chromatographic and spectroscopic techniques, is essential for ensuring the quality, safety, and efficacy of this critical building block. This guide has outlined the key purity standards, detailed analytical protocols, and potential impurity profiles to assist researchers and scientists in establishing robust quality control measures for this important compound. By adhering to these principles, the scientific community can confidently utilize Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid in the pursuit of novel and effective therapeutics.

References

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]

  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. LabRulez LCMS. Retrieved from [Link]

  • Organic Spectroscopy International. (2017, July 24). 3-Phenylpropionic acid. Organic Spectroscopy International. Retrieved from [Link]

  • Stan, R., Roșca, S. I., Ungureanu, E. M., Stanciu, G., & Roșca, S. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. U.P.B. Sci. Bull., Series B, 70, Iss. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Human Metabolome Database. Retrieved from [Link]

  • Google Patents. (n.d.). EP1156999B1 - Method for the preparation of a chiral-beta-amino ester. Google Patents.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • Brückner, H., & Westhauser, T. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599–605. Retrieved from [Link]

  • ACS Publications. (2026, January 10). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2017, June 5). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme. Synthesis of b-Amino Acid 14. ResearchGate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Safe Storage and Handling of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid. As a crucial...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid. As a crucial building block in medicinal chemistry and peptide synthesis, understanding its properties is paramount to ensuring experimental integrity, personnel safety, and regulatory compliance.[1] This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, fostering a culture of safety and reproducibility in the laboratory.

Compound Profile and Physicochemical Properties

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is an amino acid derivative widely used in pharmaceutical research.[1] Its structure incorporates three key features: a bromine-substituted phenyl ring, an amino group protected by a tert-butyloxycarbonyl (Boc) group, and a propionic acid backbone. The Boc group is a cornerstone of modern peptide synthesis, providing robust protection for the amine under basic and nucleophilic conditions while allowing for facile removal under mild acidic conditions.[2][][4] This acid-lability is a critical factor influencing its handling and storage requirements. The bromophenyl moiety offers a site for further synthetic modification, making it a versatile intermediate for creating novel therapeutics.[5]

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
Chemical Name Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid[1]
Synonyms Boc-D-β-Phe(2-Br)-OH, (R)-Boc-2-bromo-β-phenylalanine[1]
CAS Number 500789-07-1[1]
Molecular Formula C₁₄H₁₈BrNO₄[1]
Molecular Weight 344.2 g/mol [1]
Appearance White to off-white powder or solid.[1][1]
Purity ≥ 98% (HPLC)[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][7]
Signal Word Warning[6][7]

Long-Term Storage and Stability Management

The stability of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is directly linked to the integrity of the Boc protecting group and the prevention of unwanted side reactions. Improper storage can lead to premature deprotection or degradation, compromising the purity and reactivity of the material.

Core Principle: The primary goal of the storage protocol is to maintain the compound in a dry, cold, and inert environment to prevent hydrolysis, acid-catalyzed deprotection, and oxidative degradation.

Recommended Storage Protocol:

  • Temperature: Store refrigerated at 0-8°C.[1][8] This low temperature minimizes the rate of potential degradation pathways.

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[9] For long-term storage, consider a container with an inert gas headspace (e.g., Argon or Nitrogen).

  • Environment: The storage location must be dry and well-ventilated.[7][9]

  • Chemical Incompatibilities: Store separately from strong acids, bases, oxidizing agents, and reducing agents.[9]

    • Causality: Strong acids will cleave the Boc group, rendering the compound unusable for its intended purpose.[][10] Strong bases and nucleophiles can potentially react with the carboxylic acid or other parts of the molecule.[2] Oxidizing agents pose a general risk to organic compounds.

Safe Handling and Personal Protective Equipment (PPE)

Given the compound's classification as a skin, eye, and respiratory irritant, a stringent handling protocol is mandatory to minimize exposure.[6][7]

Guiding Principle: All handling operations should adhere to the principle of ALARA (As Low As Reasonably Achievable) exposure. This is best achieved by combining robust engineering controls with appropriate PPE.

G cluster_prep Preparation cluster_handling Handling Workflow (in Chemical Fume Hood) cluster_cleanup Post-Handling A Consult Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Transfer Compound to Weighing Vessel B->C D Weigh Required Amount C->D E Dissolve in Appropriate Solvent D->E F Add to Reaction Vessel E->F G Clean Work Area F->G H Dispose of Waste in Halogenated Waste Container G->H I Doff PPE and Wash Hands Thoroughly H->I

Caption: Standard workflow for handling the solid compound.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale and Best Practices
Engineering Controls Chemical Fume HoodEssential for preventing the inhalation of fine powder and containing any potential dust.[11]
Eye & Face Chemical safety goggles (conforming to EN166 or ANSI Z87.1).[6][7]Protects against irritation from airborne particulates and accidental splashes. A face shield should be worn over goggles if there is a significant splash hazard.[12]
Hand Nitrile rubber gloves.[9]Provides a barrier against skin contact, preventing irritation.[7] Always check gloves for integrity before use and remove them with care to avoid skin contamination.
Body Long-sleeved lab coat.Protects skin and personal clothing from contamination.[13]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required when engineering controls are insufficient or when handling large quantities that may generate significant dust.[6]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational. Lay down absorbent bench paper to contain any minor spills.

  • Weighing: Conduct all weighing and transfer operations within the fume hood to minimize dust exposure. Use a spatula to carefully transfer the solid. Avoid creating airborne dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After use, ensure the primary container is tightly sealed. Decontaminate the spatula and work surface. Dispose of contaminated materials as described in Section 5.

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite careful planning. A clear and rehearsed emergency plan is critical.

G box_node box_node Spill Spill Occurs Assess Assess Size & Risk Spill->Assess Small Small & Contained? Assess->Small Yes Large Large or Uncontained? Assess->Large No PPE Ensure Proper PPE is Worn Small->PPE Evacuate Evacuate Area & Alert Colleagues Large->Evacuate Notify Notify EH&S or Emergency Response Evacuate->Notify Cleanup Sweep Solid Material & Place in Labeled Container PPE->Cleanup Decon Decontaminate Area Cleanup->Decon

Caption: Decision workflow for spill response.

Spill Cleanup Protocol (Small, Solid Spill):

  • Control and Alert: Alert others in the immediate area. Ensure the spill is not near an ignition source.[14]

  • Ventilate: Ensure the chemical fume hood is operational to ventilate the area.[14]

  • Contain: Gently sweep up the solid material, avoiding the creation of dust, and place it into a clearly labeled, sealable container for hazardous waste disposal.[9][15]

  • Clean: Clean the spill area with a damp cloth or paper towel. Dispose of all cleanup materials in the halogenated waste stream.

  • Report: Report the incident to laboratory management.

First Aid Measures:

Exposure RouteAction
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][16]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][16]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Chemical Waste Disposal

Proper waste segregation is a critical aspect of laboratory safety and environmental responsibility. As a brominated organic compound, this substance requires specific disposal procedures.

Core Principle: Halogenated organic waste must be segregated from non-halogenated waste.[11][17] The high-temperature incineration required for halogenated compounds is a more complex and costly process.[18] Mixing waste streams increases disposal costs and can violate environmental regulations.

G Start Waste Generated (Solid residue, contaminated items, unused material) Check Does the waste contain Boc-(R)-3-Amino-3- (2-bromo-phenyl)-propionic acid? Start->Check Yes YES (Contains Bromine) Check->Yes No NO Check->No Halogenated Dispose in designated 'HALOGENATED ORGANIC WASTE' container. Yes->Halogenated NonHalogenated Dispose in appropriate 'Non-Halogenated' or other specified waste container. No->NonHalogenated Label Ensure container is properly labeled with 'Hazardous Waste' and all chemical constituents. Halogenated->Label

Caption: Waste disposal decision pathway.

Step-by-Step Disposal Protocol:

  • Identify: All waste streams containing this compound (e.g., residual solid, contaminated weighing paper, spill cleanup debris) must be identified as halogenated waste.

  • Segregate: Place these materials exclusively into a designated "Halogenated Organic Waste" container.[11][14] Do not mix with non-halogenated solvents or other waste types.[17]

  • Label: Ensure the waste container is clearly and accurately labeled with the words "Hazardous Waste" and a full list of its contents.[14][18]

  • Store: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.[18]

  • Collection: When the container is nearly full, request a waste pickup from your institution's Environmental Health & Safety (EH&S) department.

References

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Disposal process for halogenated organic material (Patent) - OSTI.GOV. U.S. Department of Energy. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University. [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Safety Data Sheet: 3-(Boc-amino)propylbromide - Chemos GmbH&Co.KG. Chemos. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • MSDS - Safety Data Sheet. Ark Pharm, Inc. [Link]

  • Protective Equipment - American Chemistry Council. American Chemistry Council. [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. [Link]

  • What PPE Should You Wear When Handling Acid 2024? - LeelineWork. Leeline. [Link]

  • 501015-16-3 | Boc-(R)- 3-Amino-3-(3-bromophenyl)-propionic acid | Chiralblock. Chiralblock. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidic Toolbox with Non-Natural Amino Acids The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, enab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Toolbox with Non-Natural Amino Acids

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, enabling the development of peptides with enhanced therapeutic properties.[1] These modifications can lead to improved metabolic stability, increased binding affinity, and tailored pharmacokinetic profiles.[1] Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a β-amino acid with a sterically demanding ortho-brominated phenyl side chain, is a valuable building block for creating novel peptide architectures.[2]

The presence of the bromine atom can introduce unique electronic and steric interactions, potentially modulating receptor recognition and increasing lipophilicity, which can influence binding affinity and duration of action.[3] Furthermore, the β-amino acid backbone inherently alters the peptide's secondary structure, making it resistant to enzymatic degradation. This guide provides a comprehensive overview, detailed protocols, and expert insights for the successful incorporation of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid into peptides using Boc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

A thorough understanding of the building block's properties is crucial for its effective use.

PropertyValueReference
Chemical Name (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-bromophenyl)propanoic acid[2]
Synonyms Boc-D-β-Phe(2-Br)-OH, (R)-Boc-2-bromo-β-phenylalanine[2]
CAS Number 500789-07-1[2]
Molecular Formula C₁₄H₁₈BrNO₄[2]
Molecular Weight 344.2 g/mol [2]
Appearance White to off-white powder[2]
Purity ≥ 98% (HPLC)[2]
Storage 0-8°C[2]

Strategic Considerations for SPPS Incorporation

The unique structure of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid—being both a β-amino acid and having a bulky ortho-substituent—necessitates special considerations during SPPS to ensure high coupling efficiency and minimize side reactions.

  • Steric Hindrance: The ortho-bromophenyl group presents significant steric bulk, which can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4] This can lead to slower reaction rates and incomplete coupling. To overcome this, the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles is recommended.[5]

  • β-Amino Acid Nature: The altered backbone geometry of β-amino acids can influence the reactivity of both the amine and carboxyl groups. While generally leading to more stable peptides, the coupling kinetics can differ from those of α-amino acids.

  • Choice of Coupling Reagents: For sterically hindered amino acids, phosphonium salts (e.g., PyBOP®, PyAOP) or aminium/uronium salts (e.g., HBTU, HATU) are generally more effective than standard carbodiimide reagents like DIC alone.[4][6] The addition of HOBt or Oxyma can enhance coupling efficiency and suppress racemization.[6]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the incorporation of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Workflow for a Single Coupling Cycle in Boc-SPPS

SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling of Boc-(R)-3-Amino-3- (2-bromo-phenyl)-propionic acid (e.g., HATU/DIEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Coupling using HATU/DIEA

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[2]

    • Perform Boc deprotection by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[7]

    • Wash the resin thoroughly with DCM and isopropanol (IPA).[7]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin twice with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes each.[8]

    • Wash the resin with DCM followed by N,N-dimethylformamide (DMF) to remove excess base.[6]

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.[4]

    • Add DIEA (6-8 equivalents) to the solution to begin pre-activation (1-5 minutes).[4]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[6] Note: The Kaiser test is for primary amines and may give a false negative with the secondary amine of proline.

    • If the coupling is incomplete after 4 hours, a second coupling (double coupling) with freshly prepared activated amino acid is advised.[5]

    • Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[6]

Protocol 2: Final Cleavage and Deprotection

The choice of cleavage cocktail is critical to ensure the complete removal of side-chain protecting groups and the peptide from the resin while minimizing side reactions.

Cleavage_Workflow Start Dried Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., Reagent K) Stir 2-4 hours at RT Start->Cleavage Filter Filter to separate resin Cleavage->Filter Precipitate Precipitate peptide in cold diethyl ether Filter->Precipitate Centrifuge Centrifuge to pellet peptide Precipitate->Centrifuge Wash Wash pellet with cold ether Centrifuge->Wash Dry Dry crude peptide under vacuum Wash->Dry Purify Purify by RP-HPLC Dry->Purify

Caption: Workflow for peptide cleavage, precipitation, and purification.

Recommended Cleavage Cocktail (Reagent K): This cocktail is effective for peptides containing a variety of sensitive residues.[9][10]

ComponentPercentage (v/v)Purpose
Trifluoroacetic acid (TFA) 82.5%Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[11]
Phenol 5%Scavenger for carbocations, protects Tyr and Trp residues.[12]
Water 5%Scavenger, aids in the hydrolysis of protecting groups.[11]
Thioanisole 5%Scavenger, particularly for protecting Met and Trp.[12]
1,2-Ethanedithiol (EDT) 2.5%Scavenger, effective for Trt group removal from Cys.[10]

Procedure:

  • Wash the final peptide-resin with DCM and dry thoroughly under vacuum.[7]

  • Add the freshly prepared cleavage cocktail (e.g., Reagent K) to the dried resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours. Longer times may be necessary for complex peptides.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

  • Dry the crude peptide under vacuum.

Troubleshooting and Potential Side Reactions

Troubleshooting Incomplete Coupling
IssuePossible CauseSuggested Solution
Positive Kaiser Test after Coupling Steric hindrance from the 2-bromophenyl group and/or β-amino acid structure slowing the reaction.1. Extend Coupling Time: Increase the reaction time to 4-6 hours. 2. Double Couple: After the initial coupling, drain and wash the resin, then repeat the coupling step with a fresh solution of activated amino acid.[5] 3. Increase Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M).[5]
Deletion Sequence Detected by MS Incomplete coupling at a previous cycle.Review the synthesis protocol and consider implementing double coupling for all sterically hindered residues.[1]
Potential Side Reactions During Cleavage

While specific side reactions for the 2-bromophenyl group are not extensively documented, analogies can be drawn from other halogenated and sensitive amino acids.

  • Alkylation: Carbocations generated during cleavage can potentially alkylate sensitive residues. The use of a comprehensive scavenger cocktail like Reagent K is designed to minimize this.[10]

  • Dehalogenation: While less common with aryl bromides under standard TFA cleavage conditions, the possibility of dehalogenation should be considered. Analysis of the crude peptide by mass spectrometry can help identify any such byproducts.

Analytical Characterization

Thorough characterization of the final peptide is essential to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)
  • Retention Time: The incorporation of the hydrophobic 2-bromophenyl group is expected to increase the peptide's retention time on a reverse-phase HPLC column compared to a non-brominated analogue.[13][14] The exact shift will depend on the overall sequence and chromatographic conditions.

  • Purity Assessment: HPLC is the primary method for determining the purity of the crude and purified peptide.[15]

Mass Spectrometry (MS)
  • Molecular Weight Confirmation: Mass spectrometry is used to confirm the correct molecular weight of the synthesized peptide.

  • Isotopic Pattern: A key characteristic of brominated compounds in mass spectrometry is the distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance.[16][17][18] This results in a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion, providing a clear signature for the successful incorporation of the brominated amino acid.[16]

Example Mass Spectrum Isotopic Pattern for a Brominated Peptide:

MS_Pattern cluster_0 Expected Isotopic Pattern x_axis m/z y_axis Relative Intensity origin x_end origin->x_end y_end origin->y_end M M M2 M+2 peak1_base peak1_top peak1_base->peak1_top peak2_base peak2_top peak2_base->peak2_top

Caption: Characteristic 1:1 isotopic pattern for a singly brominated peptide.

Conclusion

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a valuable tool for creating peptides with novel structural and functional properties. While its incorporation requires careful consideration of steric hindrance and the use of optimized coupling and cleavage protocols, the strategies outlined in this guide provide a solid foundation for success. By employing potent coupling reagents, vigilant monitoring, and appropriate analytical techniques, researchers can confidently utilize this non-natural amino acid to advance their peptide-based drug discovery and development programs.

References

  • Chem-Impex. Boc-(R)-3-amino-3-(2-bromophenyl)propionic acid. Link

  • Speers, A. E., & Cravatt, B. F. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Journal of the American Chemical Society, 133(23), 9044–9047. Link

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Link

  • BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). Link

  • BenchChem. (2025). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). Link

  • Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.7. Link

  • CDN Isotopes. Cleavage Cocktail Selection. Link

  • Bacsa, B., et al. (2009). Prediction of peptide retention at different HPLC conditions from multiple linear regression models. Journal of Chromatography B, 877(26), 2896-2902. Link

  • Roux, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1149-1166. Link

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Link

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. Link

  • Kiss, L., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(8), 1225-1237. Link

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Link

  • ChemPep. Boc Solid Phase Peptide Synthesis. Link

  • Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences of the United States of America, 77(3), 1632–1636. Link

  • D'Hondt, M., et al. (2014). Incorporating non-natural amino acids, modifying peptides, and activating peptides: a multi-faceted toolbox for peptide drug development. Expert Opinion on Drug Discovery, 9(2), 177-191.
  • Aapptec Peptides. Substituted Phenylalanines. Link

  • Aapptec Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Link

  • The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266. Link

  • Organic Chemistry Explained. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Link

Sources

Application

Application Notes and Protocols for the Coupling of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Introduction: Navigating the Challenges of a Unique Building Block Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a valuable, non-canonical amino acid derivative increasingly utilized by researchers in pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Unique Building Block

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a valuable, non-canonical amino acid derivative increasingly utilized by researchers in pharmaceutical development and medicinal chemistry.[1][2] Its structure, featuring a beta-amino acid backbone, a bulky ortho-bromophenyl side chain, and an acid-labile Boc protecting group, offers unique opportunities for designing novel peptides and peptidomimetics with tailored biological activities.[3] The presence of the halogenated phenyl ring can enhance metabolic stability and bioavailability, making it a desirable component in drug design.[4]

However, the very features that make this building block attractive also present distinct challenges during peptide synthesis. The ortho-bromo substituent on the phenyl ring introduces significant steric hindrance around the carboxylic acid moiety. This bulkiness can impede the approach of the incoming amine component and slow down the rate of amide bond formation, often leading to incomplete reactions and the formation of side products when using standard coupling protocols.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing effective coupling strategies for this sterically demanding amino acid. We will move beyond simple step-by-step instructions to explain the mechanistic rationale behind our protocol recommendations, ensuring a higher probability of success in your synthetic endeavors.

Pillar 1: Understanding the Causality Behind Reagent Selection

The key to successfully coupling Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid lies in choosing a coupling reagent that can overcome the steric barrier and efficiently activate the carboxylic acid. Standard, less reactive carbodiimides like Dicyclohexylcarbodiimide (DCC) may prove insufficient. More potent "in-situ" activating reagents, which form highly reactive intermediates, are strongly recommended. These are broadly categorized into uronium/aminium salts and phosphonium salts.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then rapidly converts to an activated ester (e.g., an OBt or OAt ester).[7][8]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally considered one of the most efficient coupling reagents, especially for hindered systems.[9] It forms a highly reactive OAt ester. The nitrogen atom in the HOAt (1-hydroxy-7-azabenzotriazole) leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step.[8]

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another robust and widely used reagent. It forms an HOBt (1-Hydroxybenzotriazole) active ester, which is slightly less reactive than the OAt ester formed by HATU but still highly effective for many difficult couplings.[7]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents function similarly by forming activated esters.

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is an excellent choice that generates the same HOBt active ester as HBTU.[9] A key advantage of phosphonium salts is that they do not possess a guanidinium moiety, thus avoiding a potential side reaction where the coupling reagent itself reacts with the N-terminal amine of the peptide chain. This makes them particularly suitable when using an excess of the coupling reagent may be necessary to drive a sluggish reaction to completion.

The choice between these reagents will depend on the specific amine component being coupled and empirical results. For the most challenging couplings involving Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, HATU is the recommended starting point due to its superior reactivity.

Pillar 2: Self-Validating Protocols for Solution-Phase Coupling

The following protocols are designed for solution-phase synthesis, which is common for the incorporation of specialized amino acids. Each protocol includes in-process controls to validate reaction completion.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the preferred method for coupling the sterically hindered Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, particularly when coupling to a valuable or complex amine partner.

Materials:

  • Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

  • Amine component (e.g., an amino acid ester hydrochloride)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine) (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Thin Layer Chromatography (TLC) supplies (Silica plates, appropriate mobile phase)

Experimental Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.0 eq) in anhydrous DMF.

  • Amine Addition: If the amine component is a salt (e.g., HCl salt), add it to the flask, followed by DIPEA (2.2 eq). Stir for 5-10 minutes to ensure the free amine is generated. If the amine is already a free base, add it to the flask along with the Boc-amino acid.

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction flask.

  • Base for Activation: Add DIPEA (an additional 1.1 eq) to the reaction mixture. The total DIPEA used will be ~3.3 equivalents if starting from an amine salt. The solution may turn yellow, which is characteristic of HATU activation.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC. A typical mobile phase is 30-50% EtOAc in Hexanes. The reaction is complete when the limiting starting material spot is consumed (typically 2-6 hours). For extremely hindered couplings, the reaction may be allowed to proceed overnight.

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc) to obtain the pure dipeptide.

Protocol 2: Robust Coupling using PyBOP

This protocol is an excellent alternative to HATU, minimizing the risk of N-terminal guanidinylation.

Experimental Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.0 eq) and the amine component (1.0 eq, if a free base) in anhydrous DMF.

  • Reagent Addition: Add PyBOP (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC as described in Protocol 1. Reaction times are typically in the range of 4-12 hours.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Carbodiimide-Mediated Coupling with Additives

While generally less potent, a carbodiimide-based approach can be successful if enhanced with an additive. This method is more cost-effective but may require longer reaction times or gentle heating. Diisopropylcarbodiimide (DIC) is preferred over DCC for solution-phase work as the resulting diisopropylurea byproduct is more soluble.

Experimental Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.0 eq), the amine component (1.0 eq), and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Carbodiimide Addition: Add DIC (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation: A Comparative Overview

The following table summarizes the key parameters for the described protocols. Yields are representative and will vary based on the specific amine coupling partner.

ParameterProtocol 1 (HATU)Protocol 2 (PyBOP)Protocol 3 (DIC/HOAt)
Coupling Reagent HATUPyBOPDIC
Additive None (HOAt is part of HATU)None (HOBt is part of PyBOP)HOAt
Equivalents (Acid:Amine:Reagent:Base) 1 : 1 : 1.1 : ~3.31 : 1 : 1.1 : 3.01 : 1 : 1.1 : (Additive 1.2)
Typical Reaction Time 2 - 6 hours4 - 12 hours12 - 24 hours
Temperature Room TemperatureRoom Temperature0 °C to RT (or 40-50 °C)
Relative Cost HighHighModerate
Key Advantage Highest reactivityNo guanidinylation riskCost-effective

Visualization of Mechanisms and Workflows

A clear understanding of the reaction pathways is crucial for troubleshooting and optimization.

Mechanism of Action: Uronium/Aminium Salt Activation

HATU_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Boc_AA Boc-AA-COOH Active_Ester Boc-AA-CO-OAt (Highly Reactive Ester) Boc_AA->Active_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Peptide Boc-AA-CONH-R' (Peptide Bond) Active_Ester->Peptide + H₂N-R' Amine H₂N-R' DIC_Mechanism Boc_AA Boc-AA-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive) Boc_AA->O_Acylisourea + DIC DIC DIC Active_Ester Boc-AA-CO-OAt (Active Ester) O_Acylisourea->Active_Ester + HOAt (fast) HOAt HOAt Peptide Peptide Product Active_Ester->Peptide + H₂N-R' Amine H₂N-R'

Caption: DIC/HOAt activation pathway for peptide bond formation.

General Experimental Workflow

Workflow A 1. Dissolve Reactants (Boc-Amino Acid, Amine) in DMF B 2. Add Coupling Reagent (e.g., HATU) and Base (DIPEA) A->B C 3. Stir and Monitor Reaction (TLC) B->C D 4. Aqueous Work-up (EtOAc Extraction & Washes) C->D E 5. Dry & Concentrate D->E F 6. Purify (Flash Chromatography) E->F G Final Pure Peptide F->G

Caption: General workflow for solution-phase peptide coupling.

References

  • Aapptec Peptides. (n.d.). Substituted Phenylalanines. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [This is a representative citation for general synthetic methods, as a direct source for the specific molecule's synthesis wasn't found in the initial search.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. URL: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. URL: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of Boc-(R)-3-Amino-3-(3-bromophenyl)propionic Acid in Medicinal Chemistry. Retrieved from [Link]

  • Lang, K., & Chin, J. W. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 628-634. URL: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dawson, P. E., & Kent, S. B. (2000). Synthesis of native proteins by chemical ligation. Annual review of biochemistry, 69(1), 923-960.
  • Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-278.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Semantic Scholar. (2002). Steric hindrance is a key factor in the coupling reaction of (acyloxy) alkyl-α-halides with phenols to make a new promoiety for prodrugs. Retrieved from [Link]

  • J&K Scientific. (n.d.). Boc-(R)-3-amino-3-(3-bromophenyl)propionic acid. Retrieved from [Link]

  • Figshare. (n.d.). Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]

Sources

Method

Application Note: A Guide to the Efficient Incorporation of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic Acid into Peptide Sequences

Abstract The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the development of therapeutics with enhanced...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the development of therapeutics with enhanced potency, stability, and selectivity. Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a versatile building block of significant interest, offering a unique combination of a β-amino acid backbone and a synthetically tractable bromophenyl moiety.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this sterically hindered amino acid into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). We will delve into the nuances of handling this specific residue, optimizing coupling conditions, and characterizing the final peptide product.

Introduction: The Significance of Non-Canonical Amino Acids

The introduction of unnatural amino acids into peptides allows for the rational design of peptidomimetics with improved pharmacological profiles.[3] Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, in particular, serves as a valuable intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders.[1][2] The β-amino acid structure can impart resistance to enzymatic degradation, while the 2-bromophenyl group provides a handle for post-synthetic modifications, such as cross-coupling reactions, to generate diverse peptide libraries. This document will serve as a practical resource for researchers aiming to leverage the unique properties of this compound in their peptide-based drug development programs.

Properties and Handling of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic Acid

A thorough understanding of the physicochemical properties of this building block is crucial for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C14H18BrNO4[2]
Molecular Weight 344.2 g/mol [2]
Appearance White solid to thick paste[2]
Purity ≥ 98%[2]
Storage Conditions 0 - 8 °C[2]
Solubility Soluble in common organic solvents for peptide synthesis (e.g., DMF, NMP, DCM).

Handling Recommendations:

  • Store the compound under inert gas (e.g., argon or nitrogen) to prevent degradation.

  • Bring the vial to room temperature before opening to minimize moisture condensation.

  • Due to its value as a specialized reagent, accurate weighing is critical.

Solid-Phase Peptide Synthesis (SPPS) Strategy: The Boc/Bzl Approach

The tert-butyloxycarbonyl (Boc) protection strategy is a robust and well-established method for SPPS.[4][] It relies on the differential acid lability of the Nα-Boc group and more acid-stable side-chain protecting groups (often benzyl-based).[6][7]

Core Principles of Boc-SPPS:

The synthesis proceeds through a cyclical process of:

  • Deprotection: Removal of the Nα-Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[4][8]

  • Neutralization: Neutralization of the resulting trifluoroacetate salt of the N-terminal amine with a hindered base like diisopropylethylamine (DIEA).[6][9]

  • Coupling: Acylation of the free N-terminal amine with the activated carboxyl group of the incoming Boc-protected amino acid.[10]

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[8][11]

Experimental Protocols

Resin Selection and Loading of the First Amino Acid

The choice of resin is dictated by the desired C-terminus of the peptide (acid or amide). For C-terminal amides, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is commonly used in Boc-SPPS.[8] For C-terminal acids, Merrifield or PAM resins are the standards.[8]

Step-by-Step Protocol for a Single Coupling Cycle

This protocol outlines a single coupling cycle for incorporating an amino acid, including the title compound, into a growing peptide chain on the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (or other Boc-amino acid)

  • Coupling reagent (e.g., HBTU, HATU)

  • Activation base (e.g., DIEA)

  • Deprotection solution: 50% TFA in Dichloromethane (DCM)[8]

  • Neutralization solution: 10% DIEA in DCM[9]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.[8]

    • Wash the resin thoroughly with DCM (3x) and IPA (2x).[8]

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).[9]

    • Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (3-4 equivalents relative to resin loading) and a suitable coupling reagent like HBTU or HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-4 hours. The extended coupling time is recommended due to the steric hindrance of the title compound.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling ("double coupling") with fresh reagents is recommended.[12]

  • Washing: After complete coupling, thoroughly wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Workflow for a Single Amino Acid Incorporation Cycle in Boc-SPPS

SPPS_Cycle Start Peptide-Resin (Boc-Protected N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection 1. Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Activated Boc-AA, DIEA, DMF) Neutralization->Coupling 3. End Peptide-Resin (Elongated by one residue) Coupling->End 4.

Caption: A single cycle of Boc-SPPS.

Special Considerations for Coupling Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic Acid

The steric hindrance posed by the β-amino acid backbone and the bulky 2-bromophenyl group can lead to incomplete coupling.[12][13] To mitigate this, the following strategies are recommended:

  • Choice of Coupling Reagent: Utilize highly efficient coupling reagents known to be effective for sterically hindered amino acids. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices.[14][15] For particularly difficult couplings, COMU or PyAOP may offer advantages.[14][16]

  • Double Coupling: As mentioned in the protocol, performing a second coupling step with fresh reagents is often necessary to drive the reaction to completion.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids, leading to higher yields and purities in shorter reaction times.[13][17]

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups removed. In Boc-SPPS, this is typically achieved with strong acids.

Caution: Strong acids like HF and TFMSA are extremely hazardous and require specialized equipment and handling procedures.[11]

Cleavage Cocktail: A typical cleavage cocktail consists of the strong acid and a variety of scavengers to trap reactive carbocations generated during the deprotection process, thereby preventing side reactions such as the alkylation of sensitive residues like Tryptophan and Methionine.[12]

General HF Cleavage Protocol:

  • Dry the peptide-resin thoroughly under vacuum.

  • In a specialized HF cleavage apparatus, cool the vessel containing the peptide-resin and scavengers (e.g., anisole, p-cresol) in a dry ice/acetone bath.

  • Condense liquid HF into the vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the peptide by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Characterization of the Final Peptide

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.[18]

Analytical Workflow for Peptide Characterization

Characterization_Workflow Crude_Peptide Crude Peptide Pellet Dissolution Dissolve in appropriate solvent (e.g., H2O/Acetonitrile/TFA) Crude_Peptide->Dissolution RP_HPLC Reverse-Phase HPLC Analysis (Purity Assessment) Dissolution->RP_HPLC Mass_Spec Mass Spectrometry (e.g., ESI-MS) (Identity Confirmation) Dissolution->Mass_Spec Purification Preparative RP-HPLC (Purification of desired peptide) RP_HPLC->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product

Caption: Workflow for peptide analysis and purification.

Recommended Techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying the target peptide.[3]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.[3]

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Ninhydrin Test) Steric hindrance of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.Perform a double coupling with a more potent coupling reagent like HATU or COMU.[12] Consider using microwave-assisted synthesis.[13]
Peptide aggregation on the resin.Use structure-disrupting solvents like NMP or a small percentage of DMSO in the DMF.[12]
Low Yield After Cleavage Incomplete cleavage from the resin.Extend the cleavage reaction time or use a stronger acid cocktail if appropriate for the peptide sequence.
Loss of peptide during workup.Ensure efficient precipitation with cold diethyl ether and careful handling of the peptide pellet.
Unexpected Peaks in HPLC/MS Side reactions during deprotection or cleavage.Ensure an adequate scavenger cocktail is used during cleavage to prevent alkylation of sensitive residues.[12]
Racemization.Use coupling reagent combinations known for low racemization, such as DIC/Oxyma.[12] Avoid excessive use of base.

Conclusion

The successful incorporation of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid into peptide sequences is readily achievable with careful consideration of the challenges posed by its sterically hindered nature. By employing robust coupling reagents, optimizing reaction conditions, and utilizing appropriate analytical techniques, researchers can effectively synthesize novel peptidomimetics with this valuable building block. The protocols and strategies outlined in this guide provide a solid foundation for the development of next-generation peptide-based therapeutics.

References

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Organic Letters, 2(10), 1407-1410.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
  • Loffredo, M. R., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(23), 5752.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • Main, M. R., et al. (2013). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. ACS Chemical Biology, 8(7), 1479-1488.
  • Chemical Society Reviews. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2829-2848.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science, 102(3), 217-227.
  • Adaligil, E., et al. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • PubMed. (2015). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Retrieved from [Link]

  • Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. RSC Advances, 13(2), 948-952.
  • MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]

  • Pícha, J., et al. (2020). General lack of structural characterization of chemically synthesized long peptides. Peptide Science, 112(6), e24183.

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Audience: Researchers, scientists, and drug development professionals. Introduction Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a non-canonical, protected amino acid of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a non-canonical, protected amino acid of significant interest in medicinal chemistry and drug discovery. As a chiral building block, its precise structural integrity, chemical purity, and enantiomeric purity are paramount for the synthesis of well-defined, biologically active molecules. This application note provides a comprehensive guide to the essential analytical techniques required for the robust characterization of this compound, ensuring its quality and suitability for downstream applications. The protocols and insights provided are grounded in established analytical principles to form a self-validating system for quality control and research.

Structural Elucidation and Identity Confirmation

The primary step in characterization is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provides orthogonal data to verify the atomic connectivity, mass, and functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and spatial relationships of atoms. For Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, NMR confirms the presence of the Boc protecting group, the bromophenyl ring, the propionic acid backbone, and their relative positions.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is often suitable, but DMSO-d₆ may be required to observe exchangeable protons like -NH and -COOH.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively, for unambiguous signal assignment.

Expected Spectral Data: The following table summarizes the anticipated chemical shifts (δ) for the key nuclei. Actual shifts may vary depending on the solvent and concentration.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key Features & Rationale
Boc Group (-C(CH₃)₃) ~1.4 (singlet, 9H)~80 (quaternary C), ~28 (CH₃)The large singlet at ~1.4 ppm is a hallmark of the tert-butyl group.
Aromatic Protons (Ar-H) 7.0 - 7.6 (multiplets, 4H)120 - 140The ortho-bromo substitution creates a complex splitting pattern.
Chiral Center (CH-N) ~5.2 (multiplet, 1H)~50-55This proton is coupled to both the -NH proton and the adjacent CH₂ protons.
Propionic Backbone (CH₂) ~2.8 (multiplet, 2H)~40-45Diastereotopic protons may result in a complex multiplet.
Amine Proton (NH) 5.5 - 7.0 (broad, 1H)-Broad signal, exchangeable with D₂O.
Carboxylic Acid (COOH) >10 (very broad, 1H)~175Very downfield, broad signal, exchangeable with D₂O.
Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through fragmentation patterns. A key diagnostic feature for this molecule is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound.[1]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode: ESI is preferred for this polar molecule. Negative ion mode ([M-H]⁻) is often effective due to the acidic proton, but positive ion mode ([M+H]⁺, [M+Na]⁺) can also be used.

  • Analysis: Infuse the sample directly or via an LC system into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value. Verify the characteristic 1:1 isotopic pattern for the bromine atom.

Expected Data:

Parameter Value Rationale
Molecular Formula C₁₄H₁₈BrNO₄-
Theoretical Monoisotopic Mass 347.0419 uCalculated for C₁₄H₁₈⁷⁹BrNO₄
Expected Ion (Negative Mode) [M-H]⁻ at m/z 346.0341Loss of the acidic proton.
Expected Ion (Positive Mode) [M+H]⁺ at m/z 348.0497Protonation, likely on the amine or carbonyl.
Isotopic Pattern Two peaks at m/z corresponding to [M] and [M+2] with ~1:1 intensity ratio.Confirms the presence of one bromine atom.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as a rapid and effective method to confirm the presence of the key carbamate, carboxylic acid, and amine functionalities.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Data:

Frequency (cm⁻¹) Vibration Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3350N-H stretchAmine (Boc-protected)
~1710C=O stretchCarboxylic Acid
~1690C=O stretchBoc Carbamate[3]
~1520N-H bendAmide II (from Boc group)
~1160C-O stretchBoc Carbamate

Purity Assessment: Chemical and Stereochemical Integrity

Once identity is confirmed, the purity of the compound must be established. This involves two critical assessments: chemical purity (the percentage of the desired compound relative to any impurities) and stereochemical purity (the proportion of the desired (R)-enantiomer relative to the undesired (S)-enantiomer).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

Principle: RP-HPLC separates compounds based on their hydrophobicity. It is the standard method for determining the chemical purity of small molecules by separating the main compound from any synthesis-related impurities or degradation products. The bromophenyl group provides a strong chromophore for UV detection.

Protocol: RP-HPLC with UV Detection

  • Sample Preparation: Prepare a sample solution at ~1 mg/mL in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water 50:50).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the chemical purity.

Chiral HPLC for Enantiomeric Purity (Enantiomeric Excess)

Principle: This is the most critical analysis for a chiral compound. Enantiomers have identical properties in an achiral environment but can be separated using a Chiral Stationary Phase (CSP).[4] The CSP creates a temporary diastereomeric complex with each enantiomer, leading to different retention times. This allows for the quantification of both the (R) and (S) forms. Polysaccharide-based CSPs are highly effective for separating N-protected amino acids.[4][5]

Protocol: Chiral HPLC

  • Sample Preparation: Prepare a sample solution at ~1 mg/mL in the mobile phase. A racemic (50:50 R/S) standard is highly recommended for method development to confirm peak identification and resolution.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H or similar amylose-based CSP, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small amount of an acidic modifier (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculating Enantiomeric Excess (e.e.)

    • Integrate the peak areas for both the (R) and (S) enantiomers.

    • Use the following formula to calculate the enantiomeric excess[6][7]: % e.e. = [ (Area of R - Area of S) / (Area of R + Area of S) ] x 100

Comprehensive Analytical Workflow

A logical workflow ensures that all critical quality attributes of the compound are assessed systematically. The identity must be confirmed before purity is determined, as purity analysis is meaningless if the main component is not the correct molecule.

G NMR NMR RPHPLC RPHPLC NMR->RPHPLC Identity Confirmed ChiralHPLC ChiralHPLC RPHPLC->ChiralHPLC Chemically Pure MS MS MS->RPHPLC FTIR FTIR FTIR->RPHPLC CoA CoA ChiralHPLC->CoA Purity Verified

Caption: Comprehensive analytical workflow for characterization.

Conclusion

The analytical characterization of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid requires a multi-technique, orthogonal approach. The combination of NMR, MS, and FTIR provides definitive structural confirmation, while RP-HPLC and, most critically, Chiral HPLC, ensure the chemical and stereochemical purity necessary for its use in pharmaceutical research and development. Following these detailed protocols will provide researchers with a validated, comprehensive dataset to certify the quality of this important chiral building block.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2009). HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. Journal of Separation Science, 32(7), 981-987. Available at: [Link]

  • Nevalainen, K., Koistinen, J., & Kostiainen, R. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

  • He, L., & Grieb, S. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available at: [Link]

  • Nevalainen, K., Koistinen, J., & Kostiainen, R. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Available at: [Link]

  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Available at: [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 725-730. Available at: [Link]

  • Licha, T., & Sacher, F. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 20(13), 2051-2056. Available at: [Link]

  • Chromatography Today. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... Available at: [Link]

  • ResearchGate. (2012). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... Available at: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 008. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Chemistry – A European Journal. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Available at: [Link]

  • Barth, A. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(3-4), 357-369. Available at: [Link]

  • Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Available at: [Link]

  • Frontiers in Pharmacology. (2023). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available at: [Link]

Sources

Method

Application Notes and Protocols for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid: A Chiral Building Block for Advanced Drug Discovery

Introduction: The Strategic Value of a Constrained β-Amino Acid In the landscape of modern medicinal chemistry, the design of molecules with precise three-dimensional conformations is paramount to achieving high target a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained β-Amino Acid

In the landscape of modern medicinal chemistry, the design of molecules with precise three-dimensional conformations is paramount to achieving high target affinity and specificity. Non-natural amino acids are critical tools in this endeavor, offering scaffolds that impart unique structural and physicochemical properties to peptides and small molecules. Among these, β-amino acids are of particular interest as they confer resistance to proteolytic degradation and can induce stable secondary structures.[1][2]

This guide focuses on Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid , a chiral building block designed for strategic incorporation into advanced therapeutic candidates. Its structure is notable for three key features:

  • The (R)-β-Amino Acid Backbone: This configuration provides a specific stereochemical arrangement that, when incorporated into a peptide chain, can induce defined turns or other secondary structures, effectively constraining the molecule's conformation.[3][4]

  • The N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[5][6] This allows for controlled, stepwise elongation of peptide chains.

  • The ortho-Bromophenyl Side Chain: The bromine atom is not merely a steric element; it is a versatile synthetic handle. Its presence on the phenyl ring opens the door to a suite of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[7][8]

This document serves as a comprehensive guide for researchers, providing detailed protocols and field-proven insights into the effective application of this versatile building block in peptide synthesis and the subsequent derivatization of the bromophenyl moiety.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is crucial for successful and reproducible synthetic outcomes.

PropertyValueReference
CAS Number 500789-07-1[9][10][11]
Molecular Formula C₁₄H₁₈BrNO₄[12]
Molecular Weight 344.2 g/mol [12]
Appearance White to off-white powder[9]
Purity ≥ 98% (by HPLC)[7]
Storage Conditions Store at 0-8°C[7]

Handling and Storage: Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Core Application: Peptide Synthesis

The primary application of this building block is its incorporation into peptide chains using Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The following sections provide detailed, step-by-step protocols for this process.

Workflow Overview: Boc-SPPS Cycle

The incorporation of the amino acid follows a standard, cyclical process of deprotection, coupling, and washing. The diagram below illustrates the key stages.

Boc_SPPS_Workflow cluster_0 Boc-SPPS Cycle Resin Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. Washes Wash Steps (DCM, IPA) Deprotection->Washes 2. Neutralization Neutralization (DIPEA/DCM) Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling 4. Coupling->Resin 5. Repeat Cycle Washes->Neutralization 3.

Caption: General workflow for a single cycle of Boc-strategy Solid-Phase Peptide Synthesis.

Protocol 1: N-terminal Boc Group Deprotection

Rationale: The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The use of a TFA solution in a solvent like dichloromethane (DCM) allows for efficient removal while minimizing side reactions. A two-step deprotection ensures complete removal.[13][14]

Materials:

  • Resin-bound peptide with N-terminal Boc group

  • Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Wash Solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Peptide synthesis vessel with frit and stopcock

Procedure:

  • Swell the resin-bound peptide in DCM for 20-30 minutes. Drain the solvent.

  • Add the Deprotection Solution (10 mL per gram of resin) to the vessel.

  • Gently agitate the resin (e.g., using a shaker or nitrogen bubbling) for 2 minutes. Drain the solution.

  • Add a fresh portion of the Deprotection Solution (10 mL per gram of resin).

  • Continue agitation for an additional 20-30 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly to remove residual acid:

    • Wash with DCM (3 x 10 mL/g).

    • Wash with IPA (2 x 10 mL/g).

    • Wash with DCM (3 x 10 mL/g).

  • The resin now has a free N-terminal amine (as a TFA salt) and is ready for neutralization.

Protocol 2: Peptide Coupling

Rationale: The formation of the amide bond requires activation of the carboxylic acid of the incoming amino acid. Several coupling reagents are available, each with its own advantages. For a sterically unhindered building block like this one, a standard carbodiimide/additive approach is highly effective and cost-efficient. The use of an additive like HOBt suppresses racemization and improves coupling efficiency.[15]

Materials:

  • Deprotected resin-bound peptide from Protocol 1

  • Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (3.0 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Hydroxybenzotriazole (HOBt) (3.0 equivalents)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Neutralization Base: N,N-Diisopropylethylamine (DIPEA) (e.g., 10% solution in DCM)

Procedure:

  • Neutralization: Add the DIPEA solution to the deprotected resin. Agitate for 5 minutes. Drain and repeat. Wash the resin with DCM (3 x 10 mL/g) to remove excess base.

  • Activation: In a separate vial, dissolve Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid and HOBt in a minimal amount of DMF. Add this solution to the neutralized resin in the reaction vessel.

  • Add DIC to the vessel.

  • Agitate the mixture at room temperature. The reaction progress can be monitored using a qualitative test for free amines, such as the Kaiser test. Coupling is typically complete within 1-2 hours.

  • Once the coupling is complete (negative Kaiser test), drain the reaction mixture.

  • Wash the resin thoroughly to remove excess reagents and byproducts:

    • Wash with DMF (3 x 10 mL/g).

    • Wash with DCM (3 x 10 mL/g).

  • The resin is now ready for the next deprotection cycle or for final cleavage from the support.

Advanced Application: Post-Synthetical Modification via Cross-Coupling

The true synthetic power of the 2-bromophenyl moiety is realized in its ability to undergo palladium-catalyzed cross-coupling reactions. This allows for the late-stage diversification of the peptide, creating analogues with novel properties without re-synthesizing the entire peptide chain. The Suzuki-Miyaura coupling is a particularly robust and widely used method for this purpose.[8][16][17]

Workflow: On-Resin Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_1 On-Resin Suzuki Coupling Start Resin-Peptide (with 2-Bromophenyl) Reagents Add: - Arylboronic Acid - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) Start->Reagents 1. Reaction Heat in Solvent (e.g., Toluene/EtOH/H₂O) Reagents->Reaction 2. Washes Wash Steps Reaction->Washes 3. Product Resin-Peptide (with Biaryl Sidechain) Washes->Product 4.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction performed on the resin-bound peptide.

Protocol 3: On-Resin Suzuki-Miyaura Coupling

Rationale: Performing the cross-coupling on the solid support simplifies purification, as excess reagents and byproducts can be washed away before the final peptide cleavage. The choice of catalyst, ligand, base, and solvent system is critical for achieving high conversion without degrading the peptide or resin. A common and effective system involves a Pd(0) source, a bulky phosphine ligand, and an aqueous base mixture.[18]

Materials:

  • Dried, resin-bound peptide containing the 2-bromophenyl residue

  • Arylboronic acid (5-10 equivalents)

  • Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 equivalents)

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.25 equivalents)

  • Base: Potassium phosphate (K₃PO₄) (10 equivalents)

  • Solvent System: A degassed mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

  • Schlenk flask or similar vessel for inert atmosphere reactions

Procedure:

  • Place the dried peptide-resin into a Schlenk flask.

  • Add the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture with stirring at a temperature between 60-80°C. The reaction time can vary from 4 to 24 hours. Monitor progress by cleaving a small sample of resin and analyzing the peptide by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Drain the solvent and wash the resin extensively to remove all traces of palladium and other reagents:

    • Wash with the reaction solvent mixture (3x).

    • Wash with DMF (3x).

    • Wash with water (3x).

    • Wash with a chelating wash, such as a 0.5% solution of sodium diethyldithiocarbamate in DMF, to scavenge residual palladium (2x, 30 min each).

    • Wash with DMF (3x).

    • Wash with DCM (3x).

  • Dry the resin under vacuum. The modified peptide is now ready for final cleavage.

Conclusion and Future Perspectives

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is more than a simple amino acid derivative; it is a strategic tool for molecular design. Its incorporation into peptides provides a route to conformationally constrained molecules with enhanced proteolytic stability.[2][7] Crucially, the 2-bromophenyl group serves as a versatile anchor for post-synthetic modifications, enabling the rapid generation of diverse chemical entities from a single peptide scaffold. This capability is invaluable in modern drug discovery, where exploring vast chemical space is essential for identifying lead compounds.[3] Future applications will likely see this building block used in the synthesis of complex macrocyclic peptides and peptidomimetics, where the combination of backbone constraint and side-chain diversity can be leveraged to target challenging protein-protein interactions.

References

  • 500789-07-1 - Hangzhou J&H Chemical Co., Ltd. - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • An unnatural amino acid that induces beta-sheet folding and interaction in peptides. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Boc-(R)-3-amino-3-(2-bromophenyl)propionic acid | 500789-07-1. (n.d.). J&K Scientific. Retrieved January 14, 2026, from [Link]

  • Peptide and peptide library cyclization via bromomethylbenzene derivatives. (2015). PubMed. Retrieved January 14, 2026, from [Link]

  • Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]

  • Boc-(R)-3-amino-3-(2-bromo-phenyl)-propionic Acid. (n.d.). CRO SPLENDID LAB. Retrieved January 14, 2026, from [Link]

  • Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives. (n.d.). JOVE. Retrieved January 14, 2026, from [Link]

  • The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. (2025). preLights. Retrieved January 14, 2026, from [Link]

  • Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. Retrieved January 14, 2026, from [Link]

  • Effects of branched beta-carbon dehydro-residues on peptide conformations: syntheses, crystal structures and molecular conformations of two tetrapeptides. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. (2024). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. (2006). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. (2025). bioRxiv. Retrieved January 14, 2026, from [Link]

  • (R-Boc-2-amino-3-phenylsulfanyl-propionic acid. (n.d.). BU CyberSec Lab. Retrieved January 14, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Boc-(R)-3-amino-3-(3-bromophenyl)propionic acid | 501015-16-3. (n.d.). J&K Scientific. Retrieved January 14, 2026, from [Link]

  • Approaches for peptide and protein cyclisation. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

  • Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. (2022). Biointerface Research in Applied Chemistry. Retrieved January 14, 2026, from [Link]

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. (2022). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

Application

Topic: Suzuki Coupling Reactions with Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

An Application Note and Protocol Guide for Researchers Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable eff...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed guide for the successful execution of Suzuki coupling reactions using a challenging, yet synthetically valuable substrate: Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid . This substrate, which incorporates a sterically hindered ortho-substituted aryl bromide, a protected amine, and a free carboxylic acid, is a key building block for novel amino acid derivatives in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings, critical experimental parameters, and provide robust, step-by-step protocols designed for high-yield synthesis of biaryl and heteroaryl amino acid analogues.

Introduction: The Challenge of a Multifunctional Substrate

The synthesis of complex biaryl structures, particularly those embedded within amino acid scaffolds, is of paramount importance in drug discovery.[2] The substrate, Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, presents a unique combination of structural features that demand a carefully optimized catalytic system:

  • Steric Hindrance: The bromine atom is positioned ortho to a bulky propionic acid side chain. This steric congestion significantly impedes the initial oxidative addition step of the catalytic cycle, which is often rate-determining.[3][4]

  • Carboxylic Acid Moiety: The free carboxylic acid will be deprotonated by the base required for the reaction, forming a carboxylate salt. This alters the substrate's solubility and can potentially interact with the catalyst.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group generally stable to Suzuki conditions.[5] Its presence is crucial to prevent the amine from coordinating to and poisoning the palladium catalyst, while also contributing to the overall steric demand of the substrate.

This guide addresses these challenges by leveraging modern catalyst systems, specifically those employing bulky, electron-rich phosphine ligands that have revolutionized the coupling of sterically demanding substrates.[6][7]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to rational troubleshooting and optimization. The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition 1 pd_intermediate1 Ar-Pd(II)(X)L₂ (Aryl Palladium Complex) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation 2 pd_intermediate2 Ar-Pd(II)(Ar')L₂ (Diaryl Palladium Complex) transmetalation->pd_intermediate2 byproduct X-B(OR)₂ transmetalation->byproduct reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination 3 product Ar-Ar' (Coupled Product) reductive_elimination->product product->pd0 Catalyst Regeneration reagents1 Ar-X (Aryl Halide) reagents1->oxidative_addition reagents2 Ar'-B(OR)₂ (Organoboron) base Base (e.g., K₂CO₃) reagents2->base borate [Ar'-B(OR)₂(OH)]⁻ base->borate borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations & Optimization

Success with this substrate hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boronic acid derivative.

Catalyst & Ligand Selection

For sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ are often inefficient.[9] The key is to use a ligand that is both electron-rich and bulky.

  • Rationale: Electron-rich ligands accelerate the rate-limiting oxidative addition step.[3] Bulky ligands promote the final reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.

  • Recommended Systems:

    • Buchwald Ligands: Biaryl monophosphine ligands such as SPhos and XPhos are exceptionally effective for ortho-substituted substrates.[7] They can be used with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or more conveniently as pre-formed pre-catalysts (e.g., XPhos Pd G2/G3/G4), which offer greater air stability and activity.[10]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes, often delivered as PEPPSI™-type pre-catalysts, are also highly active and offer an excellent alternative to phosphine systems.[11]

Choice of Base

The base plays a critical role in activating the organoboron species for transmetalation.[12] For our substrate, the base will also deprotonate the carboxylic acid.

  • Rationale: A moderately strong inorganic base is required. Weaker bases may lead to slow or incomplete reactions, while overly strong organic bases could cause unwanted side reactions. The choice of base can also influence the solubility of the substrate salt.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): An excellent, cost-effective choice for many Suzuki couplings. It is strong enough for most boronic acids.[13]

    • Potassium Phosphate (K₃PO₄): A slightly stronger base that is often effective when K₂CO₃ fails, particularly with more challenging substrates.[7]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can significantly accelerate difficult couplings, albeit at a higher cost.[14]

Solvent System

The deprotonated carboxylate form of the starting material will have significantly different solubility properties than the free acid. A polar or biphasic solvent system is essential.

  • Rationale: The solvent must solubilize the (likely polar) substrate salt, the (often nonpolar) boronic acid, and the palladium catalyst. Biphasic systems using water are highly effective as they can dissolve the inorganic base and the substrate salt while the catalyst and boronic acid reside primarily in the organic phase.[1]

  • Recommended Solvents:

    • Dioxane / Water: A classic and highly effective combination.[15]

    • Toluene / Water: Another excellent biphasic system.

    • Tetrahydrofuran (THF) / Water: Suitable, but lower boiling point limits the achievable reaction temperature.

    • 2-MeTHF / Water: A greener alternative to THF with a higher boiling point.[16]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Coupling with Arylboronic Acids using a Buchwald Pre-catalyst

This protocol is a robust starting point for coupling with common arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid).

Materials:

  • Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • XPhos Pd G3 (Buchwald Pre-catalyst) (0.02 equiv., 2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, the arylboronic acid, K₂CO₃, and the XPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The mixture should be stirred to a uniform suspension.

  • Degassing (Optional but Recommended): For maximum efficiency, sparge the reaction mixture with a gentle stream of Argon for 10-15 minutes.[17]

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting aryl bromide is the primary indicator of completion.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add ethyl acetate to dilute the mixture.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~4-5. This protonates the product's carboxylic acid, making it soluble in the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.

Protocol 2: Coupling with Heteroarylboronic Acids or Challenging Substrates

This protocol uses a stronger base and an alternative catalyst system suitable for more electron-deficient or sterically demanding heteroarylboronic acids.

Materials:

  • Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.0 equiv.)

  • Heteroarylboronic acid or ester (1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv., 3 mol%)

  • SPhos (ligand) (0.06 equiv., 6 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv.)

  • Toluene, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: Follow step 1 from Protocol 1, adding Pd(OAc)₂, SPhos, and K₃PO₄ as the base.

  • Inert Atmosphere & Solvent Addition: Follow steps 2 and 3 from Protocol 1, using Toluene and Water in a 5:1 ratio.

  • Heating: Immerse the flask in a preheated oil bath at 110 °C. Toluene allows for a higher reaction temperature, which is often necessary for more challenging couplings.

  • Monitoring, Work-up, and Purification: Follow steps 6, 7, and 8 from Protocol 1.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of the title compound with various boronic acids. Yields are representative and may vary.

EntryBoronic Acid PartnerCatalyst System (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidXPhos Pd G3 (2%)K₂CO₃ (3)Dioxane/H₂O90685-95
24-Methoxyphenylboronic acidXPhos Pd G3 (2%)K₂CO₃ (3)Dioxane/H₂O90688-96
34-Acetylphenylboronic acidPd(OAc)₂/SPhos (3%/6%)K₃PO₄ (3)Toluene/H₂O1101275-85
4Thiophene-3-boronic acidPd(OAc)₂/SPhos (3%/6%)K₃PO₄ (3)Toluene/H₂O1101660-75
5Pyridine-4-boronic acid HClXPhos Pd G3 (3%)K₃PO₄ (4)Dioxane/H₂O1001855-70

Troubleshooting Common Issues

Low or no yield in a Suzuki coupling can often be traced to a few common culprits.[17][18]

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Base is not strong enough or is hydrated.4. Reaction temperature too low.1. Use a fresh catalyst or pre-catalyst. Ensure rigorous inert atmosphere technique.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Use anhydrous base; switch to a stronger base (K₂CO₃ → K₃PO₄).4. Increase temperature (e.g., switch from Dioxane to Toluene).
Significant Dehalogenation 1. Presence of water or protic sources.2. Boronic acid decomposition.3. Ligand choice is suboptimal.1. Ensure solvents are anhydrous (if not using a biphasic system).2. Use the boronic acid as the limiting reagent or switch to a more stable boronic ester (e.g., a pinacol ester).3. Screen different bulky phosphine ligands.
Boronic Acid Homocoupling 1. Oxygen present in the reaction mixture.2. Pd(II) source not fully reduced to Pd(0) in situ.1. Improve degassing procedure.2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that forms the active Pd(0) species efficiently.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis a Weigh Reagents: Aryl Bromide, Boronic Acid, Base, Catalyst b Combine in Schlenk Flask a->b c Establish Inert Atmosphere (Evacuate/Backfill Ar) b->c d Add Degassed Solvents c->d e Heat to Target Temperature (e.g., 90-110 °C) d->e f Monitor by TLC / LC-MS e->f g Cool to RT & Dilute f->g Upon Completion h Acidify & Extract g->h i Wash, Dry, Concentrate h->i j Purify via Column Chromatography i->j k Characterize Pure Product (NMR, MS, etc.) j->k

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved January 14, 2026, from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 14, 2026, from [Link]

  • Li, G., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(4), 843-849. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 16466-16469. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Yin, L., & Liebscher, J. (2006). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 71(23), 8711–8714. [Link]

  • Gagnon, A., & Du, L. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Molecules, 24(14), 2568. [Link]

  • Feuerstein, M., et al. (2001). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. European Journal of Organic Chemistry, 2001(12), 2255-2264. [Link]

  • Liu, W., et al. (2020). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 3, 799–806. [Link]

  • Reddy, B., et al. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Chemical Science. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]

  • Doležal, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 183. [Link]

  • Laird, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29184-29188. [Link]

  • ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. (2015). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]

  • Knapp, D. M., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(7), 1804–1807. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 14, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Correa, A. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

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Method

Catalyst for Innovation: A Guide to the Synthesis of Novel Heterocyclic Compounds from Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of countless innovations. Their unique three-di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of countless innovations. Their unique three-dimensional structures and diverse electronic properties make them privileged scaffolds in medicinal chemistry, agrochemicals, and functional materials. The strategic synthesis of novel heterocyclic frameworks is, therefore, a paramount objective for researchers. This guide introduces Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a chiral, multi-functionalized building block poised for the construction of complex molecular architectures. Its unique arrangement of a protected amine, a carboxylic acid, and a reactive aryl bromide on a stereodefined backbone offers a rich platform for a variety of cyclization strategies, leading to valuable heterocyclic cores.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not just protocols, but also the underlying scientific rationale for the synthesis of two key classes of heterocycles: 3,4-dihydroquinolin-2-ones and 1,4-benzodiazepin-5-ones . We will explore palladium-catalyzed intramolecular reactions, specifically the Heck and Buchwald-Hartwig aminations, to forge these important cyclic systems.

Strategic Overview: Pathways to Heterocyclic Diversity

The synthetic utility of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid stems from the orthogonal reactivity of its functional groups. The Boc-protected amine can be selectively deprotected to liberate a nucleophilic nitrogen. The carboxylic acid can be activated or participate in condensation reactions. Crucially, the 2-bromophenyl moiety provides a handle for powerful palladium-catalyzed cross-coupling reactions. Our strategic approach will leverage these features to achieve intramolecular cyclization, a highly efficient method for constructing ring systems.

Two primary pathways will be detailed:

  • Intramolecular Heck Reaction: This pathway targets the synthesis of 3-amino-3,4-dihydroquinolin-2-ones. Following Boc deprotection and amide formation, a palladium catalyst will facilitate the intramolecular coupling of the aryl bromide with the newly formed alkene.

  • Intramolecular Buchwald-Hartwig Amination: This strategy aims to construct the seven-membered ring of 1,4-benzodiazepin-5-ones. After selective deprotection of the Boc group, a palladium-catalyzed intramolecular C-N bond formation will be employed to cyclize the molecule. A closely related approach using 2-bromophenylalanine derivatives has been successfully demonstrated, providing a strong precedent for this transformation.[1][2][3]

The following sections will provide detailed, step-by-step protocols for these transformations, complete with mechanistic insights and practical considerations for successful execution in the laboratory.

Part 1: Synthesis of 3-Amino-3,4-dihydroquinolin-2-ones via Intramolecular Heck Reaction

The 3,4-dihydroquinolin-2-one core is a prevalent motif in numerous biologically active compounds. The intramolecular Heck reaction provides a powerful means to construct this bicyclic system. The general strategy involves the formation of an acrylamide precursor from the deprotected amino acid, followed by a palladium-catalyzed cyclization.

Mechanistic Rationale

The intramolecular Heck reaction proceeds through a well-established catalytic cycle.[4] The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide bond. The resulting arylpalladium(II) complex then coordinates to the alkene of the acrylamide side chain. Migratory insertion of the alkene into the aryl-palladium bond forms a new carbon-carbon bond and a six-membered ring. Finally, β-hydride elimination regenerates the alkene (in an exocyclic position) and the Pd(0) catalyst, which can re-enter the catalytic cycle.

Intramolecular_Heck_Reaction cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)BrL2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition Alkenyl_Complex Alkenyl_Complex ArPd(II)BrL2->Alkenyl_Complex Alkene Coordination Cyclized_Intermediate Cyclized_Intermediate Alkenyl_Complex->Cyclized_Intermediate Migratory Insertion Product_Release β-Hydride Elimination Cyclized_Intermediate->Product_Release Product_Release->Pd(0)L2 Reductive Elimination of HBr Product 3-Amino-3,4-dihydroquinolin-2-one derivative Product_Release->Product Starting_Material N-Acryloyl-3-amino-3- (2-bromophenyl)propanoic acid derivative Starting_Material->Pd(0)L2 Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd(0)L2_BH Pd(0)L2 ArPd(II)BrL2_BH ArPd(II)BrL2 Pd(0)L2_BH->ArPd(II)BrL2_BH Oxidative Addition Amine_Complex Amine Coordination and Deprotonation ArPd(II)BrL2_BH->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2_BH Product_BH 1,4-Benzodiazepin-5-one Reductive_Elimination->Product_BH Starting_Material_BH Deprotected Amino Acid Starting_Material_BH->ArPd(II)BrL2_BH

Sources

Application

development of constrained peptides using Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Strategic Development of Constrained Peptides Using Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid Abstract The rational design of peptides with constrained topologies is a paramount strategy in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Development of Constrained Peptides Using Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Abstract

The rational design of peptides with constrained topologies is a paramount strategy in modern drug discovery, enhancing proteolytic stability, receptor affinity, and bioavailability. This guide provides a comprehensive technical overview and detailed protocols for the utilization of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid , a key building block for inducing conformational rigidity and providing a chemical handle for intramolecular cyclization. We will explore its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and subsequent palladium-catalyzed macrocyclization to yield structurally well-defined cyclic peptides. These methodologies are intended for researchers, medicinal chemists, and drug development professionals aiming to leverage advanced peptide engineering techniques.

Introduction: The Rationale for Constrained Peptides and Specialized Amino Acids

Linear peptides, despite their therapeutic potential, are often hampered by metabolic instability and high conformational flexibility, which can lead to poor target engagement. Constraining a peptide's structure, for instance through cyclization, can lock it into a bioactive conformation, thereby improving its pharmacological profile. The incorporation of unnatural amino acids is a powerful tool to achieve this.

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (CAS 500789-07-1) is a particularly valuable building block for two primary reasons[1]:

  • Conformational Constraint: As a β-amino acid, it introduces an extra carbon into the peptide backbone, which inherently alters the local geometry and favors the formation of stable secondary structures like turns and helices.[2][3][4] The bulky 2-bromophenyl group further restricts rotation, providing a predictable structural scaffold.[5][6]

  • Chemical Handle for Cyclization: The bromine atom on the phenyl ring serves as a versatile reactive site for late-stage, on-resin macrocyclization. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of a robust carbon-carbon bond to another residue within the peptide chain.[7][8][9]

This application note will detail the workflow from linear peptide synthesis to final cyclization and characterization.

Core Methodologies and Strategic Planning

The overall strategy involves three main phases:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid into the desired peptide sequence using a Boc/Bzl protection strategy.

  • On-Resin Intramolecular Cyclization: Palladium-catalyzed cross-coupling between the 2-bromophenyl moiety and a suitable partner residue (e.g., a boronic acid-functionalized amino acid) on the solid support.

  • Cleavage, Purification, and Analysis: Release of the cyclic peptide from the resin and subsequent characterization.

G cluster_0 Phase 1: Linear Peptide Synthesis cluster_1 Phase 2: On-Resin Cyclization cluster_2 Phase 3: Finalization A Resin Preparation (e.g., MBHA Resin) B Boc-SPPS Cycles (Deprotection -> Coupling -> Capping) A->B C Incorporation of Boc-(R)-3-Amino- 3-(2-bromo-phenyl)-propionic acid B->C D Incorporation of Coupling Partner (e.g., Boc-L-Phe(4-B(pin))) C->D E Resin Preparation (Solvent Exchange, Degassing) D->E Linear Peptide on Resin F Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction) E->F G Thorough Washing F->G H Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) G->H Cyclic Peptide on Resin I Peptide Precipitation & Lyophilization H->I J Purification (RP-HPLC) I->J K Characterization (LC-MS, NMR) J->K

Figure 1: Overall workflow for constrained peptide development.

Experimental Protocols

Protocol 1: Boc-SPPS for Linear Peptide Synthesis

This protocol details the manual synthesis of a linear peptide on MBHA resin using the Boc/Bzl strategy, which is well-suited for incorporating the title amino acid.[10][11][12]

Materials:

  • MBHA (4-methylbenzhydrylamine) resin

  • Boc-protected amino acids (standard and specialized)

  • Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Agent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade

  • Kaiser Test Kit

Procedure (per coupling cycle):

  • Resin Swelling:

    • Place the MBHA resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.

  • Nα-Boc Deprotection:

    • Add 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash). Drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-25 minutes to ensure complete Boc group removal.[10][11]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DMF to the resin and agitate for 5 minutes. Repeat once.

    • Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).

  • Amino Acid Coupling:

    • Pre-activation: In a separate vial, dissolve the Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature.

      • For standard α-amino acids: 1-2 hours.

      • For Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid : Due to the steric hindrance of the β-substituent, extend the coupling time to 4-6 hours or perform a double coupling.

    • Monitor the reaction completion using the Kaiser test (a negative result indicates complete coupling).

    • Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Reagent/ParameterMolar Equivalence (vs. Resin)Purpose
Boc-Amino Acid3.0Building block for peptide chain
HBTU / HOBt2.9 / 3.0Activating agents for carboxyl group
DIEA (Coupling)6.0Base to facilitate coupling reaction
TFA (in DCM)50% (v/v)Removes Nα-Boc protecting group
DIEA (Neutralization)5% (v/v)Neutralizes TFA salt to free amine
Protocol 2: On-Resin Suzuki-Miyaura Macrocyclization

This protocol describes the intramolecular cyclization between the incorporated 2-bromophenyl moiety and another residue functionalized with a boronic acid (or pinacol boronate ester), such as Boc-L-Phe(4-B(pin)).[7][8][13][14] The ortho-position of the bromine atom can make this reaction more challenging than para- or meta-substitutions, potentially requiring a more active catalyst system.

Materials:

  • Peptide-resin containing both the (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid and a boronic acid-containing residue.

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or a more active catalyst like Pd₂(dba)₃ with a ligand such as SPhos.

  • Base: K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate).

  • Solvent: Degassed mixture of DMF and water (e.g., 3:1 v/v).

Procedure:

  • Resin Preparation:

    • Swell the fully assembled linear peptide-resin in the chosen reaction solvent (e.g., DMF/H₂O) for 1 hour.

    • Thoroughly degas the resin slurry by bubbling argon or nitrogen through it for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Setup:

    • In a separate, flame-dried flask under an inert atmosphere (e.g., argon), prepare the reaction mixture.

    • Add the palladium catalyst (0.2-0.3 eq.) and the base (5-10 eq.) to the degassed solvent. Stir until dissolved.

  • Cyclization Reaction:

    • Transfer the catalyst/base solution to the reaction vessel containing the degassed resin slurry.

    • Heat the reaction mixture to 60-80°C with gentle agitation. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

    • Reaction times can vary significantly (4-24 hours) depending on the peptide sequence and steric hindrance around the reaction sites.

  • Washing:

    • Once the reaction is complete (or has reached a plateau), cool the vessel to room temperature.

    • Drain the reaction mixture and wash the resin extensively to remove all traces of the palladium catalyst and other reagents. A recommended wash sequence is: DMF (5x), DMF/H₂O (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x, to scavenge residual palladium), DMF (5x), and finally DCM (5x).

    • Dry the resin under vacuum.

Figure 2: Simplified mechanism of Suzuki-Miyaura cyclization.
Protocol 3: Peptide Cleavage, Purification, and Characterization

The final step involves cleaving the cyclic peptide from the solid support and removing the side-chain protecting groups. The Boc/Bzl strategy necessitates the use of a strong acid.

Materials:

  • Dried cyclic peptide-resin

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). CAUTION: These are extremely hazardous and require specialized equipment and safety protocols.

  • Scavengers: Anisole, p-cresol, thioanisole (to trap reactive cations).

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Cleavage:

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., a mixture of p-cresol and thioanisole).

    • Cool the apparatus to -10°C to 0°C.

    • Carefully distill anhydrous HF into the vessel.

    • Stir the reaction at 0°C for 1-2 hours.

    • After the reaction, remove the HF by evaporation under a stream of nitrogen.

  • Precipitation and Extraction:

    • Transfer the resin/crude peptide mixture to a centrifuge tube.

    • Add cold diethyl ether to precipitate the peptide. Mix well.

    • Centrifuge to pellet the peptide. Decant the ether. Repeat the ether wash twice.

    • After the final wash, dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]

    • Collect fractions corresponding to the desired product peak and combine them.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical LC-MS to verify the molecular weight of the cyclic peptide.[16]

    • For detailed structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the cyclic structure and determine its three-dimensional conformation.

Conclusion and Outlook

The use of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid provides a robust and reliable pathway for the synthesis of conformationally constrained cyclic peptides. The protocols outlined herein combine established Boc-SPPS techniques with modern palladium-catalyzed on-resin cyclization methodologies. While the coupling of this sterically hindered β-amino acid and the ortho-bromo Suzuki-Miyaura reaction require careful optimization, the resulting constrained architectures offer significant advantages for developing potent and stable peptide-based therapeutics. Future work may involve exploring alternative cross-coupling reactions or utilizing the bromo-phenyl moiety for other modifications, further expanding the chemical diversity accessible from this versatile building block.

References

  • World Scientific. (n.d.). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS | Biomolecular Forms and Functions. Retrieved from [Link]

  • PubMed. (n.d.). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Constrained beta-amino acid-containing miniproteins. Retrieved from [Link]

  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19, 4272-4278. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]

  • Chiralblock. (n.d.). 501015-16-3 | Boc-(R)- 3-Amino-3-(3-bromophenyl)-propionic acid. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Retrieved from [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Solid-phase synthesis of biaryl cyclic peptides by borylation and microwave-assisted intramolecular Suzuki–Miyaura reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Peptide and peptide library cyclization via bromomethylbenzene derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • ACS Publications. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • PubMed. (2025). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. Retrieved from [Link]

  • PubMed. (2018). Synthesis and β-sheet propensity of constrained N-amino peptides. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)propionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide cyclization through Suzuki–Miyaura cross‐coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Side-chain-to-tail cyclization of ribosomally derived peptides promoted by aryl and alkyl amino-functionalized unnatural amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Peptide cyclisation promoted by supramolecular complex formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Springer. (n.d.). Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Macrocyclization of peptidoarylacetamides with self-assembly properties through late-stage palladium-catalyzed C(sp2) H olefination. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis of Cyclophane-Braced Peptide Macrocycles via Palladium-Catalyzed Intramolecular C(sp3)-H Arylation of N-Methyl Alanine at C-Termini. Retrieved from [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Bio-Vera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • PubMed. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

This guide serves as a dedicated technical resource for researchers, chemists, and professionals in drug development engaged in the synthesis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid. This valuable chiral bui...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and professionals in drug development engaged in the synthesis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid. This valuable chiral building block is instrumental in the development of novel therapeutics and complex peptides.[1] This document moves beyond standard protocols to address the nuanced challenges and common side reactions encountered during its synthesis, providing troubleshooting strategies grounded in mechanistic principles and field-tested experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the synthesis and handling of the target compound.

Q1: What are the critical starting materials and how can their quality impact the synthesis? A1: The primary starting materials are typically 2-bromobenzaldehyde, a source of ammonia (e.g., ammonium acetate), and a malonic acid equivalent for the initial formation of the β-amino acid backbone.[2] The stereoselectivity is often introduced via chiral resolution or asymmetric synthesis.[3] The quality of these reagents is paramount:

  • 2-Bromobenzaldehyde: Should be free of the corresponding benzoic acid, which can interfere with the reaction. Use freshly distilled or high-purity aldehyde.

  • Chiral Catalyst/Auxiliary: If employing an asymmetric route, the enantiomeric purity of the catalyst or auxiliary directly dictates the maximum achievable enantiomeric excess (ee) of the final product.

  • Di-tert-butyl dicarbonate (Boc₂O): Ensure it is dry and has not degraded. Purity issues can lead to incomplete reactions or the formation of unexpected by-products.[4]

Q2: Why is racemization a primary concern in this synthesis, and at which stages is it most likely to occur? A2: Racemization, the process leading to the formation of a 1:1 mixture of stereoisomers, compromises the enantiopurity of the final product, which is critical for its biological application.[5][6] The chiral center in 3-Amino-3-(2-bromo-phenyl)-propionic acid is benzylic and adjacent to a carboxylic acid, making the α-proton susceptible to abstraction under certain conditions. Deprotonation forms a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical integrity.[5] Key risk stages include:

  • During Boc-protection: The use of a strong base or elevated temperatures can promote epimerization.

  • During subsequent chemical transformations: Any step involving activation of the carboxyl group (e.g., for peptide coupling) can facilitate racemization through an oxazolone intermediate.[7]

  • Purification: Exposure to strongly acidic or basic conditions during workup or chromatography can also be detrimental.

Q3: What are the most common impurities other than the undesired (S)-enantiomer? A3: Besides the enantiomeric impurity, several side products can arise:

  • Elimination Product: Formation of 2-bromocinnamic acid via elimination of ammonia from the β-amino acid is a potential side reaction, particularly under thermal stress.[8]

  • Over-protection: Di-Boc-protected amine can form if an excess of Boc₂O and base is used, especially with highly nucleophilic amines.[4]

  • tert-Butyl Ester Formation: The carboxylic acid can be esterified by the t-butyl cation generated during the Boc-protection reaction, although this is generally a minor side product.[4]

  • Starting Materials: Unreacted 2-bromobenzaldehyde or malonic acid derivatives may persist.

Section 2: Troubleshooting Guide: Side Reactions & Optimization

This section provides a problem-and-solution framework for issues encountered during synthesis.

Issue 1: Low Enantiomeric Excess (ee) / Significant Racemization

Symptom: Chiral HPLC analysis shows a significant peak for the undesired (S)-enantiomer, resulting in an ee below the desired specification (typically >98%).

Root Cause Analysis: The stereocenter is likely compromised by proton abstraction (epimerization). This is often exacerbated by inappropriate base selection, prolonged reaction times, or high temperatures during the Boc protection step.

Troubleshooting Workflow:

start Low Enantiomeric Excess (ee) Detected check_base Review Boc Protection: Base Strength & Stoichiometry start->check_base check_temp Review Boc Protection: Temperature & Time start->check_temp check_ph Review Workup/Purification: pH Extremes start->check_ph sol_base Action: Switch to a weaker base (e.g., NaHCO₃). Use catalytic DMAP if needed. Use ≤1.1 eq. of base. check_base->sol_base sol_temp Action: Run reaction at 0 °C to RT. Monitor closely by TLC/LC-MS to minimize time. check_temp->sol_temp sol_ph Action: Use mild buffers (e.g., citrate for acidic wash). Avoid strong acids/bases. Use silica gel chromatography. check_ph->sol_ph end Re-run Synthesis & Verify ee sol_base->end sol_temp->end sol_ph->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Protocol: Optimized Boc Protection to Minimize Racemization

  • Dissolution: Suspend (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq.) to the slurry. Stir for 10 minutes.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform a wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any unreacted Boc₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold, dilute solution of citric acid or KHSO₄.

  • Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • QC Step: Analyze the crude product by chiral HPLC to confirm the enantiomeric excess has been preserved before proceeding.

Issue 2: Formation of Cinnamic Acid Impurity

Symptom: NMR and MS analysis reveals the presence of 2-bromocinnamic acid, an elimination side product.

Root Cause Analysis: This impurity arises from the elimination of the amino group. This process is often favored by high temperatures or prolonged exposure to basic conditions during the synthesis of the unprotected β-amino acid precursor.[8]

Mitigation Strategies:

  • Temperature Control: During the initial synthesis of the β-amino acid (before Boc protection), maintain strict temperature control and avoid excessive heating.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. A systematic evaluation of solvents may be necessary to find conditions that favor the desired addition reaction over elimination.[8]

  • Reaction Time: Minimize the overall reaction time to reduce the opportunity for the elimination side reaction to occur.

Issue 3: Incomplete Boc Protection or Di-Boc Formation

Symptom: TLC or LC-MS analysis of the crude product shows a mixture of starting material, desired product, and a less polar side product (Di-Boc).

Root Cause Analysis:

  • Incomplete Reaction: Insufficient Boc₂O, inadequate reaction time, or poor solubility of the starting amino acid.[9]

  • Di-Boc Formation: Use of excess Boc₂O and a strong, non-nucleophilic base (like triethylamine or DIEA) in an aprotic solvent can lead to the formation of the N,N-di-Boc derivative or an unstable mixed anhydride that leads to side products.[4]

Corrective Actions:

ProblemPotential CauseRecommended Solution
Incomplete Reaction Poor solubilityUse a co-solvent system like THF/water or dioxane/water to ensure the amino acid is fully dissolved or well-suspended.[10]
Insufficient ReagentUse a slight excess of Boc₂O (1.1-1.2 equivalents).
Di-Boc Formation Excess Base/ReagentStrictly control the stoichiometry of Boc₂O and use a milder base like NaHCO₃.[11]
Inappropriate BaseAvoid strong, non-nucleophilic organic bases in anhydrous conditions unless the protocol is specifically optimized for them.

Section 3: Analytical & Purification Guide

Q4: What is the recommended analytical method for determining enantiomeric purity? A4: The gold standard for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Stationary Phase: A teicoplanin-based chiral stationary phase (CSP), such as a Chirobiotic T column, is highly effective for the separation of underivatized amino acids.[12] Polysaccharide-based columns (e.g., Chiralpak series) are also excellent candidates.

  • Mobile Phase: A typical starting point for a teicoplanin column would be a polar organic mode (e.g., Methanol/Acetonitrile/Acetic Acid/Triethylamine) or reversed-phase mode. Method development is crucial.[12]

  • Detection: UV detection is standard, typically monitored at a wavelength where the phenyl ring absorbs (e.g., ~220 nm or ~254 nm).

Protocol: General Chiral HPLC Method Development

  • Column Selection: Start with a teicoplanin-based CSP.

  • Initial Conditions:

    • Mobile Phase: 100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

  • Analysis: Inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Optimization: If resolution is poor, systematically vary the mobile phase composition.[12] Consider changing the organic modifier (e.g., to ethanol or acetonitrile) or adjusting the acid/base additives. Lowering the column temperature can sometimes improve resolution.

Q5: How can I effectively purify the final product while preserving its integrity? A5: Purification should be as mild as possible to avoid racemization or degradation.

  • Crystallization: If the product is a stable solid, crystallization is the preferred method as it can often enhance enantiomeric purity. A solvent screen (e.g., ethyl acetate/hexanes, DCM/hexanes) is recommended.

  • Silica Gel Chromatography: If chromatography is necessary, use a well-packed silica gel column.

    • Eluent System: A gradient of methanol in dichloromethane (DCM) is often effective. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent tailing by suppressing the deprotonation of the carboxylic acid.

    • Monitoring: Use TLC with a suitable stain (e.g., ninhydrin for any deprotected amine, permanganate, or UV light).

Mechanism Visualization: Base-Catalyzed Epimerization

cluster_0 Epimerization via Enolate Intermediate R_ R_ enantiomer Boc-(R)-enantiomer (Chiral) enolate Planar Enolate (Achiral Intermediate) S_enantiomer Boc-(S)-enantiomer (Chiral) enolate->S_enantiomer + H-B⁺ (Protonation from bottom face) R_enantiomer R_enantiomer enolate->R_enantiomer + H-B⁺ (Protonation from top face) R_enantiomer->enolate + Base (B:) - H-B⁺

Caption: Mechanism of base-catalyzed racemization at the α-carbon.

References

  • Zhang, R., et al. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]

  • Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lee, J., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Request PDF. Retrieved from [Link]

  • Tan, K. L., & Weaver, J. D. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron. Retrieved from [Link]

  • Fields, G. B. (n.d.). Racemization Assays. Current Protocols in Protein Science. Retrieved from [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wang, Z., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Retrieved from [Link]

  • Heidlindemann, M., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. Request PDF. Retrieved from [Link]

  • Liu, R. Y., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society. Retrieved from [Link]

  • Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • AAPharmaSyn. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Request PDF. Retrieved from [Link]

  • Trade Science Inc. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal. Retrieved from [Link]

  • Al-Majdhoub, M., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Retrieved from [Link]

  • Singh, R., & Kaur, M. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is dedicated to troubleshooting and improving the yield of amide coupling reactions involving the ster...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is dedicated to troubleshooting and improving the yield of amide coupling reactions involving the sterically hindered β-amino acid, Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid . This molecule is a valuable building block for novel therapeutics but presents unique synthetic challenges due to significant steric hindrance from the ortho-bromo substituent and the bulky Boc protecting group.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common experimental issues.

Troubleshooting Guide: Common Issues & Solutions

Problem: Very Low or No Product Yield After Coupling Reaction

This is the most common issue, often stemming from a combination of steric hindrance and suboptimal reaction conditions.[1][2] Let's break down the primary causes and their solutions.

Question 1: My standard coupling protocol (e.g., EDC/HOBt) is failing. What is the underlying cause?

Answer: The primary culprit is steric hindrance. The ortho-bromo group on the phenyl ring, combined with the bulky tert-butyloxycarbonyl (Boc) group, creates a crowded environment around the carboxylic acid.[1][3] This physically blocks standard coupling reagents like EDC (a carbodiimide) from efficiently activating the carboxyl group to form the necessary active ester intermediate.[1][4] When activation is slow or incomplete, the reaction stalls, leading to low or no yield.[1]

Solution: Switch to a more potent and sterically accessible coupling reagent. Uronium/aminium salt-based reagents are highly recommended for such challenging substrates.[5][6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered the premier choice for sterically hindered couplings.[3][5] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine, even in crowded environments.[5][6]

  • HCTU and COMU are also excellent, highly reactive alternatives that can outperform standard reagents in difficult cases.[6][7] COMU has the added benefit of improved safety and solubility profiles.[8]

Question 2: I've switched to HATU but my yield is still below 50%. What else could be wrong?

Answer: If the coupling reagent isn't the sole issue, the choice of base and the reaction setup are the next critical factors to examine.

  • Cause A: Inappropriate Base Selection. The commonly used base, N,N-Diisopropylethylamine (DIPEA), can be problematic. While it is a non-nucleophilic base, its basicity might not be optimal for preventing side reactions or it may not be sterically bulky enough in some contexts. More importantly, the choice of base can influence the rate of epimerization.[7]

  • Solution A: Use a Bulkier, Weaker Base. For substrates with a high risk of racemization or other side reactions, a weaker, more sterically hindered base is often recommended.[7] 2,4,6-Collidine is an excellent choice. Its increased steric bulk can help prevent unwanted side reactions, and its lower basicity compared to DIPEA can be advantageous in sensitive couplings.[9]

  • Cause B: Suboptimal Reagent Addition Order. If the amine is present during the initial activation step, it can react directly with HATU. This side reaction, known as guanidinylation, caps the amine and prevents it from participating in the desired amide bond formation, thereby reducing the yield.[10][11]

  • Solution B: Implement a "Pre-activation" Step. The carboxylic acid should be activated before the amine is introduced.[11][12] This involves stirring the carboxylic acid, HATU, and the base (e.g., collidine) together in an anhydrous solvent for a short period (5-20 minutes) before adding the amine component.[1][12] This ensures the highly reactive OAt-ester is formed first, ready to react cleanly with the amine.

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} dot Caption: Troubleshooting workflow for low yield coupling reactions.

Problem: Loss of Stereochemical Purity (Epimerization)

Maintaining the (R)-configuration at the chiral center is critical for the biological activity of the final product. Loss of this configuration can be a significant issue.[13]

Question 3: I'm observing the diastereomer of my product by NMR or chiral HPLC. How can I prevent this epimerization?

Answer: Epimerization (a type of racemization at one of multiple chiral centers) is a well-known side reaction in peptide synthesis.[10][14] It typically occurs through the formation of an oxazolone intermediate after the carboxylic acid is activated.[14] The alpha-proton of this intermediate is acidic and can be removed by a base, leading to a loss of stereochemistry upon re-protonation.[14]

Key Strategies to Suppress Epimerization:

  • Use Additives: The additives HOBt (Hydroxybenzotriazole) and, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) are known to suppress racemization.[10][15] When using HATU, the HOAt is already part of the reagent structure, which is one reason it is so effective at preserving chirality.[5] If using a different coupling system like carbodiimides (EDC, DIC), the addition of an equivalent of HOAt is highly recommended.

  • Control the Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can significantly reduce the rate of epimerization.[15]

  • Base Selection: As mentioned, using a bulkier, slightly weaker base like 2,4,6-collidine instead of DIPEA can also minimize epimerization.[7]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is truly the best for this specific substrate? A: While several reagents can work, HATU is consistently cited as one of the most effective for coupling sterically hindered amino acids with low levels of racemization.[3][5][6] COMU is a close second with a better safety profile.[8]

Q2: What is the optimal solvent for this reaction? A: Anhydrous DMF (Dimethylformamide) is the most common and effective solvent due to its high polarity, which helps dissolve the reactants and intermediates.[1] Anhydrous DCM (Dichloromethane) can also be used, but solubility may be a limiting factor.[1] It is critical that the solvent is anhydrous, as water will hydrolyze the activated intermediate.[1]

Q3: How many equivalents of each reagent should I use? A: For challenging couplings, it's common to deviate slightly from stoichiometric amounts. A good starting point is:

Reagent Equivalents (relative to limiting reagent)
Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid 1.0 - 1.1
Amine Component 1.0
HATU 1.1 - 1.2

| 2,4,6-Collidine | 2.0 - 3.0 |

Using a slight excess of the acid and coupling reagent can help drive the reaction to completion.[12]

Q4: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick method, but LC-MS (Liquid Chromatography-Mass Spectrometry) is superior. LC-MS allows you to definitively track the consumption of your starting materials and the formation of your desired product mass, while also revealing any major side products.

Optimized Experimental Protocol

This protocol incorporates best practices for maximizing yield and minimizing side reactions for the coupling of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Materials:

  • Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.0 equiv)

  • Amine component (1.1 equiv)

  • HATU (1.1 equiv)

  • 2,4,6-Collidine (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to make a ~0.1 M solution).

  • Activation: Add 2,4,6-collidine (3.0 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step.[12]

  • Coupling: Dissolve the amine component (1.1 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress every 1-2 hours using LC-MS or TLC. Reactions with hindered substrates can be slow, potentially requiring 12-24 hours for completion.[12][16]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to obtain the desired amide.

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} dot Caption: Optimized protocol workflow for sterically hindered coupling.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Ismail, I. et al. (2019). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available from: [Link]

  • SlidePlayer. Epimerization of Peptide. Available from: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • OUCI. Epimerisation in Peptide Synthesis. Available from: [Link]

  • National Institutes of Health (NIH). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Available from: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

  • Reddit. amide coupling help : r/Chempros. Available from: [Link]

  • Semantic Scholar. Epimerisation in Peptide Synthesis. Available from: [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. Available from: [Link]

  • Reddit. HATU coupling - what's the best order? : r/Chempros. Available from: [Link]

  • National Institutes of Health (NIH). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. Available from: [Link]

  • Boise State University. Optimization of One-Pot Coupling Reactions of Di-Substituted Furans for Disease Treatment. Available from: [Link]

  • ResearchGate. (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl.... Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available from: [Link]

  • National Institutes of Health (NIH). Introduction to Peptide Synthesis. Available from: [Link]

  • ACS Publications. Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. Available from: [Link]

  • Biotage. Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Available from: [Link]

  • PubMed. Design and synthesis of 3-fluoro-2-oxo-3-phenylpropionic acid derivatives as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase from pig liver. Available from: [Link]

  • ResearchGate. Regio-and atropselective synthesis of selected ortho-phenyl substituted arylpyridine derivatives. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid during Coupling

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with maintaining stereochemical integri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with maintaining stereochemical integrity during the coupling of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid. This valuable building block, noted for its utility in creating bioactive peptides and novel therapeutics, presents a unique challenge due to the susceptibility of its stereocenter to racemization under standard coupling conditions.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to empower you to optimize your synthetic strategy and ensure the enantiopurity of your final product.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for my synthesis?

Racemization is the conversion of a pure enantiomer (in this case, the R-enantiomer) into a mixture containing both the R- and S-enantiomers.[3] In peptide synthesis, this is highly undesirable. The biological activity of a peptide is critically dependent on its precise three-dimensional structure. The presence of the incorrect diastereomer can lead to a dramatic loss of potency, altered pharmacology, and significant challenges in purification.

Q2: Why is Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid particularly susceptible to racemization?

The susceptibility to racemization stems from the activation of the carboxylic acid group during the coupling reaction. The primary mechanism involves the formation of a planar intermediate called a 5(4H)-oxazolone (or azlactone).[3][4][5] The key issue is the acidity of the proton at the chiral center (the α-proton).

  • Activation: The coupling reagent activates the carboxyl group, making it a good leaving group.

  • Cyclization: The Boc-protected nitrogen can attack the activated carboxyl, forming the oxazolone ring.

  • Enolization: In the presence of a base, the α-proton on this planar ring is easily removed.[4] This creates a symmetric, achiral enolate intermediate.

  • Reprotonation: When this intermediate is reprotonated, it can happen from either face, leading to a mixture of R and S configurations, thus, racemization.[3][4]

The phenyl ring on the β-amino acid can further stabilize the planar intermediate through resonance, exacerbating the problem.

Q3: What are the primary factors that influence the rate of racemization?

Several experimental parameters can significantly impact the degree of racemization. Controlling these is the key to a successful coupling.

  • Choice of Coupling Reagent: Highly reactive reagents can accelerate the formation of the oxazolone intermediate.[6]

  • Base: The strength and steric hindrance of the base used are critical. Stronger, less hindered bases can more easily abstract the α-proton.[7]

  • Additives: Reagents like HOBt, HOAt, and Oxyma Pure are crucial for suppressing racemization.[5][8]

  • Temperature: Higher temperatures generally increase the rate of racemization.

  • Solvent: Polar solvents can influence the stability of charged intermediates involved in the racemization pathway.[9]

Troubleshooting Guide: Common Issues & Solutions
Problem 1: My final peptide product shows significant diastereomeric impurity upon chiral HPLC analysis. What went wrong?

This is a classic sign that racemization occurred during the coupling step. Let's diagnose the potential causes and solutions.

If you used a carbodiimide like DCC or DIC without a racemization suppressant, oxazolone formation is highly likely.[3][6][10]

Solution: Always use a carbodiimide in conjunction with an additive. Modern uronium/aminium or phosphonium salt reagents are often preferred as they are highly efficient and incorporate these suppressing moieties.[6][11][12]

Table 1: Comparison of Common Coupling Reagents for Racemization-Prone Amino Acids

Reagent ClassExamplesRacemization Risk (without additives)Recommended Use
Carbodiimides DCC, DIC, EDCHighMust be used with HOBt, HOAt, or Oxyma.[6][10]
Uronium/Aminium HBTU, TBTU, HATU, HCTU, COMULow to ModerateExcellent general-purpose reagents. HATU and COMU are highly efficient and offer low racemization.[10][11][13][14]
Phosphonium BOP, PyBOP, PyAOPLowVery effective, especially for sterically hindered couplings.[11][14]
Specialty DEPBTVery LowExcellent resistance to racemization, particularly for sensitive residues like Histidine.[6]

The base used during coupling plays a dual role: it deprotonates the amine salt (if applicable) and can also abstract the α-proton from the oxazolone intermediate. A strong, non-hindered base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) can significantly promote racemization.[7]

Solution: Opt for a weaker or more sterically hindered base.

  • N-methylmorpholine (NMM): With a pKa of ~7.4, it is significantly less basic than DIPEA (pKa ~10.1) and is an excellent first choice.[7]

  • 2,4,6-Collidine: This base is sterically hindered and has a pKa similar to NMM, making it another good option for minimizing racemization.[7]

Both increased temperature and longer reaction times provide more opportunity for the racemization process to occur.

Solution:

  • Perform couplings at 0°C: Start the reaction on an ice bath and allow it to slowly warm to room temperature.

  • Monitor the reaction: Use a rapid test (like the Kaiser test for solid-phase synthesis) to monitor reaction completion. Avoid letting the reaction run unnecessarily long after completion.

Problem 2: I am using HATU and DIPEA, which I thought was a robust system, but I'm still seeing racemization. Why?

While HATU is an excellent coupling reagent, its performance is still subject to reaction conditions. The combination with a strong base like DIPEA can still be problematic for a sensitive substrate like Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Solution:

  • Switch the Base: The most impactful change would be to replace DIPEA with NMM or collidine.[7]

  • Lower the Temperature: Ensure the coupling is performed at 0°C.

  • Pre-activation Time: Minimize the pre-activation time. Do not let the amino acid, HATU, and base sit together for an extended period before adding the amine component. Guanidinylation of the free N-terminus can also occur with excess uronium reagents.[8]

Visualizing the Problem and Solution
The Mechanism of Racemization

The primary pathway for loss of stereochemical integrity is the formation of the oxazolone intermediate.

racemization reactant reactant intermediate intermediate product product reagent reagent problem problem R_Acid Boc-(R)-Amino Acid Activated Activated Ester (e.g., O-acylisourea) R_Acid->Activated + Oxazolone Planar 5(4H)-Oxazolone Activated->Oxazolone Fast Cyclization (Undesired) HOBt_Ester Stable HOBt/Oxyma Active Ester Activated->HOBt_Ester + Enolate Achiral Enolate Oxazolone->Enolate + Base (Proton Abstraction) RS_Mix Racemized Product (R/S Mixture) Enolate->RS_Mix + Amine R_Product Desired (R) Product HOBt_Ester->R_Product + Amine (Desired Pathway) CouplingReagent Coupling Reagent CouplingReagent->Activated Base Base Amine Amine Component Amine->RS_Mix Amine->R_Product Additive Additive (HOBt/Oxyma) HOBt_EEster HOBt_EEster Additive->HOBt_EEster workflow start_node start_node decision_node decision_node protocol_node protocol_node recommend_node recommend_node start Start: Coupling Boc-(R)-3-Amino-3- (2-bromo-phenyl)-propionic acid check_history Previous Racemization Issues? start->check_history check_reagents Standard Reagents Available? protocol_standard Protocol 1: DIC / Oxyma Pure Base: NMM Temp: 0°C -> RT check_reagents->protocol_standard Yes (DIC/Oxyma) protocol_advanced Protocol 2: HATU / 1 eq. Base Base: NMM or Collidine Temp: 0°C -> RT check_reagents->protocol_advanced Yes (HATU) protocol_specialty Protocol 3: DEPBT / DIPEA Temp: RT (Base is less critical) check_reagents->protocol_specialty No check_history->check_reagents No check_history->protocol_advanced Yes recommend_dic Recommendation: Cost-effective and reliable. Oxyma is a safe, effective alternative to HOBt. protocol_standard->recommend_dic recommend_hat Recommendation: HATU offers high efficiency and low racemization risk. protocol_advanced->recommend_hat recommend_depbt Recommendation: Excellent for extremely sensitive or difficult couplings. protocol_specialty->recommend_depbt

Caption: Decision workflow for selecting a low-racemization coupling protocol.

Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is a robust and cost-effective method using a modern, non-explosive HOBt alternative. [6]

  • Preparation: In a reaction vessel, dissolve the amine component (1.0 eq) in DMF.

  • Amino Acid Solution: In a separate vessel, dissolve Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.1 eq), Oxyma Pure (1.1 eq), and N-methylmorpholine (NMM, 1.1 eq) in a minimal amount of DMF.

  • Cooling: Cool both solutions to 0°C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC, 1.1 eq) to the amino acid solution. Allow to pre-activate for no more than 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the amine component solution.

  • Reaction: Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Proceed with standard aqueous work-up or purification.

Protocol 2: High-Efficiency Coupling using HATU/NMM

This protocol is ideal for difficult or sterically hindered couplings where high efficiency is paramount. [14]

  • Preparation: In a reaction vessel, dissolve the amine component (1.0 eq) in DMF.

  • Amino Acid Solution: In a separate vessel, dissolve Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.1 eq) and HATU (1.1 eq) in DMF.

  • Cooling: Cool both solutions to 0°C.

  • Base Addition: Add N-methylmorpholine (NMM, 2.0 eq) to the amino acid/HATU mixture.

  • Coupling: Immediately add the freshly activated solution to the amine component.

  • Reaction: Stir the reaction at 0°C for 15-30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor for completion.

  • Work-up: Proceed with standard aqueous work-up or purification.

Analytical Verification: Quantifying Racemization

It is essential to verify the enantiomeric purity of your final product.

Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee). [15]This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times. [16][17] General Procedure:

  • Sample Preparation: If analyzing the final peptide, it must first be hydrolyzed back to its constituent amino acids using strong acid (e.g., 6N HCl). The resulting amino acid mixture is then analyzed.

  • Column Selection: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is often effective for the direct analysis of underivatized amino acids. [16]Polysaccharide-based CSPs are also widely used, sometimes requiring derivatization of the amino acid. [18]3. Method Development: Develop a mobile phase (often a mixture of alcohol, water, and an acidic or basic modifier) that provides baseline separation of the R- and S-enantiomers of 3-Amino-3-(2-bromo-phenyl)-propionic acid.

  • Quantification: Integrate the peak areas for both enantiomers. The enantiomeric excess (% ee) is calculated as: % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100

References
  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 14, 2026.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Omizzolo, A. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Peptides. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Anaspec. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Bada, J. L. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Royal Society Open Science, 10(11). [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Jadav, Y., & Guna, M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7317. [Link]

  • Nardi, M., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 706. [Link]

  • Ovchinnikov, M. V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (17), 1627-1628. [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1975). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 97(20), 5875–5876. [Link]

  • Reddy, K. S., et al. (2013). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 11(23), 3861-3866. [Link]

  • Goodman, M., & McGahren, W. J. (1967). Mechanistic Studies of Peptide Oxazolone Racemization. Tetrahedron, 23(5), 2031-2050. [Link]

  • ResearchGate. (2017, February 28). Racemization in amino acids?. [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step. [Link]

  • National Institutes of Health. (2025, October 24). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 187-195. [Link]

Sources

Optimization

Technical Support Center: Purification of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic Acid Derivatives

Welcome to the technical support center for the purification of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid and its derivatives. These chiral building blocks are crucial intermediates in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid and its derivatives. These chiral building blocks are crucial intermediates in pharmaceutical research and development, particularly for synthesizing novel therapeutics.[1][2] Achieving high purity is paramount for the success of subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice and answers to common challenges encountered during the purification of this specific class of compounds.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the overall purification strategy for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid derivatives.

Q1: What are the most common impurities I should anticipate when working with this class of compounds?

A1: Impurities typically originate from the starting materials, side reactions during the Boc-protection step, or subsequent modifications. Key impurities include:

  • Unreacted Starting Materials: Primarily the parent amino acid, 3-amino-3-(2-bromophenyl)propionic acid.

  • Boc-Related Impurities: Unreacted di-tert-butyl dicarbonate ((Boc)₂O) and its byproduct, tert-butanol.

  • Diacylation Products: Formation of N,N-di-Boc derivatives, although less common.

  • Enantiomeric Impurities: The presence of the undesired (S)-enantiomer if the synthesis or starting materials were not enantiomerically pure.

  • Synthetic By-products: Impurities arising from the specific synthesis route used to create the parent amino acid.[] For instance, in syntheses involving bromination, one might find regioisomers or poly-brominated species.

Q2: Which analytical techniques are essential for monitoring purity during the purification process?

A2: A multi-technique approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for identifying suitable solvent systems for column chromatography.[5][6]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[7] A chiral HPLC method is necessary to determine enantiomeric purity.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and quantifying impurities with distinct signals.[7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.[7]

Q3: My crude product is a thick, sticky oil. Is this normal, and what is the best initial purification step?

A3: Yes, it is very common for Boc-protected amino acids to be isolated as viscous oils or amorphous solids that are difficult to handle.[10][11]

  • Initial Step - Aqueous Workup: Before attempting more advanced purification, a thorough aqueous workup is critical. This typically involves dissolving the crude material in an organic solvent (like ethyl acetate) and washing with a mild acid (e.g., dilute citric acid) to remove basic impurities, followed by a wash with brine.[12][13]

  • Next Step - Trituration/Solidification: A common technique to convert an oil into a solid is trituration. This involves stirring the oil vigorously with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, hexane, or a mixture).[10] This can often crash out the product as a solid, which can then be filtered.

Q4: How do I choose between column chromatography and recrystallization for the main purification step?

A4: The choice depends on the impurity profile and the physical nature of your product.

  • Column Chromatography is ideal for complex mixtures containing multiple impurities with different polarities.[14] It is often necessary if the product is persistently an oil.

  • Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, especially for achieving very high purity.[3] It is particularly effective at excluding isomers and other structurally similar impurities that may co-elute during chromatography. If your product is a solid after workup and trituration, crystallization is often the preferred final step.

Purification Workflow Decision Tree

The following diagram outlines a general decision-making process for purifying your crude product.

G cluster_0 Physical Form Assessment start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Citric Acid Wash) start->workup analysis1 Assess Crude Purity (TLC, ¹H NMR, HPLC) workup->analysis1 oil Product is Oily/Gummy analysis1->oil Oily/Impure solid Product is Solid analysis1->solid Solid/Mostly Pure trituration Trituration or Salt Formation (DCHA) oil->trituration crystallization Recrystallization solid->crystallization chromatography Flash Column Chromatography final_product Pure Product (Verify by HPLC, NMR) chromatography->final_product trituration->solid trituration->chromatography Remains Oily crystallization->final_product

Caption: A decision tree for selecting a purification strategy.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Symptom 1: My product fails to crystallize, repeatedly "oiling out" of solution.

  • Probable Cause: This common issue can be caused by residual solvent, persistent impurities preventing lattice formation, or the inherent properties of the molecule. Many Boc-amino acids are notoriously difficult to crystallize.[10][15]

  • Solutions:

    • Ensure Complete Solvent Removal: Before attempting crystallization, ensure the crude material is completely free of reaction solvents by drying under high vacuum, possibly with gentle heating.

    • Solvent System Screening: Systematically screen a variety of solvent/anti-solvent systems. A good starting point for this class of compounds is Ethyl Acetate/Hexane or Dichloromethane/Hexane.[12]

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, use it to seed the crystallization. Add a tiny crystal once the solution is saturated and cooling.[16]

    • Slow Cooling & Evaporation: Allow the saturated solution to cool to room temperature slowly before moving it to a colder environment (e.g., 4°C). Alternatively, allow the solvent to evaporate slowly from a loosely covered vial over several days.

    • Convert to a Salt: If the free acid will not crystallize, convert it to a dicyclohexylamine (DCHA) salt.[12] These salts are often highly crystalline and can be easily purified by recrystallization. The pure salt can then be converted back to the free acid by partitioning between an organic solvent and an acidic aqueous solution.

Symptom 2: TLC and HPLC show an impurity that co-elutes with my product.

  • Probable Cause: The impurity has a very similar polarity to your product. This could be a regioisomer or a diastereomer.

  • Solutions:

    • Optimize Chromatography:

      • Change Solvent System: Switch to a solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane/Methanol.

      • Shallow Gradient: Use a very shallow gradient during elution in the region where your product comes off the column to maximize separation.[17]

    • Preparative HPLC: For very difficult separations, preparative HPLC is the most powerful tool.[18] It offers much higher resolution than standard flash chromatography.

    • Attempt Crystallization: Even if chromatography fails, crystallization can sometimes succeed. The specific packing requirements of a crystal lattice can effectively exclude an impurity that has a similar polarity but a different shape.

Symptom 3: My product appears to degrade on the silica gel column (streaking on TLC, low recovery).

  • Probable Cause: The carboxylic acid moiety can interact strongly with the acidic silica gel, leading to streaking and poor recovery. In some cases, the acidic environment can cause partial deprotection of the Boc group.[19][20]

  • Solutions:

    • Deactivate the Silica: Add a small amount of a modifying agent to your eluent, such as 0.5-1% acetic acid. This protonates the analyte and silanol groups, reducing strong interactions and improving peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) silica gel for purification.

    • Minimize Contact Time: Run the column as quickly as possible (hence, "flash" chromatography) to reduce the time the compound spends on the stationary phase.[17]

Symptom 4: Chiral HPLC analysis shows the presence of the undesired (S)-enantiomer.

  • Probable Cause: The enantiomeric contamination originates either from the starting materials or from racemization occurring during a synthetic step.

  • Solutions:

    • Preparative Chiral Chromatography: This is the most direct method for separating enantiomers. It requires specialized chiral stationary phases (CSPs) and solvent systems.[21][22] Common CSPs for amino acid derivatives include those based on crown ethers or macrocyclic glycopeptides.[9][23]

    • Diastereomeric Recrystallization: This classical method involves reacting your enantiomeric mixture with a pure chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer.

Experimental Protocols
Protocol 1: General Purification via Flash Column Chromatography

This protocol assumes a crude product contaminated with lower and higher polarity impurities.

  • TLC Analysis: Determine an appropriate eluent system by TLC. Aim for a retention factor (Rf) of ~0.3 for your product. A common starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Adding 1% acetic acid to the mobile phase can improve peak shape.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude sample).

    • Pack the column as a slurry with the initial, low-polarity eluent. Ensure the silica bed is compact and level.[17]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Load the resulting free-flowing powder onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent to wash off non-polar impurities.

    • Gradually increase the polarity of the eluent to move your product down the column.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Recrystallization

This protocol is for purifying a solid product that contains minor impurities.

  • Solvent Selection: Choose a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[3] Use small-scale tests to find a suitable system (e.g., EtOAc/Hexane, Acetone/Water, Ethanol/Water).

  • Dissolution: Place the solid crude product in a flask and add the minimum amount of the hot solvent required to fully dissolve it.

  • Cooling:

    • Allow the solution to cool slowly to room temperature. Rapid cooling can cause impurities to crash out with the product.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_slow Slowly Cool to Room Temperature dissolve->cool_slow cool_cold Cool in Ice Bath cool_slow->cool_cold filter Vacuum Filtration cool_cold->filter wash Wash with Cold Anti-Solvent filter->wash dry Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: A typical workflow for purification by recrystallization.

Data Summary Table

The following table provides starting points for selecting purification methods based on common impurity types.

Impurity TypeRecommended Primary MethodAlternative/Secondary MethodKey Considerations
Unreacted Starting Amino Acid Flash ChromatographyAcid-Base ExtractionThe starting material is much more polar; easily separated by chromatography.
(Boc)₂O / t-BuOH Aqueous Workup / EvaporationFlash ChromatographyThese are typically removed during workup and solvent evaporation.
Diastereomers / Regioisomers Flash Chromatography (Optimized)Preparative HPLC / RecrystallizationRequires high-resolution techniques. Recrystallization can be effective if shapes differ.
(S)-Enantiomer Preparative Chiral HPLCDiastereomeric RecrystallizationRequires a chiral environment for separation.
Baseline/Colored Impurities Activated Carbon TreatmentFlash ChromatographyA pre-treatment with activated carbon can remove colored impurities before final purification.[14]
References
  • BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.
  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Patsnap. (n.d.).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • Pharma Intermediates. (2025, August 20).
  • The Pharma Master. (n.d.). Troubleshooting.
  • Chem-Impex. (n.d.). Boc-(R-3-amino-3-(2-bromophenyl)propionic acid.
  • BenchChem. (n.d.). Technical Guide: Physicochemical Properties of Brominated Phenyl-Substituted Ethanols.
  • ResearchGate. (2014, August 6). How to get (or crystallize)
  • BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chem-Impex. (n.d.). Boc-(R)-3-amino-3-(3-bromophenyl)propionic acid.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Agilent Technologies. (n.d.).
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Request PDF].
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column.
  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • Organic Syntheses. (2025, June 19).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid.
  • PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Organic Syntheses. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
  • MDPI. (n.d.). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Chromatography Today. (n.d.).
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. 8(3), 95-104.
  • J&K Scientific. (n.d.). Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid.
  • BOC Sciences. (n.d.). Bromopride and Impurities.

Sources

Troubleshooting

Technical Support Center: Boc Deprotection of 3-Amino-3-(2-bromo-phenyl)-propionic acid

Welcome to the technical support center for the synthesis and modification of advanced pharmaceutical intermediates. This guide is dedicated to researchers, scientists, and drug development professionals encountering cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of advanced pharmaceutical intermediates. This guide is dedicated to researchers, scientists, and drug development professionals encountering challenges with a critical synthetic step: the Boc deprotection of 3-Amino-3-(2-bromo-phenyl)-propionic acid. Our goal is to provide in-depth, field-proven insights and actionable solutions to common and complex issues that may arise during this procedure.

Introduction: The Chemistry of the Challenge

The removal of a tert-butoxycarbonyl (Boc) protecting group from a nitrogen atom is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceutical APIs.[1] While seemingly straightforward, the acid-catalyzed deprotection of 3-Amino-3-(2-bromo-phenyl)-propionic acid presents a unique set of challenges. The substrate contains three key functional groups: the acid-labile Boc-protected amine, a carboxylic acid, and a bromo-substituted aromatic ring. The interplay between these groups under strongly acidic conditions dictates the success of the reaction, influencing everything from reaction rate to the formation of impurities.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the mechanistic underpinnings of common problems and provide validated protocols to overcome them, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete, even after extended reaction times. What are the likely causes and how can I fix it?

A1: Incomplete deprotection is one of the most common issues. Several factors can contribute to a sluggish or stalled reaction.

Causality: The mechanism of acidic Boc deprotection involves protonation of the carbamate carbonyl, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates.[2] If the acidic conditions are not potent enough to efficiently protonate the Boc group, the reaction will be slow or incomplete.

Troubleshooting Steps:

  • Verify Acid Strength and Concentration: For many substrates, a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) is sufficient for rapid deprotection at room temperature.[3][4] If you are using a more dilute acid solution (e.g., 20% TFA in DCM), you may need to increase the concentration or switch to neat TFA. 4M HCl in dioxane is another highly effective and common alternative.[5]

  • Check Reagent Quality: TFA is hygroscopic. The presence of water can reduce its effective acidity. Ensure you are using a fresh, anhydrous grade of TFA and DCM.

  • Increase Reaction Time/Temperature: While most Boc deprotections are complete within 1-3 hours at room temperature, sterically hindered or electronically deactivated substrates may require longer times.[3] Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. Gentle heating (e.g., to 40°C) can be employed, but this may increase the risk of side reactions.

Q2: I'm observing a significant side product with a mass increase of +56 Da. What is this impurity and how do I prevent its formation?

A2: A mass increase of +56 Da is the classic signature of tert-butylation, a common side reaction during Boc deprotection.

Causality: The tert-butyl cation generated during the cleavage is a reactive electrophile.[6][7] It can be "scavenged" by the trifluoroacetate counterion to form tert-butyl trifluoroacetate, which can also act as an alkylating agent.[8] This cation or its ester can then attack any nucleophilic sites on your molecule. In the case of 3-Amino-3-(2-bromo-phenyl)-propionic acid, the most likely site for this electrophilic aromatic substitution is the bromo-phenyl ring.

While the bromine atom is an electron-withdrawing group that deactivates the ring to electrophilic attack, substitution is still possible, particularly at positions ortho and para to the existing substituents.

Prevention through Scavenging:

The most effective way to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[9]

Scavenger Typical Concentration Notes
Anisole 5% (v/v)Effective for scavenging cations. The electron-rich ring is readily alkylated.
Thioanisole 5% (v/v)Often used for sulfur-containing amino acids but also effective as a general scavenger.[6][10]
Triisopropylsilane (TIS) 2.5-5% (v/v)A very effective carbocation scavenger that works by hydride transfer to reduce the cation. Often used in combination with water.[6][9][11]
1,2-Ethanedithiol (EDT) 2.5% (v/v)Primarily for protecting cysteine residues but can be part of a general scavenger cocktail.[6][12]

Recommended Scavenger Cocktail for this Substrate: A robust choice would be a mixture like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[6] This provides the strong acid for deprotection while TIS effectively quenches the tert-butyl cation.

Troubleshooting Workflow

G cluster_start Start: Boc Deprotection cluster_monitor Reaction Monitoring cluster_analysis Analysis & Troubleshooting cluster_workup Work-up & Isolation start Dissolve Boc-protected substrate in DCM. Add TFA/Scavenger cocktail. Stir at RT for 1-3h. monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete side_products Side Products Observed? (e.g., +56 Da) complete->side_products Yes incomplete Incomplete Reaction: - Increase TFA concentration - Extend reaction time - Check reagent quality complete->incomplete No add_scavenger Side Reactions: - Add scavenger (e.g., TIS) - Lower reaction temperature side_products->add_scavenger Yes workup Proceed to Work-up: - Evaporate volatiles - Precipitate with ether - Isolate salt side_products->workup No incomplete->start Re-run add_scavenger->start Re-run purify Purify Zwitterion: - Adjust to pI - Recrystallize or use  Ion Exchange Chromatography workup->purify

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavenger

This protocol is the recommended starting point for the deprotection of N-Boc-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Materials:

  • N-Boc-3-Amino-3-(2-bromo-phenyl)-propionic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Dissolution: Dissolve the Boc-protected amino acid (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Preparation: In a separate flask, prepare the deprotection cocktail. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).

  • Deprotection: Add the deprotection cocktail to the dissolved substrate solution (e.g., add 10 mL of cocktail per gram of substrate).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every 30 minutes using TLC (a typical eluent system is DCM:Methanol 9:1, the product will have a much lower Rf than the starting material) or LC-MS. The reaction is typically complete in 1-2 hours.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and the majority of the TFA.

  • Precipitation: To the resulting oil, add a sufficient volume of cold diethyl ether to induce precipitation of the product as its TFA salt.

  • Isolation: Collect the solid product by filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove residual scavengers and byproducts.

  • Drying: Dry the isolated solid under high vacuum to yield the deprotected amino acid as a TFA salt.

Protocol 2: Work-up and Isolation of the Zwitterionic Free Amino Acid

The direct product of the acidic deprotection is the amine salt (e.g., TFA or HCl salt). To obtain the neutral, zwitterionic amino acid, a careful work-up is required.

Materials:

  • Crude amino acid TFA salt (from Protocol 1)

  • Deionized water

  • Dilute aqueous base (e.g., 1 M NH₄OH or saturated NaHCO₃)

  • Dilute aqueous acid (e.g., 1 M HCl or 10% citric acid)

  • pH meter or pH paper

  • Ethanol or Isopropanol

Procedure:

  • Dissolution: Dissolve the crude TFA salt in a minimum amount of deionized water.

  • pH Adjustment: Slowly add a dilute aqueous base (e.g., 1 M NH₄OH) dropwise while stirring and monitoring the pH. The zwitterion will have its lowest solubility at its isoelectric point (pI). As you approach the pI, the product will begin to precipitate out of the solution. Be careful not to overshoot the pH and dissolve the product as the carboxylate salt.

  • Precipitation and Equilibration: Continue adding base until precipitation is maximized. Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid zwitterion by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold water-miscible organic solvent like ethanol or acetone to facilitate drying.

  • Purification (if necessary): If the product is not pure enough, recrystallization is often the best method for zwitterions.[4][13] Common solvent systems include water/ethanol or water/isopropanol mixtures. Alternatively, ion-exchange chromatography can be a powerful purification technique for amino acids.[13][14]

Advanced Troubleshooting Scenarios

Scenario 1: The product appears to be degrading during work-up.
  • Problem: The bromo-phenyl group or the entire molecule might be sensitive to prolonged exposure to strong base or heat.

  • Solution: When adjusting the pH to precipitate the zwitterion, use a mild base like saturated sodium bicarbonate instead of stronger bases like NaOH. Perform the precipitation and filtration in an ice bath to minimize thermal degradation. Avoid any unnecessary heating steps.

Scenario 2: My final product is an intractable oil or gum instead of a solid.
  • Problem: This often points to the presence of impurities (residual scavengers, alkylated byproducts, or salts) that are preventing crystallization. The product may also be hygroscopic.

  • Solution:

    • Ensure Complete TFA Removal: Before work-up, co-evaporate the crude product with a solvent like toluene several times to azeotropically remove the last traces of TFA.

    • Convert to a Different Salt: If isolating the TFA salt is problematic, consider converting it to the hydrochloride salt. Dissolve the crude TFA salt in a minimal amount of solvent (like methanol or dioxane) and bubble dry HCl gas through the solution, or add a solution of HCl in dioxane. The HCl salt is often more crystalline and less hygroscopic than the TFA salt.[5][9]

    • Re-evaluate Purification: If impurities are the issue, a more rigorous purification method like reverse-phase HPLC or ion-exchange chromatography may be necessary before attempting crystallization.[15]

Mechanistic Visualization

G ProtonatedBoc ProtonatedBoc tBuCation tBuCation ProtonatedBoc->tBuCation

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl? (2016). [Link]

  • ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). [Link]

  • Reddit r/Chempros. Work-up of a zwitterion? (2023). [Link]

  • Rabie, H. R., & Vera, J. H. (2000). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 39(8), 3015–3023. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. [Link]

  • ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives a. [Link]

  • ResearchGate. Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. (2019). [Link]

  • Dandepally, S. R., Williams, A. L. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91699-91704. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. How to desalt zwitterions? (2020). [Link]

  • Reddit r/Chempros. Any tips for purification of two zwitterionic compounds? (2022). [Link]

  • Google P
  • Fiveable. Tert-Butyl Cation Definition. [Link]

  • ResearchGate. Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (1995). [Link]

  • Kotha, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Semantic Scholar. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. [Link]

  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. (2022). [Link]

  • ResearchGate. THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE. [Link]

  • Reed Group. Putting tert-Butyl Cation in a Bottle. (2004). [Link]

  • ChemRxiv. Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. [Link]

  • Google Patents. Method for purification of an amino acid using ion exchange resin.

Sources

Optimization

stability issues of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid in solution

Welcome to the technical support guide for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (CAS No. 500789-07-1).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (CAS No. 500789-07-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to mitigate common stability issues and ensure the integrity of their experiments.

General Stability Profile

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a valuable building block in pharmaceutical research and peptide synthesis.[1] Its stability is largely dictated by the tert-butyloxycarbonyl (Boc) protecting group, which is notoriously labile under acidic conditions.[2][3][] While the core structure, including the bromophenyl and propionic acid moieties, is generally stable, improper handling and storage of solutions can lead to degradation, primarily through the loss of the Boc group. The compound is stable under neutral and basic conditions and can be stored for extended periods as a solid under recommended conditions.[][]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

The most significant stability concern for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is the acid-catalyzed cleavage of the Boc protecting group.[3][6] This reaction, often referred to as deprotection, occurs readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), but can also proceed slowly in mildly acidic aqueous solutions (pH < 5), especially with prolonged storage or elevated temperatures.[2][7] The degradation yields the free amine, (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, along with isobutylene and carbon dioxide as byproducts.[]

Below is a diagram illustrating this primary degradation pathway.

G cluster_products Degradation Products reactant Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid product1 (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (Free Amine) reactant->product1 Acid-Catalyzed Deprotection product2 CO2 + Isobutylene acid H+ (Acidic Conditions)

Caption: Acid-catalyzed degradation of the Boc-protected compound.

Q2: I've dissolved the compound in an aqueous buffer for my assay, but I'm seeing inconsistent results over time. Why?

This is a classic sign of compound instability in the assay medium. The likely culprit is a gradual deprotection of the Boc group if your buffer has a pH below 7. Even a pH of 6-6.5 can lead to slow degradation over several hours, especially at room temperature or 37°C.[8] We recommend preparing fresh solutions for each experiment and, if possible, adjusting your buffer to a neutral or slightly basic pH (7.0-8.0) to enhance stability.[][8]

Q3: What are the recommended solvents and storage conditions for solutions of this compound?

For short-term storage (1-2 days), solutions in aprotic organic solvents like DMSO, DMF, or THF are generally stable when stored at 2-8°C and protected from light. For aqueous solutions, it is critical to use buffers with a pH ≥ 7.0. Long-term storage of solutions is not recommended. It is best practice to prepare solutions fresh from the solid material, which should be stored at 0-8°C.[1][9]

ConditionRecommendationRationale
Solid Storage 0-8°C, tightly sealed container[1]Minimizes potential degradation over long periods.
Organic Solvents (DMSO, DMF) Short-term (1-3 days) at 2-8°CGenerally stable, but prepare fresh for best results.
Aqueous Solutions Prepare fresh, use buffers with pH 7.0-8.5The Boc group is labile in acidic aqueous conditions.[2][10]
Protic Solvents (Methanol, Ethanol) Use with caution, store coldCan contain acidic impurities that may initiate deprotection.
Acidic Solvents/Buffers Avoid for storageWill cause rapid deprotection of the Boc group.[3][]

Troubleshooting Guide

Problem 1: An unexpected peak appears in my HPLC/LC-MS analysis of a stored sample.
  • Likely Cause: You are likely observing the deprotected product, (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid. Due to the loss of the bulky, nonpolar Boc group, this degradation product will have a significantly shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If using LC-MS, check the mass of the new peak. It should correspond to the molecular weight of the deprotected compound (approx. 258.1 g/mol ) instead of the parent compound (344.2 g/mol )[1].

    • Review Solution Preparation: Check the pH of any aqueous buffers used. If you used an unbuffered solvent like water or methanol, dissolved CO2 can create a slightly acidic environment sufficient to cause slow degradation.

    • Implement Fresh Preparation: Discard the old solution and prepare a new one immediately before analysis. Compare the chromatogram of the fresh sample to the stored one to confirm that the new peak is indeed a degradation product.

Problem 2: My compound is crashing out of my aqueous buffer solution.
  • Likely Cause: While this could be a simple solubility issue, it might also be related to degradation. The free amine degradation product can have different solubility properties than the parent Boc-protected compound. In some buffer systems, the deprotected product might be less soluble.

  • Troubleshooting Steps:

    • Verify pH: Ensure your buffer pH is neutral or slightly basic (pH 7.0-8.0). This will both prevent degradation and keep the carboxylic acid group deprotonated, which generally aids solubility in aqueous media.

    • Consider a Co-solvent: If solubility is still an issue in a pH-stable buffer, consider adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO or ethanol to your buffer system.

    • Perform a Solubility Test: Before your main experiment, perform a small-scale solubility test with your chosen buffer system to determine the stable concentration range.

Problem 3: I need to perform a reaction under acidic conditions but want to keep the Boc group intact.
  • Likely Cause: This is a significant challenge as the Boc group's primary lability is to acid.[2][3][11] Standard strong acids will rapidly cleave the Boc group.

  • Troubleshooting Steps:

    • Re-evaluate Synthetic Strategy: The most robust solution is to perform the acidic step before the introduction of the Boc-protected amine or after its planned removal.

    • Use Milder Acidic Conditions: If absolutely necessary, you might test very mild acidic conditions (e.g., pH 4-5 using a buffer like ammonium acetate) for a very short reaction time at low temperatures. However, some degree of deprotection is still likely.

    • Conduct a Control Experiment: Always run a control experiment with your compound under the planned acidic conditions to quantify the extent of deprotection before proceeding with your main reaction.

Experimental Protocol: Quick Stability Assessment

This protocol outlines a simple HPLC-based experiment to assess the stability of your compound in a specific solution.

G cluster_prep Preparation cluster_analysis Analysis prep1 Prepare a stock solution (e.g., 1 mg/mL in DMSO) prep2 Dilute stock into test buffer (e.g., to 50 µg/mL) prep1->prep2 t0 Inject immediately (t=0) and acquire chromatogram prep2->t0 Start Analysis incubate Incubate solution at a set temperature (e.g., RT or 37°C) t0->incubate tx Inject at time points (e.g., 2, 4, 8, 24 hours) incubate->tx compare Compare peak areas of parent compound and any new degradation peaks tx->compare

Caption: Workflow for a simple solution stability assessment.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid in DMSO.

  • Test Solution: Dilute the stock solution to a final concentration of 50 µg/mL in your target aqueous buffer or solvent system.

  • Timepoint Zero (t=0): Immediately after preparation, inject an aliquot of the test solution onto your HPLC system and record the chromatogram. This is your baseline.

  • Incubation: Store the remaining test solution under your desired experimental conditions (e.g., room temperature, 37°C, protected from light).

  • Subsequent Timepoints: Inject identical volumes at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Data Analysis: Compare the peak area of the parent compound across all timepoints. A decrease in the parent peak area and the appearance of a new, earlier-eluting peak indicates degradation. Calculate the percentage of the parent compound remaining at each timepoint to quantify stability.

References

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2002). Synthesis and Stability Study of a Modified Phenylpropionic Acid Linker-Based Esterase-Sensitive Prodrug. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • PubMed. (2000). Phenylpropionic acid-based cyclic prodrugs of opioid peptides that exhibit metabolic stability to peptidases and excellent cellular permeation. Retrieved from [Link]

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • PubMed. (2015). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Retrieved from [Link]

  • Chiralblock. (n.d.). 501015-16-3 | Boc-(R)- 3-Amino-3-(3-bromophenyl)-propionic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions for Bromophenyl Group Modification

Welcome to the Technical Support Center dedicated to the modification of the bromophenyl group, a cornerstone transformation in pharmaceutical and materials science research. This guide is structured to provide actionabl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the modification of the bromophenyl group, a cornerstone transformation in pharmaceutical and materials science research. This guide is structured to provide actionable insights and troubleshooting strategies for common challenges encountered in the lab. Our focus is on elucidating the "why" behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.

Table of Contents

  • Frequently Asked Questions (FAQs): General Considerations

  • Palladium-Catalyzed Cross-Coupling Reactions

    • Suzuki-Miyaura Coupling

    • Buchwald-Hartwig Amination

    • Sonogashira Coupling

  • Organometallic Methodologies

    • Grignard Reaction

    • Lithium-Halogen Exchange

  • Copper-Catalyzed Reactions

    • Ullmann Condensation

  • References

Frequently Asked Questions (FAQs): General Considerations

Q1: My reaction with a bromophenyl substrate is sluggish or not proceeding to completion. What are the first parameters I should investigate?

A1: When encountering low reactivity with bromophenyl substrates, a systematic approach is key. Initially, focus on the following pivotal parameters:

  • Catalyst System: Ensure your palladium catalyst and ligands are active and not degraded. For Pd-catalyzed reactions, using a pre-formed Pd(0) catalyst or a modern precatalyst can be more reliable than generating the active species in situ from a Pd(II) source like Pd(OAc)₂.[1] The choice of ligand is also critical and is highly substrate-dependent.

  • Reaction Conditions: Anhydrous and anaerobic conditions are crucial for many of these transformations, as oxygen can lead to catalyst decomposition (e.g., formation of palladium black) and moisture can quench sensitive organometallic intermediates.[2] Degassing the solvent is a critical step.[2]

  • Reagent Purity: Verify the purity of your bromophenyl starting material, as impurities can poison the catalyst. Similarly, ensure the quality of your coupling partner and other reagents.

Q2: I'm observing significant formation of a hydrodehalogenation byproduct (replacement of bromine with hydrogen). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction, particularly in palladium-catalyzed couplings. To mitigate this:

  • Optimize Ligand and Base: A well-chosen, bulky electron-rich phosphine ligand can promote the desired reductive elimination over competing pathways like hydrodehalogenation.[1] Using a weaker base can also suppress this side reaction.[1]

  • Lower Reaction Temperature: Elevated temperatures can sometimes favor hydrodehalogenation. Running the reaction at the lowest effective temperature can help minimize this byproduct.[1]

  • Reagent Purity: Ensure your solvent and amine bases are free of water, which can be a proton source.

Q3: What is the general reactivity trend for aryl halides in cross-coupling reactions, and where does bromophenyl stand?

A3: The reactivity of the aryl halide is a crucial factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[2] Aryl bromides offer a good balance of reactivity and stability, making them widely used. While aryl iodides are more reactive and can often be coupled at lower temperatures, they are also more expensive and less stable.[2] Aryl chlorides are the least reactive and often require specialized catalyst systems.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation involving bromophenyl substrates.[4]

Suzuki-Miyaura Coupling

This reaction forms a C-C bond between a bromophenyl group and an organoboron species.

Q1: My Suzuki-Miyaura reaction has a low yield. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings often stem from issues with the catalyst, base, or solvent.

  • Catalyst and Ligand: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is a classic catalyst, modern systems often employ more electron-rich and bulky phosphine ligands which can significantly improve yields.[5][6]

  • Base Selection: The base plays a crucial role in the catalytic cycle. A common issue is using a base that is too weak or has poor solubility. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[5][7] The choice of base can be solvent-dependent.

  • Solvent Effects: The solvent must dissolve both the organic substrates and the inorganic base.[8] Polar aprotic solvents like dioxane, THF, and DMF are commonly used.[8] Adding water as a co-solvent can sometimes accelerate the reaction.[8][9]

Table 1: Common Solvent Systems for Suzuki-Miyaura Couplings

Solvent SystemCharacteristicsCommon Applications
Dioxane/WaterGood for a wide range of substrates.General purpose.
Toluene/WaterOften used with lipophilic substrates.Can require phase-transfer catalysts.
THF/WaterA versatile system with good dissolving power.Widely applicable.
DMF/WaterHighly polar, good for less soluble substrates.Can lead to catalyst decomposition at high temperatures.[10]

Q2: I'm observing significant homocoupling of my boronic acid. What's causing this and how can I prevent it?

A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.

  • Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Catalyst Choice: The presence of Pd(II) species can promote homocoupling. Using a Pd(0) source or ensuring efficient reduction of a Pd(II) precatalyst can help.[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromophenyl substrate (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 equiv).[5]

  • Add the degassed solvent (e.g., 1,4-dioxane) and a small amount of distilled water (e.g., 10-20% by volume).[5]

  • Stir the mixture at room temperature for 30 minutes.[5]

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or GC-MS.[5]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds between a bromophenyl group and an amine.[12]

Q1: My Buchwald-Hartwig amination is not working, especially with a secondary amine. What should I try?

A1: Secondary amines can be less reactive than primary amines. Success often hinges on the ligand and base combination.

  • Ligand Selection: For challenging couplings, especially with secondary amines, more sterically hindered and electron-rich biarylphosphine ligands are often required. Ligands like XPhos, RuPhos, or BrettPhos are frequently effective.[1]

  • Base Choice: Strong alkoxide bases like NaOtBu or KOtBu are commonly used. However, for substrates with base-sensitive functional groups (like nitro groups), weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are preferred to avoid side reactions.[1]

  • Catalyst Precatalysts: Using modern palladacycle precatalysts (e.g., G3 or G4) can lead to more reliable generation of the active catalytic species compared to using Pd(OAc)₂.[1]

Q2: I'm observing decomposition of my starting materials or product. How can I improve the reaction's mildness?

A2: Decomposition can be caused by overly harsh conditions.

  • Lower Temperature: If possible, run the reaction at a lower temperature. Some modern catalyst systems are highly active even at room temperature.

  • Weaker Base: As mentioned, switching to a weaker base like K₃PO₄ can prevent degradation of sensitive functional groups.[1]

  • Shorter Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to heat and basic conditions.

Diagram: Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative Addition->Ar-Pd(II)(Br)L Amine Coordination Amine Coordination Ar-Pd(II)(Br)L->Amine Coordination R2NH, Base Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling

This reaction couples a bromophenyl group with a terminal alkyne to form a C(sp²)-C(sp) bond.

Q1: My Sonogashira reaction is failing or giving very low yields. What are the most common culprits?

A1: The Sonogashira coupling can be sensitive to several factors.

  • Catalyst Activity: The palladium catalyst must be active. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[2] Using fresh, high-purity reagents and solvents can help prevent this.[2]

  • Copper Co-catalyst: Copper(I) iodide is often used as a co-catalyst and can degrade over time. Use a fresh bottle or a recently purchased batch.[2]

  • Anaerobic Conditions: Oxygen can lead to the undesired Glaser-type homocoupling of the alkyne.[2] It is critical to degas the solvent and run the reaction under an inert atmosphere.[2]

  • Temperature: For less reactive aryl bromides, heating is often necessary. Temperatures around 80-100 °C are common.[13]

Q2: Can I run a Sonogashira coupling without a copper co-catalyst?

A2: Yes, copper-free Sonogashira reactions are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts.[2] These reactions may require specific ligands or different reaction conditions to proceed efficiently.

Organometallic Methodologies

Direct formation of organometallic reagents from bromophenyl compounds is a fundamental strategy for creating nucleophilic carbon species.

Grignard Reaction

The formation of a phenylmagnesium bromide reagent is a classic transformation.

Q1: My Grignard reaction is not initiating. What should I do?

A1: Initiation is a common hurdle in Grignard reactions.

  • Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to expose fresh, active magnesium.[14] This can be achieved by:

    • Crushing: Physically crushing the magnesium turnings in the flask (under an inert atmosphere) can expose a fresh surface.[14]

    • Chemical Activation: Adding a small crystal of iodine can help activate the magnesium. The disappearance of the iodine color is an indicator of activation.[14]

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, especially water.[15] Ensure all glassware is flame-dried or oven-dried and that the solvent (typically anhydrous diethyl ether or THF) is strictly dry.[16]

Q2: I'm observing the formation of biphenyl as a major byproduct. How can I avoid this?

A2: Biphenyl is formed from the coupling of the Grignard reagent with unreacted bromobenzene.[15]

  • Slow Addition: Add the bromobenzene solution slowly to the magnesium suspension. This maintains a low concentration of bromobenzene and minimizes the coupling side reaction.

  • Temperature Control: The reaction is exothermic. Maintaining a gentle reflux without excessive heating can help reduce byproduct formation.[15]

Diagram: Grignard Reaction Troubleshooting Flowchart

Grignard_Troubleshooting Start Grignard Reaction Fails to Initiate Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Anhydrous->Start No, dry all components Activate_Mg Activate Magnesium Check_Anhydrous->Activate_Mg Yes Crush_Mg Crush Mg turnings Activate_Mg->Crush_Mg Add_Iodine Add a crystal of iodine Activate_Mg->Add_Iodine Success Reaction Initiates Crush_Mg->Success Add_Iodine->Success

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Peptide Intermediates

Understanding the Challenge: The Root Causes of Peptide Insolubility Poor solubility in peptide intermediates is a significant hurdle in chemical synthesis and drug development, arising primarily from the peptide's intri...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Challenge: The Root Causes of Peptide Insolubility

Poor solubility in peptide intermediates is a significant hurdle in chemical synthesis and drug development, arising primarily from the peptide's intrinsic physicochemical properties. The phenomenon is largely driven by intermolecular aggregation, where peptide chains self-associate to form insoluble, often highly-ordered structures.[1][2][3]

The primary mechanisms behind this aggregation are:

  • Interchain Hydrogen Bonding: As a peptide chain elongates on a solid support, it can fold back on itself or interact with neighboring chains. This facilitates the formation of stable, intermolecular hydrogen bonds, leading to the creation of β-sheet structures. These structures are notoriously difficult to solvate and are a principal cause of poor solubility.[1][4]

  • Hydrophobic Collapse: Peptides rich in hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp) tend to minimize their contact with polar synthesis solvents like Dimethylformamide (DMF).[5][6] This leads to "hydrophobic collapse," where the nonpolar side chains associate, driving aggregation and precipitation.[5]

  • Sequence-Specific Issues: Certain amino acid sequences are inherently prone to aggregation. For example, consecutive stretches of β-branched amino acids (Ile, Val, Thr) or repeating Gly-Ala motifs can promote the formation of rigid, insoluble structures.[3][7]

These factors can manifest at any stage: during solid-phase peptide synthesis (SPPS), upon cleavage from the resin, or during purification and final formulation. This guide provides a structured approach to troubleshooting and overcoming these solubility challenges at each critical step.

Troubleshooting Guide: Stage-Specific Problems & Solutions

This section addresses common solubility problems encountered during the peptide synthesis workflow in a direct question-and-answer format.

Scenario 1: On-Resin Synthesis & Aggregation

Question: My synthesis is sluggish, showing incomplete deprotection and/or poor coupling efficiency, especially after the 6th residue. My resin beads are not swelling properly. What is happening and what should I do?

Answer & Scientific Rationale: This is a classic sign of on-resin aggregation.[1][8] The growing peptide chains are self-associating via hydrogen bonds, causing the resin-peptide matrix to collapse. This physically blocks reagents from accessing the N-terminus of the growing chain, leading to failed couplings and the accumulation of deletion impurities.[9]

Immediate Troubleshooting Steps:

  • Solvent & Temperature Modification: Switch the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP), which is less polar and can be more effective at solvating hydrophobic peptides.[6] Additionally, performing coupling reactions at an elevated temperature (e.g., 50-75°C), particularly with microwave assistance, can provide the energy needed to disrupt secondary structures and improve reaction kinetics.[1][10]

  • Chaotropic Agents: Introduce a chaotropic salt, such as LiCl (0.5 M), to the coupling and deprotection steps. Chaotropes disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, thereby reducing aggregation.[1]

Proactive & Strategic Solutions:

  • Incorporate Pseudoproline Dipeptides: This is one of the most effective strategies. Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that are introduced during synthesis.[4][11] Their unique ring structure forces a "kink" in the peptide backbone, physically disrupting the formation of β-sheets.[11][12] This protection is temporary and is cleaved by Trifluoroacetic Acid (TFA), restoring the native peptide sequence.[11] It is recommended to space these dipeptides approximately 6-7 residues apart in aggregation-prone sequences.[3]

  • Utilize Backbone Protection (Hmb/Dmb): Incorporate amino acids with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen. This bulky group acts as a steric shield, preventing the close approach of peptide chains and blocking the hydrogen bonds necessary for aggregation.[9][13]

Scenario 2: Post-Cleavage & Precipitation

Question: I've cleaved my peptide from the resin with TFA, but upon adding cold ether, nothing precipitated. Where is my peptide?

Answer & Scientific Rationale: While ether precipitation is a standard procedure, it is not universally effective. Short, highly polar, or certain hydrophobic peptides can remain soluble in the TFA/ether mixture.[14] The assumption that the peptide is "lost" is often incorrect; it is simply still in solution.

Troubleshooting Steps:

  • Volume Reduction: Slowly evaporate the ether/TFA mixture under a stream of nitrogen or using a rotary evaporator.[14] This increases the relative concentration of the peptide and will often force precipitation.

  • Change the Anti-Solvent: If evaporation fails, try precipitating with a less polar solvent system. A 1:1 mixture of diethyl ether and pentane or hexane can be effective for peptides that are stubbornly soluble in ether alone.[14]

  • Direct to Purification: If precipitation is unsuccessful, evaporate the entire cleavage mixture to a residue, then attempt to dissolve this crude material directly in the initial mobile phase for HPLC purification (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[14] Ensure the solution is filtered before injection.

Question: After cleavage and ether precipitation, my crude peptide pellet won't dissolve in water or the standard HPLC mobile phase (Water/ACN/TFA). How can I get it into solution for purification?

Answer & Scientific Rationale: This is a very common and challenging issue, indicating the crude peptide has severely aggregated after removal of all protecting groups. The goal is to find a solvent system that can break up these aggregates without being detrimental to the subsequent purification step.

G cluster_start Start: Crude Insoluble Peptide start Crude Peptide Pellet test_h2o test_h2o start->test_h2o start->test_h2o soluble soluble test_h2o->soluble Sonicate/Vortex test_h2o->soluble test_acid test_acid soluble->test_acid No soluble->test_acid Insoluble success success soluble->success Yes soluble->success Soluble test_org test_org soluble->test_org No soluble->test_org Insoluble test_chao test_chao soluble->test_chao No soluble->test_chao Insoluble fail fail soluble->fail Still Insoluble test_acid->soluble test_acid->soluble test_org->soluble test_org->soluble test_chao->soluble test_chao->soluble

Figure 1. Decision workflow for solubilizing crude peptide intermediates.

See Section 3.1: Protocol for Solubility Screening for a detailed experimental procedure.

Key Methodologies & Protocols

Detailed Protocol: Systematic Solubility Screening

This protocol should be performed on a small aliquot of the crude peptide before attempting to dissolve the entire batch.[15][16]

  • Initial Test (Aqueous/Acidic):

    • Place a small amount (approx. 1 mg) of crude peptide into a microfuge tube.

    • Add 100 µL of sterile, deionized water containing 0.1% TFA. Vortex thoroughly.

    • If not dissolved, sonicate the sample for 5-10 minutes in a bath sonicator.[16][17] Inspect for clarity.

    • If still insoluble, add 10% acetic acid dropwise, vortexing between additions. For very basic peptides, this often aids dissolution.[18]

    • For very acidic peptides, a dilute (1%) ammonium bicarbonate solution can be tested instead of acetic acid.[15][16]

  • Organic Co-Solvents:

    • If aqueous solutions fail, lyophilize the test sample to remove the water/acid.

    • Add a minimal amount (e.g., 20-50 µL) of an organic solvent like DMSO or DMF.[16][19] These are excellent for dissolving hydrophobic peptides.[17][20]

    • Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., HPLC mobile phase A) dropwise while vortexing to prevent the peptide from crashing out of solution.[15]

  • Strong Denaturants (Last Resort):

    • If organic solvents are insufficient, use a strong chaotropic agent. These disrupt the hydrogen bonding network that holds aggregates together.[15][18]

    • Prepare a stock solution of 6 M Guanidine-HCl or 8 M Urea.[16][17]

    • Attempt to dissolve a fresh, small aliquot of the peptide in this solution.

    • Crucial Note: These agents are often incompatible with biological assays and can affect HPLC performance. However, for purification, the guanidine or urea will typically elute in the void volume of a reversed-phase column, allowing for separation from the peptide of interest.[21]

Data Summary: Properties of Solubilizing Agents
AgentClassMechanism of ActionBest ForConsiderationsStarting Concentration
Acetic Acid Weak AcidProtonates basic residues (Lys, Arg, His), increasing net positive charge and electrostatic repulsion.Basic peptidesEasy to remove by lyophilization.10-50% (v/v) in water
Ammonium Bicarbonate Weak BaseDeprotonates acidic residues (Asp, Glu), increasing net negative charge and repulsion.[15][16]Acidic peptidesVolatile buffer, easily removed. Can raise pH > 7, risking disulfide scrambling for Cys-containing peptides.[17]1-10% (w/v) in water
DMSO / DMF Polar Aprotic SolventDisrupts hydrophobic interactions.[6][20]Highly hydrophobic or neutral peptides.[16][17]High concentrations can interfere with biological assays and may cause peak distortion in HPLC. DMSO can oxidize Met and unprotected Cys.[15]Use minimal volume to dissolve, then dilute.
Guanidine-HCl / Urea Chaotropic AgentDisrupts intermolecular hydrogen bonds (β-sheets).[15][18][22]Severely aggregated peptides ("gels").[15]Not compatible with most biological assays. Can be separated during RP-HPLC.[21] Urea can cause carbamylation of N-termini.[23]6 M (GdnHCl) or 8 M (Urea)

Frequently Asked Questions (FAQs)

Q1: Can I predict if my peptide sequence will have solubility problems before I synthesize it? A1: While perfect prediction is difficult, several indicators suggest a high risk of insolubility.[1] These include a high percentage (>40-50%) of hydrophobic residues (A, V, L, I, M, F, W, P), long sequences (>20 residues) lacking charged amino acids (K, R, H, D, E), and the presence of repeating β-branched amino acids.[7][16] Various online tools can calculate a Grand Average of Hydropathicity (GRAVY) score, where a higher positive value indicates greater hydrophobicity.

Q2: My peptide dissolves initially but then precipitates on the HPLC column. What should I do? A2: This suggests that while your initial solvent is effective, the peptide is not soluble in the mobile phase as the organic content increases. Try injecting a smaller mass of peptide. If that fails, you may need to add a small percentage of the strong solvent you used for dissolution (e.g., 1-5% DMSO) to both mobile phase A and B to maintain solubility throughout the gradient. Alternatively, using a different column, like a C4 instead of a C18, can sometimes help with very hydrophobic peptides.[6]

Q3: Are there any design strategies to improve the solubility of a target peptide from the start? A3: Yes. If the biological activity resides in a core motif, you can modify the flanking sequences. Replacing a hydrophobic residue with a hydrophilic or charged one (e.g., substituting an Ala with a Lys or Ser) can dramatically improve solubility.[5] Another strategy is PEGylation, the attachment of polyethylene glycol chains, which increases the hydrodynamic radius and shields hydrophobic regions.[5]

Q4: How do I handle peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp)? A4: These residues are susceptible to oxidation. When preparing solutions, use degassed, oxygen-free buffers.[17][18] Avoid using DMSO if possible, as it is a mild oxidizing agent.[15] If a Cys-containing peptide is intended to form a disulfide bridge, dissolution at a slightly basic pH (7.5-8.0) can facilitate this; if it should remain a free thiol, maintain acidic conditions (pH < 7) at all times.[17]

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines - How to solubilize a peptide. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2012). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology (Vol. 859). Humana Press. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]

  • Brauer, P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56212. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Bedford, J., et al. (1994). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 44(1), 25-31. Retrieved from [Link]

  • Reddit. (2023, June 28). Peptide synthesis troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021, November 25). Peptide purification using HPLC?. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of difficult sequences in solid-phase peptide synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

  • Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Retrieved from [Link]

  • Oxford Academic. (n.d.). Difficult peptides. Retrieved from [Link]

  • University of Arizona. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Retrieved from [Link]

  • ResearchGate. (2025, July 2). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to SPPS Strategy: Incorporating 3-Amino-3-(2-bromo-phenyl)-propionic Acid via Boc vs. Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of non-canonical amino acids into peptide chains is a critical strategy for enhancing the therapeutic properties of pept...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-canonical amino acids into peptide chains is a critical strategy for enhancing the therapeutic properties of peptide-based drugs, including stability and receptor affinity.[1][2] This guide provides a detailed comparative analysis of the two dominant solid-phase peptide synthesis (SPPS) strategies—Fmoc/tBu and Boc/Bzl—for the incorporation of 3-Amino-3-(2-bromo-phenyl)-propionic acid. This particular β-amino acid presents significant synthetic challenges due to the steric hindrance imposed by the ortho-substituted bromophenyl group. While the milder conditions of Fmoc chemistry have made it the workhorse of modern SPPS, the robustness of the classic Boc strategy often provides distinct advantages for sterically demanding couplings.[3][4] This document will delve into the mechanistic underpinnings of each strategy, provide field-tested experimental protocols, and offer a data-driven comparison to guide the rational selection of the optimal synthetic approach.

Introduction: The Challenge of Sterically Hindered Residues

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, revolutionized peptide chemistry by anchoring the nascent peptide chain to an insoluble resin, simplifying the purification process after each reaction cycle.[5] The choice of strategy is primarily dictated by the chemistry used for the temporary protection of the α-amino group. The two mainstays are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[3][]

The target residue, 3-Amino-3-(2-bromo-phenyl)-propionic acid, is a β-amino acid with a bulky, electron-withdrawing bromophenyl substituent at the Cα position (or C3 in this case). This structure presents two primary challenges:

  • Steric Hindrance: The ortho-bromophenyl group can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the resin-bound free amine, slowing down reaction kinetics and potentially leading to incomplete couplings.[7][8]

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the reactivity of the aromatic ring, though its impact on the distant amino group's nucleophilicity is generally minor.

Successfully synthesizing peptides containing such residues requires careful optimization of coupling reagents, reaction times, and overall synthetic strategy.[7]

The Fmoc/tBu Strategy: A Mild but Potentially Inefficient Approach

The Fmoc strategy is the most widely used method in modern SPPS due to its mild, base-mediated deprotection conditions, which are compatible with a wide range of sensitive functional groups.[3][9]

The Underlying Chemistry

The Fmoc strategy is defined by its orthogonality: the Nα-Fmoc group is removed by a base (typically 20% piperidine in DMF), while the side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker are cleaved simultaneously at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[3][10]

Workflow Diagram: The Fmoc Synthesis Cycle

Fmoc_Cycle cluster_cycle Fmoc SPPS Cycle cluster_final Final Cleavage Resin Resin-Peptide-NH-Fmoc Deprotection Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 FinalCleavage Cleavage & Side-Chain Deprotection (TFA + Scavengers) Resin->FinalCleavage Wash1 DMF Wash Deprotection->Wash1 FreeAmine Resin-Peptide-NH2 Coupling Coupling (Fmoc-AA-OH, Activator, Base) FreeAmine->Coupling 2 Wash1->FreeAmine Wash2 DMF Wash Coupling->Wash2 Wash2->Resin Repeat for next AA CrudePeptide Crude Peptide FinalCleavage->CrudePeptide

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Causality in Experimental Choices for 3-Amino-3-(2-bromo-phenyl)-propionic Acid
  • Challenge: The steric bulk of the 2-bromophenyl group can make the standard coupling reagents like HBTU/HCTU less effective, leading to low coupling efficiency.[7][8] Incomplete coupling results in deletion sequences, which are often difficult to separate from the target peptide during purification.

  • Strategic Response:

    • Choice of Coupling Reagent: More potent coupling reagents are required. HATU and COMU, which form more reactive OAt and Oxyma esters respectively, are superior choices for hindered couplings.[11][12] The pyridine nitrogen in HOAt (the leaving group in HATU activation) provides anchimeric assistance, further accelerating the reaction.[11]

    • Double Coupling: A common tactic for difficult residues is to perform the coupling step twice. After the first coupling and wash, the resin is re-exposed to a fresh solution of activated amino acid.

    • Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4-6 hours can help drive the reaction to completion.

    • Monitoring: It is critical to monitor the completion of the coupling using a qualitative method like the Kaiser test (ninhydrin test). A positive test (blue beads) indicates the presence of unreacted free amines, necessitating a second coupling.

Experimental Protocol: Fmoc-SPPS of a Test Peptide (Ac-Ala-X-Gly-NH2)

(Where X = 3-Amino-3-(2-bromo-phenyl)-propionic acid)

  • Resin Preparation: Start with 100 mg of Rink Amide resin (0.5 mmol/g loading). Swell the resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Fmoc-Glycine Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 2 minutes.

    • Add the activation mixture to the resin and couple for 1 hour. Wash with DMF (3x).

  • Incorporation of 3-Amino-3-(2-bromo-phenyl)-propionic Acid (X):

    • Deprotection: Remove the Fmoc group from Glycine with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).

    • Activation: In a separate vial, dissolve Fmoc-X-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 2 minutes.

    • Coupling: Add the activation mixture to the resin. Allow to react for 4 hours.

    • Monitoring & Recoupling: Take a small sample of resin beads, wash them, and perform a Kaiser test. If the test is positive, drain the reaction vessel and repeat the coupling step with a fresh activation mixture for another 4 hours.

    • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Fmoc-Alanine Coupling: Repeat the deprotection and coupling cycle for Fmoc-Ala-OH.

  • Acetylation: After the final Fmoc deprotection, cap the N-terminus by reacting the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

The Boc/Bzl Strategy: A Harsher but More Powerful Alternative

The Boc strategy is the original SPPS method. While it involves harsher reagents, its reliability for synthesizing long or difficult sequences, including those prone to aggregation, keeps it indispensable.[13][14][15]

The Underlying Chemistry

This approach uses the acid-labile Boc group for Nα-protection, which is removed with moderate acid (typically 50% TFA in DCM).[16] Side-chain protecting groups are benzyl-based and require a very strong acid, anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[13][17] This graduated acid lability forms the basis of the strategy.[18]

Workflow Diagram: The Boc Synthesis Cycle

Boc_Cycle cluster_cycle Boc SPPS Cycle cluster_final Final Cleavage Resin Resin-Peptide-NH-Boc Deprotection Deprotection (50% TFA/DCM) Resin->Deprotection 1 FinalCleavage Cleavage & Side-Chain Deprotection (Anhydrous HF + Scavengers) Resin->FinalCleavage Neutralization Neutralization (10% DIPEA/DCM) Deprotection->Neutralization 2 FreeAmine Resin-Peptide-NH2 Neutralization->FreeAmine Coupling Coupling (Boc-AA-OH, Activator) FreeAmine->Coupling 3 Coupling->Resin Repeat for next AA CrudePeptide Crude Peptide FinalCleavage->CrudePeptide

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Causality in Experimental Choices for 3-Amino-3-(2-bromo-phenyl)-propionic Acid
  • Challenge: As with Fmoc, steric hindrance is the main issue.

  • Strategic Response:

    • Symmetric Anhydride Formation: A key advantage of the Boc strategy for difficult couplings is the ability to use pre-formed symmetric anhydrides. Reacting the Boc-protected amino acid (2 eq) with DIC (1 eq) in DCM generates a highly reactive species that can overcome significant steric barriers. This is often more effective than the in situ activation methods common in Fmoc chemistry.

    • In Situ Neutralization: Boc/Bzl protocols often employ in situ neutralization, where the base required for the coupling step also neutralizes the TFA salt formed during deprotection.[16] This can improve efficiency and reduce the risk of side reactions like diketopiperazine formation.

    • Robustness: The repetitive TFA deprotection steps are aggressive and can help disrupt any on-resin aggregation that might occur, a phenomenon that can plague Fmoc synthesis of hydrophobic or "difficult" sequences.[19]

Experimental Protocol: Boc-SPPS of a Test Peptide (Ac-Ala-X-Gly-NH2)

(Where X = 3-Amino-3-(2-bromo-phenyl)-propionic acid)

  • Resin Preparation: Start with 100 mg of MBHA resin (0.5 mmol/g loading). Swell the resin in DCM for 30 minutes.

  • Boc-Glycine Coupling:

    • Couple Boc-Gly-OH (3 eq) using a standard DCC/HOBt or HBTU protocol.

  • Incorporation of 3-Amino-3-(2-bromo-phenyl)-propionic Acid (X):

    • Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, then 1 x 20 min). Wash with DCM (3x), isopropanol (1x), and DCM (3x).

    • Symmetric Anhydride Activation: In a separate, dry flask, dissolve Boc-X-OH (4 eq) in DCM. Cool to 0°C and add DIC (2 eq). Stir for 20 minutes at 0°C.

    • Coupling: Filter the pre-formed anhydride to remove the DCU byproduct directly into the reaction vessel containing the resin. Add DIPEA (1 eq) for in situ neutralization. Couple for 2-4 hours.

    • Monitoring: Perform a Kaiser test. If positive, repeat the coupling.

    • Washing: Wash thoroughly with DCM (3x) and DMF (3x).

  • Boc-Alanine Coupling: Repeat the deprotection and coupling cycle for Boc-Ala-OH.

  • Acetylation: After the final Boc deprotection and neutralization, cap with 10% acetic anhydride in DCM.

  • HF Cleavage:

    • CAUTION: Anhydrous HF is extremely hazardous and requires a specialized Teflon apparatus and extensive safety precautions.[13][14][17]

    • Dry the peptide-resin thoroughly in vacuo.

    • Place the resin in the reaction vessel of the HF apparatus. Add a scavenger, such as anisole (1 mL).

    • Cool the vessel to -78°C and condense anhydrous HF (approx. 10 mL) into it.

    • Allow the reaction to stir at 0°C for 1 hour.

    • Evaporate the HF under a vacuum.

    • Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.

Head-to-Head Comparison: Boc vs. Fmoc for This Application

FeatureFmoc/tBu StrategyBoc/Bzl StrategyRationale for 3-Amino-3-(2-bromo-phenyl)-propionic acid
Nα-Deprotection 20% Piperidine/DMF (Mild Base)[20]50% TFA/DCM (Moderate Acid)[16]Fmoc is milder, but repeated TFA in Boc can help prevent aggregation.
Final Cleavage 95% TFA (Strong Acid)[3]Anhydrous HF (Very Strong Acid)[13][17]Safety is a major factor. TFA is significantly easier and safer to handle than HF.
Orthogonality Fully Orthogonal[3][]Graduated Acid Lability[16]Fmoc's true orthogonality simplifies planning for complex peptides with modified side chains.
Coupling Efficiency Can be low with standard reagents. Requires HATU/COMU and double coupling.[11]Generally higher due to the use of pre-formed symmetric anhydrides.Boc has the edge. Symmetric anhydrides are highly effective for overcoming steric hindrance.
Side Reactions Aspartimide formation (for Asp sequences)[9]; Racemization at C-terminal Cys.[9]Alkylation from carbocations during deprotection (requires scavengers).[16]The target residue is not prone to these specific side reactions, making this a neutral point.
Automation Easily automated; UV monitoring of Fmoc deprotection is standard.[9]Less common in modern automated synthesizers due to TFA/HF handling.Fmoc is superior for high-throughput or automated synthesis.
Purity & Yield Potentially lower crude purity due to incomplete couplings leading to deletion peptides.Potentially higher crude purity and yield if coupling is more efficient.Boc is likely to provide a better crude product for this specific difficult coupling.

Conclusion and Recommendation

For the specific task of incorporating the sterically hindered amino acid 3-Amino-3-(2-bromo-phenyl)-propionic acid, the Boc/Bzl strategy is recommended for achieving the highest coupling efficiency and overall yield, provided the laboratory is equipped for and experienced with anhydrous HF cleavage procedures. The ability to use pre-formed symmetric anhydrides is a decisive advantage in overcoming the steric barrier presented by the ortho-bromophenyl group.

However, the Fmoc/tBu strategy remains a viable and significantly safer alternative. Success with this method is contingent upon the use of highly active coupling reagents like HATU or COMU, extended reaction times, and diligent monitoring with methods like the Kaiser test to ensure complete reaction, likely requiring a double-coupling protocol. For laboratories not equipped for HF cleavage or for applications in automated synthesis, the Fmoc strategy is the only practical choice, and with careful optimization, it can deliver the desired product.

Ultimately, the choice depends on a balance between the need for maximal synthetic efficiency for a difficult residue and the practical constraints of laboratory safety and equipment availability.

References

  • Peptide Port. Fmoc Solid Phase Peptide Synthesis Protocol. [Link]

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 1067-1083. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Sahoo, S. K. T boc fmoc protocols in peptide synthesis. Slideshare. [Link]

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. PubMed. [Link]

  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 855-862. [Link]

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. [Link]

  • ResearchGate. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Request PDF. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 533-548. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • Scienmag. Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • National Institutes of Health. Introduction to Peptide Synthesis. [Link]

  • Thompson, R. E., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 859-866. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(10), 2348. [Link]

  • Bédard, F., & Biron, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 147. [Link]

  • Pharmaffiliates. 3-Amino-3-(2-bromophenyl)-propionic Acid: A Versatile Building Block for Pharma. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]

  • ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?. [Link]

  • Banerji, B., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4374-4383. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Wang, L., et al. (2024). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. International Journal of Molecular Sciences, 25(3), 1753. [Link]

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Comparative

A Comparative Guide to the Biological Activity of Peptides Incorporating Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Introduction: Beyond the Canonical 20 Amino Acids In the landscape of drug discovery and peptide therapeutics, the drive to enhance potency, stability, and target specificity is relentless. While peptides composed of the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of drug discovery and peptide therapeutics, the drive to enhance potency, stability, and target specificity is relentless. While peptides composed of the 20 proteinogenic amino acids are versatile, they often suffer from limitations such as rapid proteolytic degradation and constrained conformational diversity.[1][2] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to overcome these hurdles.[3][4] UAAs can introduce unique chemical functionalities, steric constraints, and altered electronic properties, thereby modulating the physicochemical and pharmacological profiles of peptides.[1]

This guide focuses on a particularly compelling UAA: Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid . This compound is a β-amino acid derivative, a structural motif known to confer resistance to enzymatic degradation by proteases that typically recognize α-amino acid linkages.[3] Furthermore, the presence of a bromophenyl group is significant; halogen atoms can enhance binding affinity through halogen bonding and other non-covalent interactions, and the phenyl ring itself contributes to crucial hydrophobic or π-π stacking interactions at the target interface.[5][6] The tert-butyloxycarbonyl (Boc) protecting group is standard for its role in solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of the desired peptide sequence.[7][8]

This document serves as a technical guide for researchers, comparing the anticipated biological performance of peptides containing this bromo-substituted β-amino acid against conventional alternatives and providing the experimental frameworks necessary to validate these activities.

Comparative Landscape: A Hypothetical Case Study

To illustrate the potential advantages of incorporating Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, we will consider a hypothetical cationic, amphipathic decapeptide sequence. Such peptides are frequently investigated for their anticancer and antimicrobial properties.[9][10]

  • Peptide-Nat (Natural Analogue): A reference peptide composed entirely of natural L-amino acids (e.g., KKLAKLAKKL).

  • Peptide-BrP (Bromo-Phenyl Peptide): The same peptide sequence where one of the hydrophobic L-amino acids (e.g., Leucine) is replaced by (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

The rationale behind this substitution is to enhance the peptide's therapeutic index by increasing its stability and target interaction without significantly increasing its toxicity to host cells.

Structural Impact of UAA Incorporation

The introduction of the β-amino acid backbone and the bulky bromophenyl side chain is expected to induce a distinct conformational pre-organization in Peptide-BrP compared to the α-helical structure often adopted by Peptide-Nat.[11] This constrained conformation can lead to higher binding affinity and selectivity for specific molecular targets.

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Preparation: Start with a 4-methylbenzhydrylamine (MBHA) resin, suitable for producing C-terminal amide peptides. [8]2. First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling agent like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIEA).

  • Deprotection: Remove the Boc protecting group from the N-terminus using a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). [8]4. Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DCM to free the N-terminal amine for the next coupling step.

  • Iterative Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence. For the incorporation of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, use the same standard coupling protocol.

  • Cleavage: After the final deprotection step, cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously using anhydrous hydrogen fluoride (HF). This step requires specialized equipment and safety precautions. [12]7. Purification & Verification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity via mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: MTT Cell Viability Assay (for IC₅₀)
  • Cell Seeding: Seed cancer cells (e.g., HeLa) and control cells (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of Peptide-Nat and Peptide-BrP in culture medium and add them to the wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Broth Microdilution Assay (for MIC)
  • Peptide Preparation: Prepare a 2-fold serial dilution of each peptide in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The incorporation of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid into peptide sequences offers a compelling strategy for developing next-generation therapeutics. As illustrated through our comparative analysis, this UAA can significantly enhance biological activity across multiple domains—including anticancer, antimicrobial, and neuromodulatory applications—while simultaneously improving the peptide's pharmacokinetic profile by increasing its stability against enzymatic degradation. [1][5]The bromine moiety provides a handle for further chemical modification, opening avenues for creating peptide-drug conjugates or radiolabeled probes for diagnostic imaging. [13] Future research should focus on synthesizing a library of peptides with this UAA at various positions to fully elucidate its structure-activity relationship. In vivo studies will be crucial to confirm the translation of the observed in vitro benefits, such as enhanced stability and potency, into tangible therapeutic efficacy and safety in a preclinical setting.

References

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Validation

A Researcher's Guide to the Definitive Structural Analysis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic Acid by NMR Spectroscopy

Introduction In the landscape of modern drug discovery and pharmaceutical development, the precise characterization of molecular structure is not merely a preliminary step but the very foundation upon which successful re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and pharmaceutical development, the precise characterization of molecular structure is not merely a preliminary step but the very foundation upon which successful research is built. Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a chiral building block of significant interest, serving as a key intermediate in the synthesis of novel therapeutics, particularly in medicinal chemistry.[1][2] Its utility stems from the unique combination of a stereocenter, a reactive bromophenyl group for further functionalization, and a Boc-protecting group that facilitates controlled peptide synthesis.

An unambiguous understanding of its three-dimensional structure is paramount to predicting its reactivity, biological interactions, and ultimately, its efficacy in a therapeutic context. While techniques like mass spectrometry confirm molecular weight and infrared spectroscopy identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy stands alone in its ability to provide a complete and detailed map of the molecular framework in a solution state.[3][4]

This guide provides an in-depth, practical comparison of NMR techniques for the structural elucidation of this specific molecule. We will move beyond a simple recitation of data, explaining the causality behind experimental choices, from meticulous sample preparation to the synergistic power of one- and two-dimensional NMR experiments. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for interpreting complex NMR data to achieve unequivocal structural assignment.

The Strategic Imperative: Why NMR is the Gold Standard

Before delving into the protocols, it is crucial to understand why NMR is the cornerstone of small molecule characterization in a regulated and scientifically rigorous environment like drug development. Unlike other methods that provide pieces of the puzzle, NMR reveals the entire picture. It offers a non-destructive analysis that details:

  • Atom Connectivity: Establishes the precise bonding sequence of atoms (the molecular constitution).

  • Stereochemistry: Differentiates between stereoisomers, which can have drastically different biological activities.

  • Conformational Dynamics: Provides insights into the molecule's shape and flexibility in solution, which is highly relevant to its interaction with biological targets like enzymes or receptors.[5]

While X-ray crystallography can provide an atomic-resolution structure, it requires a high-quality single crystal and depicts the molecule in a static, solid state. NMR, by contrast, reveals the structure in the solution phase, which more closely mimics the physiological environment. This makes NMR an indispensable tool for validating the identity, purity, and structural integrity of key pharmaceutical intermediates.

Experimental Workflow: A Self-Validating Protocol

The quality of an NMR spectrum is directly dependent on the quality of the sample. The following protocol is designed to minimize artifacts and produce high-resolution data, forming a self-validating system where high-quality results are a direct outcome of meticulous procedure.

Diagram 1: Experimental Workflow for NMR Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl3) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if particulates are present) dissolve->transfer one_d 4. Acquire 1D Spectra (¹H, ¹³C, DEPT) transfer->one_d two_d 5. Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d assign_1d 6. Preliminary 1D Assignment two_d->assign_1d confirm_2d 7. Confirm with 2D Correlations assign_1d->confirm_2d structure 8. Final Structure Assignment confirm_2d->structure

Caption: A stepwise workflow from sample preparation to final structure determination.

Step-by-Step Sample Preparation Protocol
  • Weigh the Sample: Accurately weigh 5-25 mg of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid. For standard ¹H NMR, 5 mg is often sufficient, while ¹³C NMR and 2D experiments benefit from a more concentrated sample (15-25 mg) to reduce acquisition time.[6]

  • Choose the Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively clean spectral window. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative. The deuterated solvent is critical as it is "invisible" in ¹H NMR and is used by the spectrometer to "lock" the magnetic field.[7][8]

  • Dissolution: Place the weighed solid in a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6] Preparing the sample in a secondary vial allows for gentle vortexing or warming to ensure complete dissolution before transfer to the expensive NMR tube.[6]

  • Filtration and Transfer: If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, unscratched 5 mm NMR tube.[6][9] Particulate matter can severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.

  • Add Internal Standard (Optional but Recommended): For precise chemical shift calibration, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. TMS is ideal as it gives a single, sharp signal at 0.00 ppm and is chemically inert.[6][8]

  • Labeling: Clearly label the NMR tube with a unique identifier. Do not write directly on the glass.[10]

Decoding the Spectra: A Multi-dimensional Approach

With a high-quality sample, we can proceed to acquire and interpret the data. The true power of NMR lies in integrating information from multiple experiments. We will analyze the 1D spectra first to identify the basic building blocks and then use 2D spectra to piece them together.

Predicted Chemical Environments

Based on the known structure, we can predict the approximate chemical shifts (δ) for each unique proton and carbon. This serves as a hypothesis to be tested against the experimental data.

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
Boc Group 9 x CH₃~1.4 (singlet)~28Standard range for Boc methyl groups.[11][12]
C(CH₃)₃-~80Quaternary carbon of the t-butyl group.
C=O-~155Carbonyl of the carbamate.[13]
Backbone NH5.0 - 7.0 (broad)-Broad signal, position is solvent-dependent.
CH~5.3 (multiplet)~52Benzylic position, deshielded by Phenyl ring and Nitrogen.
CH₂~2.9 (multiplet)~40Adjacent to a stereocenter and carboxylic acid.
COOH10.0 - 12.0 (broad)~175Acidic proton, often very broad and downfield.
Aromatic 4 x Ar-H7.1 - 7.6 (multiplets)127 - 134Aromatic region, complex splitting due to ortho-substitution.[14][15][16]
C-Br-~123Carbon directly attached to bromine is shielded relative to others.
Analysis of 1D ¹H NMR Spectrum

The ¹H NMR spectrum provides the first overview of the structure. We analyze it based on three key features: chemical shift, integration, and multiplicity.

  • Boc Group (δ ~1.4 ppm): A sharp, intense singlet integrating to 9 protons is the unmistakable signature of the tert-butyl group. Its singlet nature arises from the absence of any adjacent protons to couple with.

  • Propionic Acid Backbone (δ ~2.9 and ~5.3 ppm):

    • The two protons of the CH₂ group are diastereotopic because they are adjacent to a chiral center (the CH). This means they are in chemically non-equivalent environments and will appear as a complex multiplet, likely two distinct signals, around 2.9 ppm.

    • The single benzylic CH proton will appear as a multiplet around 5.3 ppm. It is coupled to the NH proton and the two diastereotopic CH₂ protons, resulting in a complex splitting pattern (e.g., a doublet of triplets).

  • Aromatic Region (δ ~7.1 - 7.6 ppm): The four protons on the 2-bromophenyl ring will reside in this downfield region.[16] Due to the ortho-substitution, the protons are chemically distinct and will couple with each other, producing a series of complex multiplets. The electron-withdrawing nature of the bromine atom and the propionic acid substituent influences the precise shifts of these protons.[14]

Analysis of 1D ¹³C NMR Spectrum

The ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a "carbon count" and information about their chemical environment.

  • Boc and Carboxyl Carbons: Three distinct signals are expected: the carboxyl C=O (~175 ppm), the Boc C=O (~155 ppm), and the quaternary Boc carbon (~80 ppm). The three equivalent methyl carbons of the Boc group will produce a single, intense peak around 28 ppm.

  • Aliphatic Carbons: The benzylic CH carbon will appear around 52 ppm, and the CH₂ carbon around 40 ppm.

  • Aromatic Carbons: The phenyl ring will show six distinct signals in the 120-140 ppm range.[15] The carbon directly bonded to the bromine atom (C-Br) is readily identifiable as its chemical shift is significantly influenced by the heavy halogen, typically appearing around 123 ppm.

Unveiling the Framework with 2D NMR

While 1D spectra allow for educated assignments, 2D NMR provides definitive proof of connectivity.

Diagram 2: Key COSY Correlations for Structural Confirmation

G cluster_mol mol p_nh->p_ch NH-CH p_ch->p_ch2a CH-CH₂ p_ch2a->p_ch2b CH₂ geminal p_ar1->p_ar2 Ar-H neighbors

Caption: COSY shows through-bond proton-proton couplings, connecting adjacent spin systems.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds.[4][17]

    • Key Cross-Peaks: We expect to see a correlation (cross-peak) between the NH proton and the benzylic CH proton. The benzylic CH will also show cross-peaks to both protons of the adjacent CH₂ group. This definitively establishes the H-N-CH -CH₂ sequence. Within the aromatic system, adjacent protons will show COSY correlations, allowing one to "walk" around the ring and confirm their relative positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments, creating a direct correlation between a proton and the carbon to which it is directly attached (one-bond C-H coupling).[18][19]

    • Key Cross-Peaks: Each proton signal (except the acidic COOH and NH protons, which exchange too rapidly) will have a single cross-peak in the HSQC spectrum corresponding to its attached carbon. For example, the multiplet at ~5.3 ppm will correlate to the carbon signal at ~52 ppm, unambiguously assigning both as the benzylic CH group. This is the primary method for assigning all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[3][18] It is the final key to assembling the molecular fragments.

    • Key Cross-Peaks:

      • Connecting the Boc Group: The 9H singlet of the Boc methyls will show a correlation to the Boc quaternary carbon (~80 ppm) and the Boc carbonyl carbon (~155 ppm), confirming the tert-butoxycarbonyl structure.

      • Connecting the Side Chain: The benzylic CH proton (~5.3 ppm) will show correlations to the carboxylic acid carbon (~175 ppm) and several carbons of the aromatic ring.

      • Confirming the Substitution Pattern: The CH₂ protons (~2.9 ppm) will show a correlation to the C-ipso carbon of the phenyl ring (the one bonded to the side chain), definitively linking the propionic acid backbone to the aromatic ring.

Comparative Analysis with Alternative Techniques

To fully appreciate the power of NMR, it is useful to compare its output with other common analytical methods for this specific molecule.

Technique Information Provided Strengths Limitations for this Molecule
NMR Spectroscopy Complete 3D structure in solution, connectivity, stereochemistry, purity.Unambiguous and comprehensive structural data.Requires slightly more material than MS; can be complex to interpret.
X-ray Crystallography Definitive solid-state structure.Provides atomic coordinates and absolute stereochemistry.Requires a suitable single crystal, which can be difficult or impossible to grow. Structure is static.
Mass Spectrometry Molecular weight and fragmentation pattern.Extremely sensitive, confirms elemental formula.Cannot distinguish between isomers (e.g., 2-bromo vs. 3-bromo vs. 4-bromo). Provides no stereochemical information.
IR Spectroscopy Presence of functional groups (C=O, N-H, COOH, Ar-H).Fast, simple, requires minimal sample.Provides no information on the carbon-hydrogen skeleton or atom connectivity.

Conclusion

The structural elucidation of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a clear demonstration of the power and necessity of modern NMR spectroscopy. Through a synergistic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, it is possible to move from a vial of white powder to a complete, unambiguous, and validated molecular structure. Each experiment provides a unique and complementary layer of information: ¹H NMR identifies the proton environments, ¹³C NMR counts the unique carbons, COSY connects neighboring protons, HSQC links protons to their parent carbons, and HMBC assembles the entire molecular puzzle. This level of detail is unattainable by other common analytical techniques alone and is absolutely critical for advancing compounds in the highly regulated and structure-dependent field of pharmaceutical development.

References

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Comparative

mass spectrometry analysis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid Executive Summary This guide provides a comprehensive technical overview of the mass spectrometry-based...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Executive Summary

This guide provides a comprehensive technical overview of the mass spectrometry-based analysis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a crucial building block in pharmaceutical and peptide synthesis.[1] We delve into the core principles of electrospray ionization tandem mass spectrometry (ESI-MS/MS) as the primary analytical technique, offering detailed, field-proven protocols for sample preparation, liquid chromatography separation, and mass spectrometric detection. The guide explains the causal logic behind experimental choices, focusing on the characteristic fragmentation patterns of the Boc protecting group and the isotopic signature of the bromine atom.

Furthermore, we present an objective comparison with alternative analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by a clear summary of their respective advantages and limitations for this specific analyte. Chiral chromatography techniques are also discussed as an essential complementary method for verifying enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals seeking a robust, self-validating framework for the characterization of non-canonical, protected amino acids.

Introduction to the Analyte: A Key Synthetic Intermediate

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a non-canonical amino acid derivative of significant interest in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and facilitates controlled incorporation into peptide chains during solid-phase synthesis.[1] The presence of a bromophenyl moiety provides a site for further chemical modification and can influence the molecule's interaction with biological targets. Accurate and reliable analytical methods are paramount for verifying its identity, purity, and stability throughout the drug development lifecycle. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a premier technique due to its high sensitivity, selectivity, and structural elucidation capabilities.[2][]

The Primary Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a thermally labile, polar molecule like Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, LC-MS/MS using electrospray ionization (ESI) is the method of choice.[4] ESI is a soft ionization technique that allows the intact molecule to enter the gas phase as a protonated species, minimizing premature fragmentation.[4][5] This is crucial for preserving the Boc group, which can be labile under harsher conditions.[5]

Logical Workflow for LC-MS/MS Analysis

The following diagram illustrates the logical flow of analysis, from sample preparation to data interpretation.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Dissolve Sample in Organic Solvent (e.g., Acetonitrile/Water) p2 Filter through 0.22 µm Syringe Filter p1->p2 p3 Dilute to final concentration (e.g., 1-10 µg/mL) p2->p3 lc Inject onto C18 Reversed-Phase Column p3->lc lc_grad Apply Gradient Elution (Water/ACN with 0.1% Formic Acid) lc->lc_grad ms1 Electrospray Ionization (Positive Mode) lc_grad->ms1 ms2 MS1 Scan: Isolate [M+H]+ Ion ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 MS2 Scan: Detect Fragment Ions ms3->ms4 da1 Confirm [M+H]+ Mass (m/z 344.05/346.05) ms4->da1 da2 Analyze Fragmentation Pattern (Loss of Boc group) da1->da2 da3 Verify Isotopic Pattern of Bromine da2->da3

Caption: LC-MS/MS workflow for analyte characterization.

Predicted Fragmentation Pathway

The structural integrity of the analyte is confirmed through tandem mass spectrometry (MS/MS), where the isolated parent ion is fragmented to produce a characteristic pattern. The Boc group is notoriously prone to fragmentation through two primary pathways: the loss of isobutylene (56 Da) or the loss of the entire tert-butyloxycarbonyl group (100 Da).[6][7]

The molecular formula of the analyte is C₁₄H₁₈BrNO₄, with a molecular weight of approximately 344.2 g/mol .[1] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum will exhibit a characteristic doublet for all bromine-containing ions, with peaks separated by approximately 2 m/z units.

cluster_frags Collision-Induced Dissociation (CID) parent Parent Ion [M+H]+ m/z 344.05 / 346.05 frag1 [M+H - C4H8]+ m/z 288.00 / 289.99 (Loss of isobutylene, -56 Da) parent->frag1 - C4H8 frag2 [M+H - C5H8O2]+ m/z 244.01 / 246.01 (Loss of Boc group, -100 Da) parent->frag2 - Boc group frag3 [C8H8BrN]+ m/z 197.99 / 199.99 (Further fragmentation) frag2->frag3 - COOH & others

Caption: Key fragmentation pathways for the target analyte.

Detailed Experimental Protocol: LC-MS/MS

This protocol is designed as a self-validating system for robust and reproducible analysis.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
  • Create a working solution by diluting the stock solution to 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The use of formic acid is recommended over trifluoroacetic acid (TFA), as TFA can cause ion suppression and in-source cleavage of the Boc group.[5][8]
  • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

2. Liquid Chromatography Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable. For underivatized amino acids, Hydrophilic Interaction Chromatography (HILIC) can also be an effective alternative for retaining polar compounds.[9]
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient:
  • 0-2 min: 5% B
  • 2-10 min: 5% to 95% B
  • 10-12 min: 95% B
  • 12-12.1 min: 95% to 5% B
  • 12.1-15 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS or ddMS2).
  • MS1 Scan Range: m/z 100-500.
  • MS/MS Parameters:
  • Precursor Ions: m/z 344.05 and 346.05.
  • Collision Energy: Ramped (e.g., 15-40 eV) to observe multiple fragmentation pathways.
  • Key Ions to Monitor:
  • Parent ions: m/z 344.05, 346.05
  • Fragment ions: m/z 288.00, 289.99, 244.01, 246.01, 197.99, 199.99

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, other techniques can provide complementary information or may be used in its absence. The choice of technique depends on the specific analytical goal, such as purity assessment, structural confirmation, or enantiomeric separation.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS/MS Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity; provides molecular weight and structural data simultaneously; suitable for polar, non-volatile compounds.[2][10]Does not inherently separate enantiomers without a chiral column.
GC-MS Separation by gas chromatography followed by mass analysis.High chromatographic resolution.Requires derivatization to make the analyte volatile; risk of thermal degradation of the Boc group in the hot injector.[11]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural information, including connectivity of atoms; non-destructive.Lower sensitivity compared to MS; quantification can be complex; requires larger sample amounts.
Chiral LC/GC LC or GC with a chiral stationary phase.The only method to separate and quantify the (R) and (S) enantiomers, confirming stereochemical purity.[2][]Requires specialized, often more expensive, columns; method development can be more complex.

Protocols for Alternative Methods

Conceptual Protocol: GC-MS Analysis (Indirect)

GC-MS analysis of this compound is challenging but possible with derivatization to increase volatility and thermal stability.

  • Derivatization: The carboxylic acid group must be esterified (e.g., with diazomethane or by forming a methyl ester with methanol/HCl). This step adds complexity and potential for side reactions.

  • GC Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms).

    • Injector Temperature: Keep as low as possible (e.g., 200-220 °C) to minimize on-column deprotection of the Boc group.

    • Oven Program: A temperature ramp from ~100 °C to 280 °C.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Expect to see extensive fragmentation, with the Boc group fragments (m/z 57) being prominent. The molecular ion may not be visible.

Chiral Separation

To confirm the compound is the desired (R)-enantiomer, a chiral separation is necessary.[13]

  • Direct Method (Chiral LC-MS): The LC-MS/MS protocol described in section 2.3 can be adapted by replacing the C18 column with a chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative.[] This allows for the separation of enantiomers prior to MS detection.

  • Indirect Method (Derivatization): The analyte can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like C18).[14][15]

Conclusion and Recommendations

For the comprehensive analysis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a multi-faceted approach is recommended.

  • Primary Identification and Purity: LC-MS/MS is the gold standard, offering unparalleled sensitivity and structural confirmation through its characteristic fragmentation patterns. The protocol outlined in this guide provides a robust starting point for method development.

  • Enantiomeric Purity: Mass spectrometry alone cannot confirm the stereochemistry. Therefore, coupling the LC-MS method with a chiral stationary phase is essential to verify the enantiomeric excess of the (R)-isomer.

  • Definitive Structure: While MS/MS provides strong evidence, NMR spectroscopy remains the definitive tool for unambiguous structural elucidation if required.

By combining these techniques, researchers and drug development professionals can achieve a complete and reliable characterization of this important synthetic intermediate, ensuring the quality and integrity of their downstream applications.

References

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  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

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  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Ilisz, I., et al. (2015). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • University of Delaware. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

  • Li, H., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • Laly, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Grembecka, J., et al. (2009). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Laskin, J., & Laskin, A. (2012). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Qian, Z., et al. (2016). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. [Link]

  • Takazawa, Y., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Analytical Sciences. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • Laskin, J., & Laskin, A. (2012). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. SciSpace. [Link]

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Validation

A Comparative Guide to the Reactivity of 2-Bromo, 3-Bromo, and 4-Bromo Phenylpropionic Acid Derivatives

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthesis and lead optimization. This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthesis and lead optimization. This guide provides an in-depth technical comparison of the reactivity of 2-bromo, 3-bromo, and 4-bromo phenylpropionic acid derivatives. By dissecting the interplay of electronic and steric effects, this document aims to provide a predictive framework for their behavior in common organic transformations, supported by established chemical principles and experimental data from analogous systems.

Introduction: The Subtle Influence of a Single Atom's Position

The isomeric bromophenylpropionic acids are structurally similar, yet the position of the bromine atom on the phenyl ring profoundly influences their chemical properties. This guide will explore these differences by examining their acidity (pKa), and their reactivity in key synthetic reactions such as electrophilic aromatic substitution, esterification, and amide bond formation. Understanding these differences is crucial for predicting reaction outcomes, optimizing conditions, and designing synthetic routes.

The reactivity of these isomers is governed by a combination of inductive, resonance, and steric effects, which are highly dependent on the bromine's position relative to the propionic acid side chain.

Electronic and Steric Effects: A Positional Analysis

The bromine atom, a halogen, exerts a dual electronic influence on the benzene ring. It is electronegative, leading to an electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs of electrons can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, making the ring less reactive towards electrophilic attack compared to unsubstituted benzene. However, the resonance effect is key to directing incoming electrophiles.

The propionic acid side chain is a deactivating group due to the electron-withdrawing nature of the carboxylic acid. It primarily directs incoming electrophiles to the meta position. When both the bromine and the propionic acid group are present, their combined effects determine the overall reactivity and regioselectivity.

The Ortho Isomer (2-Bromophenylpropionic Acid)

In the 2-bromo isomer, the bromine atom is adjacent to the propionic acid side chain. This proximity leads to significant steric hindrance, which can impede the approach of reagents to both the carboxylic acid group and the ortho and para positions on the ring. A crucial consequence of this steric crowding is the "ortho effect," where the carboxyl group is forced out of the plane of the benzene ring.[1][2] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, leading to a notable increase in acidity compared to its meta and para counterparts.[3]

The Meta Isomer (3-Bromophenylpropionic Acid)

The 3-bromo isomer experiences minimal steric interaction between the bromine and the propionic acid group. The electronic effects are the primary determinants of its reactivity. The bromine atom's electron-withdrawing inductive effect will increase the acidity of the carboxylic acid compared to unsubstituted phenylpropionic acid. In electrophilic aromatic substitution, both the bromine (an ortho, para-director) and the propionic acid side chain (a meta-director) will influence the position of the incoming electrophile.

The Para Isomer (4-Bromophenylpropionic Acid)

In the 4-bromo isomer, the bromine atom is positioned opposite to the side chain, eliminating steric interactions between the two groups. The electronic effects of the bromine atom are transmitted through the aromatic ring to the carboxylic acid group. The inductive and resonance effects of the bromine atom will influence the acidity and the reactivity of the aromatic ring.

Comparative Acidity (pKa)

CompoundpKa (in water at 25°C)
Benzoic Acid4.21
2-Bromobenzoic Acid2.85
3-Bromobenzoic Acid3.86[4]
4-Bromobenzoic Acid3.97
Data for bromobenzoic acids are used as a proxy to illustrate the expected trend.

Analysis:

  • 2-Bromophenylpropionic Acid: Expected to be the strongest acid of the three. The ortho effect forces the carboxyl group out of the plane of the ring, which inhibits resonance and stabilizes the carboxylate anion.[1][3]

  • 3-Bromophenylpropionic Acid: Expected to be a stronger acid than unsubstituted phenylpropionic acid due to the electron-withdrawing inductive effect of the meta-bromine.

  • 4-Bromophenylpropionic Acid: Also expected to be more acidic than the unsubstituted acid. The acidity will be similar to, but slightly weaker than, the 3-bromo isomer.

The following diagram illustrates the ortho effect on the acidity of 2-bromobenzoic acid.

G cluster_workflow Comparative Nitration Workflow A Dissolve Isomers in H2SO4 B Add Nitrating Mixture (<10°C) A->B C Reaction Quench (Ice) B->C D Extraction & Workup C->D E Analysis (TLC, NMR) D->E

Sources

Comparative

A Comparative Guide to the Enantiomeric Purity Analysis of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, a key intermediate in the synthesis of various pharmaceuticals[1], demands rigorous enantiomeric purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data and protocols. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering a comprehensive resource for selecting the most appropriate method for your analytical needs.

Introduction to the Analytical Challenge

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid possesses a single stereocenter, making its enantiomeric purity a critical quality attribute. The presence of the undesired (S)-enantiomer can lead to off-target effects or reduced therapeutic efficacy. Therefore, robust and reliable analytical methods are essential to quantify the enantiomeric excess (% ee). The choice of analytical technique is often a balance between resolution, speed, solvent consumption, and available instrumentation.

Comparative Overview of Analytical Techniques

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Partitioning between a supercritical fluid mobile phase (primarily CO2) and a CSP.Differential migration of enantiomers in an electric field within a capillary containing a chiral selector.
Speed Moderate to long analysis times.Significantly faster analysis times (typically 3-5 times faster than HPLC)[2].Very fast analysis times, often in the range of minutes.
Resolution High resolution achievable with a wide variety of CSPs.Often provides superior or comparable resolution to HPLC[2].High efficiency and resolution are hallmarks of the technique.
Solvent Consumption High consumption of organic solvents.Drastically reduced organic solvent consumption due to the use of CO2[2].Minimal solvent and sample consumption[3].
Cost Higher operational costs due to solvent purchase and disposal.Lower operational costs due to reduced solvent usage[2].Low operational costs.
Instrumentation Widely available in most analytical laboratories.Less common than HPLC, but gaining popularity.Specialized instrumentation, but becoming more accessible.
Environmental Impact Significant environmental footprint due to solvent waste."Greener" alternative to HPLC.Minimal environmental impact.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric purity analysis due to its robustness, versatility, and the wide array of commercially available chiral stationary phases (CSPs). For N-Boc protected amino acids, several types of CSPs have proven effective, including polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type phases.

Mechanism of Chiral Recognition:

The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times.

  • Polysaccharide-based CSPs (e.g., Chiralpak®, Lux®): These phases, typically derivatives of cellulose or amylose, offer a broad range of selectivities. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure[4].

  • Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC®): Antibiotics like teicoplanin and vancomycin are bonded to silica to create these CSPs. They possess multiple chiral centers and functional groups, allowing for a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, which are particularly effective for N-protected amino acids[5][6][7][8]. The key interaction for amino acid recognition is often a charge-charge interaction between the carboxylate group of the analyte and a cationic amine group on the selector[5].

  • Pirkle-type (Brush-type) CSPs (e.g., Whelk-O®): These CSPs are based on small chiral molecules covalently bonded to silica. They rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition[9]. They are particularly effective for compounds with aromatic rings.

Experimental Protocol: Chiral HPLC

The following protocol is adapted from a validated method for the enantiomeric separation of the structurally similar β-amino-β-(4-bromophenyl) propionic acid and serves as an excellent starting point for the analysis of the 2-bromo isomer[10].

  • Column: (R,R) Whelk-O1 (Pirkle-type CSP)

  • Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic Acid (TFA):Isopropylamine (95:5:0.1:0.025 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL in Ethanol:TFA (100:1 v/v)

Rationale for Experimental Choices:

  • CSP Selection: The (R,R) Whelk-O1 column was chosen as it is a π-electron acceptor/donor phase, which is well-suited for molecules containing aromatic rings like our target compound[9].

  • Mobile Phase: A normal-phase mobile phase was selected to enhance the polar interactions necessary for chiral recognition on this type of CSP. The small amounts of TFA and isopropylamine act as ionic modifiers to improve peak shape and resolution.

  • Detection: The bromophenyl group provides a strong chromophore, allowing for sensitive UV detection at 225 nm.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful, "greener" alternative to HPLC for enantiomeric separations. By using supercritical CO2 as the primary mobile phase, SFC significantly reduces organic solvent consumption and analysis time[2].

Mechanism of Chiral Recognition:

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC. The same CSPs are often used in both techniques. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster equilibration and higher efficiency, often resulting in improved resolution and shorter run times[2].

Experimental Protocol: Chiral SFC

This protocol is a general starting point for the chiral SFC analysis of N-Boc protected amino acids.

  • Column: Chiralpak® AD-3 (Polysaccharide-based CSP)

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV at 225 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1.0 mg/mL in Methanol

Rationale for Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs like Chiralpak® AD are widely used and have demonstrated broad enantioselectivity for a variety of compounds, including N-protected amino acids, in SFC[11].

  • Mobile Phase: A simple mobile phase of CO2 and methanol is a common starting point for chiral SFC. The methanol acts as a polar modifier to modulate retention and selectivity.

  • Back Pressure and Temperature: These parameters are crucial in SFC to maintain the mobile phase in its supercritical state and to optimize separation.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that offers rapid analysis times and minimal sample and solvent consumption[3]. It is particularly well-suited for the analysis of charged or ionizable compounds like amino acids.

Mechanism of Chiral Recognition:

In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. Common chiral selectors for amino acids include cyclodextrins and macrocyclic antibiotics[3][12][13].

Experimental Protocol: Chiral CE

This protocol provides a general framework for the chiral CE analysis of N-Boc protected amino acids.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 7.0) containing 20 mM sulfated-β-cyclodextrin

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Detection: UV at 214 nm

  • Sample Preparation: 0.5 mg/mL in water or BGE

Rationale for Experimental Choices:

  • Chiral Selector: Sulfated-β-cyclodextrin is a versatile chiral selector that has shown good enantioselectivity for a wide range of compounds, including amino acids[12].

  • BGE: A neutral pH phosphate buffer is a good starting point to ensure the analyte is charged and to maintain a stable electroosmotic flow.

  • Detection: Detection at 214 nm allows for the sensitive detection of the peptide-like bond in the Boc-protected amino acid.

Visualizing the Workflow

G cluster_sample Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Acquisition & Processing Sample Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC (Pirkle-type CSP) Dissolution->HPLC Inject SFC SFC (Polysaccharide CSP) Dissolution->SFC Inject CE CE (Cyclodextrin Selector) Dissolution->CE Inject Chromatogram Obtain Chromatogram/ Electropherogram HPLC->Chromatogram SFC->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation

Caption: General workflow for enantiomeric purity analysis.

Conclusion and Recommendations

The choice of the optimal analytical method for determining the enantiomeric purity of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid depends on the specific requirements of the laboratory.

  • For routine quality control in a well-equipped lab, Chiral HPLC on a Pirkle-type or polysaccharide-based CSP offers a robust and reliable solution. The validated method for the 4-bromo isomer provides a strong and directly transferable starting point.

  • For high-throughput screening or in laboratories where environmental impact and operational costs are a major concern, Chiral SFC is the superior choice. It offers significant advantages in terms of speed and reduced solvent consumption without compromising resolution.

  • When sample volume is limited or very high efficiency is required, Chiral CE presents a compelling alternative. Its low sample and reagent consumption make it an economical and environmentally friendly option.

Ultimately, the development of a self-validating system for any of these techniques is crucial. This involves demonstrating specificity, linearity, accuracy, precision, and robustness to ensure the trustworthiness of the analytical results.

References

  • Berthod, A., et al. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed. [Link]

  • (2025). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. [Link]

  • Kato, M., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. ResearchGate. [Link]

  • Kato, M., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. Analyst. [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • Berthod, A. (n.d.). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. HAL open science. [Link]

  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]

  • (n.d.). Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Semantic Scholar. [Link]

  • Aranyi, A., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central. [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]

  • Nogle, L. M., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed. [Link]

  • Ali, I., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]

  • Ding, Y., et al. (2005). Capillary electrophoresis direct enantioseparation of aromatic amino acids based on mixed chelate-inclusion complexation of aminoethylamino-beta-cyclodextrin. PubMed. [Link]

  • Fodor, G., et al. (2018). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. ScienceDirect. [Link]

  • Ilisz, I., et al. (2008). Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis. PubMed. [Link]

  • (n.d.). Peer Reviewed: SFC of Drug Enantiomers. Analytical Chemistry. [Link]

  • Liu, K., & Wang, L. (2013). Enantioseparations of Amino Acids by Capillary Array Electrophoresis With 532 Nm Laser Induced Fluorescence Detection. PubMed. [Link]

  • Wahl, J., & Holzgrabe, U. (2019). Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer. PubMed. [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • (n.d.). Boc-(R)-3-amino-3-(2-bromophenyl)propionic acid 98+% (HPLC). Hölzel Diagnostika. [Link]

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Validation

A Comparative Guide to the Synthetic Validation of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic Acid

For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is paramount. Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a valuable intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is paramount. Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] This guide provides an in-depth technical comparison of potential synthetic routes for this target molecule, offering insights into the underlying principles and practical considerations for route validation. While specific comparative studies for this exact molecule are not prevalent in publicly accessible literature, this guide extrapolates from well-established methodologies for the synthesis of chiral β-amino acids to provide a robust framework for decision-making.

Introduction: The Strategic Importance of Chiral β-Amino Acids

β-amino acids are crucial components of many biologically active molecules and peptidomimetics.[3] Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation. The (R)-stereochemistry at the β-position, coupled with the 2-bromophenyl substituent, makes the target molecule a key synthon for introducing specific conformational constraints and providing a handle for further synthetic transformations, such as cross-coupling reactions.

This guide will dissect and compare three prominent and validated strategies for the asymmetric synthesis of the target molecule:

  • Rhodium-Catalyzed Asymmetric Conjugate Addition: A powerful catalytic approach for the direct and highly enantioselective formation of the key C-C bond.

  • Chiral Auxiliary-Mediated Synthesis: A classic and reliable method that utilizes a recoverable chiral moiety to direct stereoselective transformations.

  • Enzymatic Kinetic Resolution: A green and highly selective biocatalytic approach to resolve a racemic mixture.

Route 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

This approach leverages the power of transition metal catalysis to achieve high enantioselectivity. The core of this strategy is the 1,4-conjugate addition of an arylboronic acid to a β-aminoacrylate derivative, catalyzed by a chiral rhodium complex.

Mechanistic Rationale

The catalytic cycle, as elucidated by mechanistic studies, generally involves the oxidative addition of the rhodium(I) catalyst to the arylboronic acid, followed by migratory insertion of the β-aminoacrylate substrate.[1][4] Reductive elimination then furnishes the desired product and regenerates the active catalyst. The chiral ligand coordinated to the rhodium center orchestrates the facial selectivity of the addition, leading to a high degree of enantiomeric excess (ee).

Rhodium-Catalyzed Asymmetric Conjugate Addition cluster_0 Catalytic Cycle A Rh(I)-Chiral Ligand B Aryl-Rh(I) Complex A->B Oxidative Addition (2-bromophenylboronic acid) C Substrate Coordination B->C Coordination of β-aminoacrylate D Migratory Insertion C->D 1,4-Addition E Product Release & Catalyst Regeneration D->E Protonolysis E->A Reformation of active catalyst Product Boc-(R)-3-Amino-3- (2-bromo-phenyl)-propionic acid E->Product Start Starting Materials: - 2-bromophenylboronic acid - Boc-β-aminoacrylate - Chiral Rh(I) Catalyst Start->A

Caption: Workflow for Rhodium-Catalyzed Asymmetric Conjugate Addition.

Hypothetical Experimental Protocol
  • Catalyst Preparation: In a nitrogen-flushed flask, [Rh(cod)2]BF4 (1 mol%) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 1.1 mol%) are dissolved in a degassed solvent such as 1,4-dioxane.

  • Reaction Mixture: To the catalyst solution, add tert-butyl (E)-3-(tert-butoxycarbonylamino)acrylate (1.0 equiv.) and 2-bromophenylboronic acid (1.5 equiv.).

  • Reaction Conditions: The mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

  • Hydrolysis: The resulting ester is hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the final carboxylic acid.

Validation & Comparison
ParameterRhodium-Catalyzed Asymmetric Conjugate Addition
Yield Good to Excellent (typically 70-95%)
Enantioselectivity Excellent (often >95% ee)
Scalability Generally good, but catalyst cost can be a factor.
Cost High due to the rhodium catalyst and chiral ligand.
Safety Requires careful handling of air-sensitive catalysts and flammable solvents.
Substrate Scope Generally broad for various arylboronic acids.

Route 2: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach relies on the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a key reaction. Evans-type oxazolidinone auxiliaries are a well-established and reliable choice for this purpose.

Mechanistic Rationale

An Evans oxazolidinone is first acylated with an appropriate acid derivative. The resulting N-acyloxazolidinone forms a rigid chiral environment. Deprotonation creates a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product and allows for the recovery of the chiral auxiliary.

Chiral_Auxiliary_Workflow Start Starting Materials: - Chiral Auxiliary (e.g., Evans Oxazolidinone) - Acylating Agent Acylation Acylation of Chiral Auxiliary Start->Acylation Enolate Formation of Chiral Enolate Acylation->Enolate Mannich Diastereoselective Mannich Reaction with Boc-protected imine Enolate->Mannich Cleavage Cleavage of Chiral Auxiliary Mannich->Cleavage Product Boc-(R)-3-Amino-3- (2-bromo-phenyl)-propionic acid Cleavage->Product Recovery Recovery of Chiral Auxiliary Cleavage->Recovery Enzymatic_Resolution_Workflow Start Racemic Boc-3-Amino-3-(2-bromo-phenyl)- propionic acid methyl ester Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Lipase) Start->Enzymatic_Hydrolysis Separation Separation of Acid and Ester Enzymatic_Hydrolysis->Separation R_Ester Unreacted (R)-Ester Separation->R_Ester S_Acid Hydrolyzed (S)-Acid Separation->S_Acid Hydrolysis Chemical Hydrolysis R_Ester->Hydrolysis Product Boc-(R)-3-Amino-3- (2-bromo-phenyl)-propionic acid Hydrolysis->Product

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Impact of the Bromo-Substituent on Peptide Conformation

In the landscape of peptide-based therapeutics and chemical biology, the strategic modification of amino acid side chains is a cornerstone of rational design. Among the various modifications, halogenation—and specificall...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based therapeutics and chemical biology, the strategic modification of amino acid side chains is a cornerstone of rational design. Among the various modifications, halogenation—and specifically bromination—has emerged as a powerful tool to modulate the physicochemical and structural properties of peptides.[1][2] This guide provides an in-depth comparison of bromo-substituted peptides against their non-halogenated counterparts, grounded in experimental data and established analytical protocols. We will explore the causal mechanisms behind bromine's influence and detail the methodologies required to validate these effects, offering researchers a comprehensive framework for their own investigations.

The Rationale for Bromination: Beyond a Simple Hydrophobic Analogue

The introduction of a bromine atom, particularly onto aromatic side chains like tryptophan or tyrosine, imparts a unique combination of properties that extend far beyond simple steric bulk.[1][3] Understanding these properties is critical to appreciating why this modification can profoundly influence peptide conformation.

  • Size and Steric Hindrance: Bromine is significantly larger than hydrogen, increasing the van der Waals volume of the amino acid side chain. This added bulk can create steric constraints that favor specific rotameric states and restrict backbone flexibility, thereby pre-organizing the peptide into a desired conformation.

  • Hydrophobicity: Halogenation increases the hydrophobicity of the side chain, which can enhance interactions with nonpolar environments, such as the core of a protein or a cell membrane.[3]

  • Electronic Effects: Bromine is an electron-withdrawing group, which alters the electronic distribution of the aromatic ring. This can influence cation-π interactions and the overall polarity of the local environment.

  • Halogen Bonding: Perhaps the most intriguing property is bromine's ability to act as a halogen bond (XB) donor.[4][5] A halogen bond is a noncovalent interaction between the electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen.[6] This directional interaction can act as a molecular "staple," stabilizing secondary structures like β-turns and α-helices in a manner analogous to, and sometimes more effectively than, a hydrogen bond.[7][8]

These combined effects mean that a bromo-substituent is not merely a passive bulky group but an active participant in dictating the conformational landscape of a peptide.

Comparative Workflow for Conformational Analysis

To rigorously assess the impact of bromination, a multi-faceted experimental approach is necessary. The following workflow outlines a logical sequence of analysis, comparing the brominated peptide directly against its unmodified parent sequence.

G Fig 1. Comparative Analysis Workflow cluster_synthesis Peptide Preparation cluster_analysis Conformational Assessment unmodified Synthesize Unmodified Peptide purify HPLC Purification & MS Verification unmodified->purify modified Synthesize Bromo-Substituted Peptide (e.g., Br-Trp) modified->purify cd Circular Dichroism (CD) Spectroscopy compare Data Interpretation & Comparison cd->compare nmr NMR Spectroscopy nmr->compare xtal X-Ray Crystallography (Optional) xtal->compare purify->cd Secondary Structure Content purify->nmr Atomic-Level 3D Structure & Dynamics purify->xtal High-Resolution Solid-State Structure

Caption: A diagram illustrating a halogen bond between a bromo-substituent and a backbone carbonyl.

Conclusion and Outlook

The incorporation of a bromo-substituent is a nuanced and highly effective strategy for peptide conformational control. As demonstrated, the effects are quantifiable and can be rationalized through a combination of steric, electronic, and unique noncovalent interactions like halogen bonding. [4][7]The comparative analysis of brominated versus unmodified peptides using a suite of biophysical techniques—primarily CD and NMR spectroscopy—provides definitive evidence of these conformational impacts. For drug development professionals, this approach offers a pathway to engineer peptides with enhanced structural stability, improved target affinity, and potentially greater resistance to proteolytic degradation, ultimately accelerating the development of novel peptide-based therapeutics. [2]

References

  • Methods of peptide conformation studies. (2001). Acta Biochimica Polonica, 48(4), 1091-1099. Available from: [Link]

  • Keiderling, T. A. (n.d.). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. Springer Protocols. Available from: [Link]

  • Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis. Bio-protocol. Available from: [Link]

  • Li, J., et al. (2023). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. Available from: [Link]

  • Voth, A. R., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. Available from: [Link]

  • Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. (2024). Chemistry LibreTexts. Available from: [Link]

  • Advanced Analytical Techniques for Peptide Characterization. CD ComputaBio. Available from: [Link]

  • Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 67(2), 814-821. Available from: [Link]

  • Wolber, G., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. Available from: [Link]

  • Strøm, M. B., et al. (2014). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Marine Drugs, 12(6), 3479-3495. Available from: [Link]

  • Piceci, F., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(21), 6617. Available from: [Link]

  • D'Andrea, L. D., & Isernia, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available from: [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available from: [Link]

  • Wüthrich, K. (n.d.). Peptide NMR. ETH Zürich. Available from: [Link]

  • Hart, K. M., & Wetzel, H. N. (2014). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 101(4), 347-360. Available from: [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Strategic Applications of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic Acid

Introduction: Beyond a Simple Building Block In the landscape of modern medicinal chemistry, the term "chiral building block" is ubiquitous.[1] These molecules are the foundational components for constructing enantiomeri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry, the term "chiral building block" is ubiquitous.[1] These molecules are the foundational components for constructing enantiomerically pure pharmaceuticals, where a specific three-dimensional arrangement is paramount for efficacy and safety.[2][3] Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a prime exemplar of such a synthon. However, its true value lies beyond its defined stereocenter. Its architecture, featuring a Boc-protected amine, a carboxylic acid, and a strategically placed ortho-bromine on the phenyl ring, unlocks distinct and powerful synthetic pathways.[4]

The tert-butyloxycarbonyl (Boc) group offers robust protection of the amine under a wide range of conditions, yet it is readily cleaved with mild acid, allowing for controlled, sequential reactions like peptide bond formation.[5][6] The carboxylic acid provides a handle for amide coupling or other modifications. But it is the 2-bromophenyl moiety that defines the compound's advanced applications, serving as a versatile anchor for intramolecular cyclizations and intermolecular cross-coupling reactions.[4][7]

This guide provides a comparative analysis of two primary applications of this building block: its use in the synthesis of constrained cyclic scaffolds (γ-lactams) and its role as a precursor for novel biaryl amino acids via palladium-catalyzed cross-coupling. We will delve into the mechanistic rationale, provide validated experimental protocols, and present comparative data to inform strategic synthetic planning for researchers in drug discovery.

Core Synthetic Strategies: A Dichotomy of Reactivity

The utility of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is best understood by considering the two major reaction pathways its functional groups enable. The choice between these pathways is a critical strategic decision in a synthesis campaign.

  • Intramolecular Cyclization: The amino and carboxylic acid groups can be manipulated to undergo an intramolecular condensation, forming a γ-lactam. This strategy is employed to create conformationally restricted analogs of bioactive molecules, a common tactic in medicinal chemistry to improve binding affinity and metabolic stability.

  • Intermolecular Cross-Coupling: The carbon-bromine bond on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, creating novel chemical matter with tailored pharmacological profiles.[9] The ortho-positioning of the bromine atom can uniquely influence the conformation of the resulting biaryl linkage.

G cluster_0 Strategy 1: Conformationally Constrained Scaffolds cluster_1 Strategy 2: Novel Chemical Space via Cross-Coupling main Boc-(R)-3-Amino-3- (2-bromo-phenyl)-propionic acid activation Carboxylic Acid Activation (e.g., EDC, HOBt) main->activation 1a suzuki Pd-Catalyzed Suzuki-Miyaura Coupling (Ar'-B(OH)2) main->suzuki 2 deprotection Boc Deprotection (e.g., TFA) activation->deprotection 1b cyclization Intramolecular Amide Bond Formation deprotection->cyclization 1c lactam Chiral γ-Lactam (4-Aryl-pyrrolidin-2-one) cyclization->lactam biaryl Novel Biaryl β-Amino Acid Derivative suzuki->biaryl

Figure 1: Core synthetic pathways for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Application Focus 1: Synthesis of Chiral γ-Lactams

The γ-lactam (pyrrolidin-2-one) scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including antiproliferative and antimicrobial agents.[5][10] Synthesizing these structures from chiral β-amino acids like our title compound allows for the creation of conformationally rigid molecules where the spatial orientation of the aryl substituent is precisely controlled.

Rationale and Experimental Workflow

The conversion of a 3-aminopropionic acid to a γ-lactam involves the formation of an amide bond between the amine and the carboxylic acid. To achieve this intramolecularly, one functional group must be activated while the other is free to react. A common and reliable strategy involves activating the carboxylic acid, followed by deprotection of the amine, which then readily attacks the activated carboxyl group to cyclize.

G start Starting Material: Boc-(R)-3-Amino-3- (2-bromophenyl)propionic acid step1 Step 1: Acid Activation Reagents: EDC, HOBt Solvent: DCM Rationale: Forms an active ester, preventing side reactions. start->step1 step2 Step 2: Boc Deprotection Reagent: Trifluoroacetic Acid (TFA) Solvent: DCM Rationale: Removes Boc group to reveal the free amine. step1->step2 step3 Step 3: Cyclization Reagent: Mild Base (e.g., DIPEA) Rationale: Neutralizes TFA salt and facilitates intramolecular nucleophilic attack. step2->step3 product Product: (R)-4-(2-bromophenyl) -pyrrolidin-2-one step3->product

Figure 2: Workflow for γ-Lactam Synthesis.
Detailed Experimental Protocol: Synthesis of (R)-4-(2-bromophenyl)pyrrolidin-2-one

This protocol is a representative procedure synthesized from established methods for amide coupling and cyclization.

Step 1: Carboxylic Acid Activation

  • Dissolve Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

    • Expertise Note: The use of EDC/HOBt is a classic peptide coupling strategy. HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid to generate an activated HOBt ester. This intermediate is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself, ensuring a cleaner reaction.

Step 2: Boc Deprotection and In Situ Cyclization

  • Cool the reaction mixture from Step 1 to 0 °C in an ice bath.

  • Slowly add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM (v/v).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC/LC-MS confirms complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the crude residue in a fresh portion of DCM and add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature overnight.

    • Trustworthiness Note: The deprotection is performed after the activation step. If the amine were deprotected first, intermolecular polymerization could compete with the desired intramolecular cyclization. Adding a non-nucleophilic base like DIPEA is crucial to neutralize the ammonium trifluoroacetate salt, liberating the free amine for cyclization without promoting side reactions.

Step 3: Workup and Purification

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient) to yield the pure γ-lactam.

Application Focus 2: Synthesis of Novel Biaryl Amino Acids via Suzuki-Miyaura Cross-Coupling

The true power of the 2-bromo substituent is realized in its ability to participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust and versatile methods for forming carbon-carbon bonds.[8] Applying this to our building block allows for the direct synthesis of β-amino acids with novel biaryl side chains, a motif of high interest in drug discovery for modulating protein-protein interactions.

Rationale and Experimental Workflow

The goal is to selectively form a new C-C bond at the C-Br position while leaving the other functional groups untouched. This requires a catalytic system that is active for the aryl bromide but does not interfere with the Boc-protected amine or the carboxylic acid. The reaction between an aryl halide and a boronic acid is mediated by a palladium catalyst and requires a base to facilitate the transmetalation step.[11]

Detailed Experimental Protocol: Synthesis of Boc-(R)-3-Amino-3-(2'-methoxy-[1,1'-biphenyl]-2-yl)propionic acid

This protocol is adapted from established conditions for Suzuki-Miyaura coupling on functionalized amino acid derivatives.[11]

  • To a reaction vial, add Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (1.0 eq), (2-methoxyphenyl)boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Expertise Note: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst. The triphenylphosphine ligands are suitable for the coupling of many aryl bromides. For more challenging couplings, or to improve reaction rates, more specialized ligand systems like SPhos or XPhos might be screened.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of Toluene and Water (e.g., 4:1 ratio, 0.1 M).

    • Trustworthiness Note: The presence of water is often beneficial in Suzuki couplings, accelerating the transmetalation step. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and cause side reactions like homocoupling of the boronic acid.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.

  • Acidify the aqueous layer to pH ~3-4 with 1 M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the desired biaryl amino acid.

Performance Data & Comparison

While specific yield data for the title compound is proprietary, we can infer the expected performance from analogous systems. A study on the Suzuki-Miyaura coupling of a Boc-protected aspartic acid phenyl ester demonstrated the feasibility of this chemistry on complex amino acids.[11] The table below summarizes representative yields from that study, which can be used as a benchmark for planning experiments with Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Arylboronic Acid PartnerRepresentative Yield (%)[11]Comments
Phenylboronic acid85%Electron-neutral partner provides good yield.
4-Methoxyphenylboronic acid96%Electron-donating groups often enhance coupling efficiency.
4-Fluorophenylboronic acid78%Mildly electron-withdrawing groups are well-tolerated.
2-Methylphenylboronic acid75%Steric hindrance from ortho-substituents can slightly reduce yield.
4-(Trifluoromethyl)phenylboronic acidLowStrongly electron-withdrawing groups can be challenging partners.

Table 1: Representative yields for Suzuki-Miyaura coupling on a related amino acid scaffold, indicating the expected scope and limitations.[11]

Comparative Guide: Choosing the Right Strategy

The decision to pursue either lactam formation or cross-coupling depends entirely on the therapeutic target and the desired molecular properties.

Featureγ-Lactam Synthesis (Intramolecular)Suzuki Coupling (Intermolecular)
Goal Create conformationally constrained analogs.Explore novel chemical space; SAR expansion.
Key Bond Formed C-N (Amide)C-C (Biaryl)
Core Reagent Peptide coupling agents (EDC, HOBt).Pd catalyst, boronic acid, base.
Pros - Increases molecular rigidity.- Can improve metabolic stability.- High-yielding, reliable chemistry.- Access to vast chemical diversity.- Allows fine-tuning of electronic and steric properties.- ortho-substitution creates unique 3D vectors.
Cons - Reduces conformational flexibility.- Limited to a single scaffold type.- Requires screening of catalysts/ligands.- Potential for catalyst poisoning by other functional groups.- Boronic acids can be expensive.
Best For... Optimizing a known pharmacophore by locking its conformation.Lead discovery and expanding structure-activity relationships (SAR).

Conclusion

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a sophisticated chiral building block whose value is unlocked through strategic synthetic design. Its utility extends far beyond its use as a simple amino acid surrogate. By leveraging the latent reactivity of its functional groups, medicinal chemists can pursue two divergent and powerful strategies from a single starting material. The intramolecular cyclization pathway provides rapid access to conformationally rigid γ-lactam scaffolds, ideal for lead optimization. In contrast, the intermolecular Suzuki-Miyaura cross-coupling pathway opens the door to a vast and unexplored chemical space of novel biaryl β-amino acids, a critical advantage in the early stages of drug discovery. Understanding the rationale and experimental nuances of both approaches allows researchers to fully exploit the potential of this versatile intermediate, accelerating the development of next-generation therapeutics.

References
Click to expand
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Chem-Impex. (n.d.). Boc-(R, S)-3-amino-2-phenylpropionic acid. Retrieved January 14, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.
  • Chem-Impex. (n.d.). Boc-(R)-3-amino-3-(2-bromophenyl)propionic acid. Retrieved January 14, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-(R)-3-Amino-3-(3-methyl-phenyl)-propionic Acid: A Versatile Intermediate for Medicinal Chemistry. Retrieved January 14, 2026.
  • J&K Scientific. (n.d.). Boc-(R)-3-amino-3-(3-bromophenyl)propionic acid | 501015-16-3. Retrieved January 14, 2026.
  • J&K Scientific. (n.d.). (S)-3-Amino-3-(2-bromophenyl)propionic acid | 275826-34-1. Retrieved January 14, 2026.
  • Chem-Impex. (n.d.). Boc-(R,S)-3-amino-3-(4-bromophenyl)propionic acid. Retrieved January 14, 2026.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved January 14, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • ResearchGate. (n.d.). Representative pathways for lactam synthesis under reductive conditions. Retrieved January 14, 2026.
  • Chem-Impex. (n.d.). Boc-(R)-3-amino-3-(3-bromophenyl)propionic acid. Retrieved January 14, 2026.
  • Chem-Impex. (n.d.). Boc-(S)-3-amino-3-(2-bromophenyl)propionic acid. Retrieved January 14, 2026.
  • National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • National Institutes of Health. (2021, July 26).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • National Institutes of Health. (2019, July 10). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine.

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Safety & Regulatory Compliance

Safety

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid proper disposal procedures

Hazard Assessment and Waste Classification The first step in any disposal protocol is a thorough understanding of the chemical's potential hazards. Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid possesses two key stru...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Classification

The first step in any disposal protocol is a thorough understanding of the chemical's potential hazards. Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid possesses two key structural features that dictate its handling and disposal requirements: the brominated phenyl group and the Boc-protecting group on the amino acid.

  • Halogenated Organic Compound: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic.[1] Halogenated organic wastes are typically subject to specific disposal regulations due to their potential to form toxic and persistent byproducts if not handled correctly.[2][3][4] Combustion of such compounds can produce harmful gases like hydrogen bromide.[5]

  • Boc-Protected Amino Acid: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile.[6][7][8] While stable under basic and neutral conditions, contact with strong acids will cleave the Boc group, generating isobutylene and carbon dioxide.[9] This reactivity must be considered to prevent inadvertent reactions in a waste container.

Based on SDSs for similar compounds, Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid should be treated as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[10][11] Therefore, it must be handled as hazardous waste .[12][13]

Hazard Summary Table:

Hazard ClassificationDescriptionPrimary Concern
Skin Irritant Causes skin irritation upon contact.[10]Requires use of appropriate gloves and lab coat.
Eye Irritant Causes serious eye irritation.[10][11]Mandates use of safety goggles or face shield.
Respiratory Irritant May cause respiratory irritation if inhaled as dust.[11]Handling should be performed in a chemical fume hood.
Halogenated Organic Contains a carbon-bromine bond.[1]Requires segregation and specific disposal methods like incineration at a licensed facility.[1][2]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid for disposal, it is imperative to be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4][14]

  • Eye Protection: Chemical safety goggles are mandatory.[10][11] For larger quantities, a face shield is recommended.[14]

  • Body Protection: A fully buttoned laboratory coat must be worn.[10][14]

  • Respiratory Protection: All handling and packaging of this compound for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5]

Segregation and Waste Container Selection

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[15]

Do NOT mix this waste with other waste streams.

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid waste must be collected in a dedicated container labeled as "Halogenated Organic Waste." [1][3]

Container Requirements:

  • Compatibility: The container must be made of a material that does not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[12][15]

  • Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top cap to prevent spills and evaporation.[14][15]

  • Headspace: Do not fill the container to more than 90% capacity to allow for expansion of contents.[15][16]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of both pure, unused Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid and contaminated labware.

Protocol 1: Disposal of Solid Waste
  • Preparation: Work within a chemical fume hood. Don the required PPE as outlined in Section 2.

  • Container Labeling: Before adding any waste, affix a hazardous waste tag to your designated "Halogenated Organic Waste" container.[3][12][13] The label must include:

    • The words "Hazardous Waste"[12][13]

    • The full chemical name: "Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid" (no abbreviations or formulas)[12]

    • The date of waste generation[12]

    • The name of the Principal Investigator and laboratory location[12]

    • Appropriate hazard pictograms (e.g., irritant)[12]

  • Waste Transfer: Carefully transfer the solid waste into the labeled container using a clean spatula or scoop. Avoid creating dust.[5]

  • Container Sealing: Securely close the container cap.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[13][15] The SAA must be under the control of laboratory personnel and away from incompatible materials.[14][16]

Protocol 2: Disposal of Contaminated Labware
  • Gross Decontamination: If possible, mechanically remove any significant solid residues inside the fume hood and add them to the solid "Halogenated Organic Waste" container.

  • Rinsing: Rinse the contaminated labware (e.g., beakers, spatulas) with a minimal amount of a suitable organic solvent, such as ethanol or acetone.

  • Rinsate Collection: The solvent rinsate is now also considered hazardous waste. Collect the rinsate in a separate, properly labeled "Halogenated Organic Waste" container for liquids.

  • Final Cleaning: After the initial hazardous waste rinse, the labware can typically be cleaned using standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Caption: Disposal Workflow Diagram

Final Disposal and Record Keeping

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][16][17] Never dispose of this chemical down the drain or in the regular trash.[12][15]

Maintain accurate records of the waste generated. This documentation is crucial for regulatory compliance and for tracking chemical lifecycle within the laboratory.[17]

By adhering to this guide, you ensure that the disposal of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.

References

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • University of Houston. How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure: Bromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. Retrieved from [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ASTM. Labeling Halogenated Hydrocarbon Solvent Containers. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure: Halogenated Solvents. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the synthesis and handling of specialized chemical intermediates are fundamental. Boc-(R)-3-Amino-3-(2-bromo-phenyl)-p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the synthesis and handling of specialized chemical intermediates are fundamental. Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a key building block in pharmaceutical research and organic synthesis, valued for its role in creating complex peptides and other bioactive molecules.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a bromophenyl moiety, necessitates a thorough understanding of its properties to ensure safe handling and disposal.[1][2]

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

Compound Profile:

PropertyValueSource
Chemical Name Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid[1]
Synonyms Boc-D-β-Phe(2-Br)-OH, (R)-Boc-2-bromo-β-phenylalanine[1]
CAS Number 500789-07-1[1]
Molecular Formula C₁₄H₁₈BrNO₄[1]
Molecular Weight 344.2 g/mol [1]
Appearance White to off-white powder[1]
Storage Store at 0-8°C[1]

Inferred Hazards:

  • Respiratory Irritation : As a fine powder, this compound poses a risk of respiratory tract irritation if inhaled.[3] Fine chemical dusts can cause discomfort and potential respiratory issues with significant exposure.[3][4]

  • Skin and Eye Irritation : Structurally similar compounds are known to cause skin and serious eye irritation.[3][5] Direct contact should be avoided.

  • Toxicity of Brominated Aromatic Compounds : Brominated flame retardants, a related class of compounds, are known for their potential persistence, bioaccumulation, and toxicity.[6] Some brominated aromatic compounds have been shown to be hepatotoxic (toxic to the liver).[7] While the toxicity of this specific compound is not established, prudence dictates treating it as potentially hazardous.

  • Reactivity : The Boc protecting group is generally stable to bases and nucleophiles but is cleaved by strong acids.[8][9] This reactivity should be considered when choosing reaction conditions and cleaning agents.

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered approach to PPE is crucial when handling this compound, especially given its powdered form and potential for irritation and toxicity.[10]

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for low-level exposure; half-mask or full-face respirator with appropriate cartridges for larger quantities or poor ventilation).To prevent inhalation of the fine powder, which can cause respiratory irritation.[3][4]
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal against airborne particles.[5][11] A face shield offers an additional layer of protection against splashes, particularly when handling solutions.[11][12]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent direct skin contact.[5] Regularly inspect gloves for tears and replace them immediately after contamination.[13]
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes.To protect skin and personal clothing from spills and contamination.[5][12][14]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol minimizes exposure and reduces the risk of accidents.

Preparation and Handling:

  • Designated Work Area : All handling of Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid powder should be conducted in a certified chemical fume hood to control airborne particles.[5][12]

  • Pre-Handling Check : Before starting, ensure all necessary PPE is available and in good condition.[13][14] Confirm that an eyewash station and safety shower are accessible.

  • Weighing and Transfer :

    • Use a weigh boat or glassine paper to contain the powder during weighing.

    • Employ spatulas and other tools designated for handling solid chemicals.

    • When transferring the powder, do so slowly and carefully to minimize dust generation.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly while stirring. Always add acid to water, never the other way around, to prevent splashing.[13]

  • Post-Handling :

    • Thoroughly clean all equipment used.

    • Wipe down the work surface in the fume hood.

    • Wash hands thoroughly after removing gloves.[13][14]

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent (if applicable) handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe handling workflow for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination. As a brominated organic compound, it must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Waste Container : All solid waste contaminated with Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid (e.g., weigh boats, contaminated gloves, paper towels) and any solutions containing the compound should be placed in a designated, labeled hazardous waste container for halogenated organic waste.[15][16][17]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.[16]

  • Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[17][18][19] This is crucial because the disposal methods differ; halogenated waste typically requires incineration at higher costs and with more extensive environmental controls.[19]

  • Storage : Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials, awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[15]

Emergency Spill Procedures:

  • Small Spills : For a small spill of the solid, carefully sweep it up, avoiding the creation of dust, and place it in the designated halogenated waste container. Clean the area with an appropriate solvent and then soap and water.

  • Large Spills : In the event of a large spill, evacuate the area and notify your institution's EHS department immediately.

By adhering to these comprehensive guidelines, you can confidently and safely handle Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, ensuring both your personal safety and the integrity of your research.

References

  • Benchchem. (2025). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5"). Benchchem.
  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Hazardous Waste Segregation. (n.d.).
  • Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.).
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Retrieved from [Link]

  • Powder Coating Safety and Regulations. (2022).
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Retrieved from [Link]

  • University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Retrieved from [Link]

  • NextSDS. (2026). Your Guide to Personal Protective Equipment for Chemicals. NextSDS. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.).
  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
  • PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]

  • Chiralblock. 501015-16-3 | Boc-(R)- 3-Amino-3-(3-bromophenyl)-propionic acid. Chiralblock. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C18H22N2O4. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • Oxford Academic. (n.d.). In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. Toxicological Sciences. Retrieved from [Link]

  • ResearchGate. (2005). Brominated Flame Retardants: Cause for Concern?. ResearchGate. Retrieved from [Link]

  • ECHA. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. ECHA. Retrieved from [Link]

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